Praxilene
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
diethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;3-1(4)2(5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAJNPNVUYMUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3200-06-4 | |
| Record name | Naftidrofuryl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3200-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafronyl oxalate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Praxilene's Endothelial Shield: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praxilene® (naftidrofuryl oxalate) is a vasoactive agent with a multifaceted mechanism of action that confers significant protective effects on endothelial cells, particularly under conditions of ischemia and inflammation. This technical guide delineates the core molecular pathways through which naftidrofuryl exerts its therapeutic effects on the endothelium. The primary modes of action include the selective antagonism of serotonin 5-HT2 receptors, preservation of cellular energy metabolism under hypoxic stress, and potent anti-inflammatory activity mediated by nitric oxide. This document provides a comprehensive overview of the quantitative data from key experimental studies, detailed methodologies for reproducing these findings, and visual representations of the intricate signaling cascades involved.
Core Mechanisms of Action at the Endothelial Interface
Naftidrofuryl's interaction with endothelial cells is characterized by three primary effects: antagonism of serotonin 5-HT2 receptors, mitigation of hypoxia-induced cellular damage, and anti-inflammatory modulation.
Serotonin 5-HT2 Receptor Antagonism
Naftidrofuryl is a selective antagonist of the 5-hydroxytryptamine 2 (5-HT2) receptors expressed on human endothelial cells.[1][2][3] Serotonin, released from platelets and damaged endothelial cells in response to atherogenesis and hypoxia, is a potent vasoconstrictor.[4] By blocking the 5-HT2 receptors, naftidrofuryl effectively inhibits serotonin-induced vasoconstriction, a key element of its therapeutic effect in peripheral vascular diseases.[3][4]
Protection Against Hypoxia-Induced Endothelial Cell Injury
In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that naftidrofuryl offers robust protection against hypoxia-induced cell death and activation.[2] This protective effect is mediated through the preservation of intracellular energy stores and the modulation of calcium signaling.
Under hypoxic conditions, a significant decrease in intracellular ATP concentration is a critical factor leading to endothelial cell activation and eventual mortality.[2] Naftidrofuryl has been shown to counteract this ATP depletion, thereby maintaining cellular energy homeostasis.[2][5][6] This metabolic preservation is linked to its ability to improve the efficiency of the mitochondrial respiratory chain.[3] Specifically, naftidrofuryl increases the respiratory control ratio (RCR) of mitochondria by decreasing the state 4 respiration rate.[5][6]
Furthermore, short-term hypoxia triggers a cascade of events in endothelial cells, including an increase in cytosolic calcium concentration and subsequent activation of phospholipase A2.[2] Naftidrofuryl effectively inhibits this entire cascade in a dose-dependent manner.[2]
Anti-inflammatory Effects via Nitric Oxide Signaling
Naftidrofuryl exhibits significant anti-inflammatory properties by modulating the expression of adhesion molecules on endothelial cells. A key mechanism in this process is the induction of type II nitric oxide synthase (NOS II), leading to an increase in nitric oxide (NO) synthesis.[7]
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that triggers the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, a critical step in leukocyte recruitment and adhesion to the vascular wall.[7] Naftidrofuryl potently inhibits this TNF-α-induced ICAM-1 expression.[7] This inhibitory effect is dependent on the induction of NOS II and the subsequent increase in NO production.[7]
Quantitative Data from In Vitro Studies
The following tables summarize the key quantitative findings from experimental studies on the effects of naftidrofuryl on endothelial cells.
| Parameter | Experimental Condition | Naftidrofuryl Concentration | Observed Effect | Reference |
| Cell Mortality | Long-term hypoxia (6 hours) in HUVECs | As low as 10⁻⁹ M | Strong protection against cell death | [2] |
| Cell Mortality | 16 hours of hypoxia in HUVECs | Not specified | 66% protection observed | [2] |
| Intracellular ATP | Hypoxic conditions in HUVECs | Dose-dependent | Blocks the decrease in ATP concentration | [2][5] |
| Cytosolic Calcium | Short-term hypoxia in HUVECs | Dose-dependent | Markedly inhibits the increase in cytosolic calcium | [2] |
| Phospholipase A2 Activity | Short-term hypoxia in HUVECs | Dose-dependent | Markedly inhibits the increase in PLA2 activity | [2] |
| ICAM-1 Expression | TNF-α-triggered increase in HUVECs | Not specified | Potent inhibition of ICAM-1 expression | [7] |
| Nitric Oxide Synthase II | HUVECs | Not specified | Induces expression of NOS II messenger and protein | [7] |
Detailed Experimental Protocols
Hypoxia-Induced Endothelial Cell Injury Model
This protocol is based on the methodology described by Michiels et al. for studying the protective effects of naftidrofuryl on HUVECs under hypoxic conditions.[2]
3.1.1. Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: M199 medium supplemented with 20% fetal calf serum, 2 mM glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 25 µg/ml endothelial cell growth supplement (ECGS).
-
Culture Conditions: Cells are grown to confluence in gelatin-coated petri dishes at 37°C in a humidified atmosphere of 5% CO2 / 95% air.
3.1.2. Induction of Hypoxia
-
Confluent HUVEC monolayers are washed with a balanced salt solution.
-
Fresh culture medium, with or without varying concentrations of naftidrofuryl, is added.
-
The culture dishes are placed in a sealed modular incubator chamber.
-
The chamber is flushed with a gas mixture of 95% N2 / 5% CO2 for a specified duration (e.g., 6 hours for long-term hypoxia or shorter durations for activation studies) to achieve a hypoxic environment.
3.1.3. Measurement of Intracellular ATP
-
At the end of the incubation period, the culture medium is removed.
-
Cells are lysed with an appropriate buffer (e.g., Tris-EDTA).
-
The ATP concentration in the cell lysate is determined using a luciferin-luciferase assay system, with luminescence measured by a luminometer.
-
Results are typically normalized to the total protein content of the cell lysate.
3.1.4. Measurement of Intracellular Calcium
-
HUVECs are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
After loading, cells are washed and incubated in a buffer suitable for fluorescence measurements.
-
The fluorescence intensity is measured at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm) using a fluorescence spectrophotometer or a fluorescence microscope equipped with a ratiometric imaging system.
-
The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
TNF-α-Induced ICAM-1 Expression Model
This protocol is based on the methodology described by La-Bella et al. for investigating the anti-inflammatory effects of naftidrofuryl.[7]
3.2.1. Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: As described in section 3.1.1.
-
Treatment: Confluent HUVECs are pre-incubated with naftidrofuryl for a specified time before being stimulated with recombinant human TNF-α (e.g., 10 ng/ml) for a duration sufficient to induce ICAM-1 expression (e.g., 6-24 hours).
3.2.2. Measurement of ICAM-1 Expression by Flow Cytometry
-
Following treatment, HUVECs are detached from the culture dish using a non-enzymatic cell dissociation solution.
-
The cells are washed and then incubated with a primary antibody specific for human ICAM-1 (CD54).
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The fluorescence intensity of the cell population is analyzed using a flow cytometer.
-
The mean fluorescence intensity is used as a measure of ICAM-1 expression.
3.2.3. Western Blot for NOS II Expression
-
Cell lysates from treated HUVECs are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is incubated with a primary antibody specific for NOS II.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of naftidrofuryl on hypoxia-induced activation and mortality of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of venotropic drugs on the respiratory activity of isolated mitochondria and in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of venotropic drugs on the respiratory activity of isolated mitochondria and in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Serotonin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Naftidrofuryl Oxalate in Ischemic Tissue: A Technical Guide to its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftidrofuryl oxalate is a vasoactive agent with a multifaceted mechanism of action that has been utilized in the management of peripheral and cerebral vascular disorders. In the context of ischemic tissue, where cellular function is compromised by inadequate blood supply and oxygen deprivation, naftidrofuryl oxalate exerts its therapeutic effects by engaging specific molecular targets to improve blood flow and cellular metabolism. This technical guide provides an in-depth exploration of these core molecular targets, presenting quantitative data, detailed experimental methodologies for their investigation, and visual representations of the associated signaling pathways and workflows.
The primary molecular targets of naftidrofuryl oxalate in ischemic tissue can be broadly categorized into two key areas: antagonism of serotonin 5-HT2A receptors and modulation of mitochondrial function to enhance cellular energy production. By targeting these pathways, naftidrofuryl oxalate helps to counteract the deleterious effects of ischemia, including vasoconstriction and metabolic collapse.
Quantitative Data on Molecular Target Interactions
The following tables summarize the available quantitative data regarding the interaction of naftidrofuryl oxalate with its primary molecular targets.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Receptor | pKi | Source |
| Naftidrofuryl | 5-HT2A (wild-type) | 7.66 | Aly et al., 2009 |
| Sarpogrelate (comparator) | 5-HT2A (wild-type) | 9.06 ± 0.06 | Aly et al., 2009 |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Effects on Cellular Metabolism in Ischemic/Hypoxic Models
| Parameter | Model System | Treatment | Result | Source |
| Succinate Dehydrogenase Activity | Mitochondria from rat brain after cerebral embolism | 0.1 to 1 µM Naftidrofuryl | Significant restoration of activity | Fujikura et al., 1993 |
| ATP Levels | Hypoxic human endothelial cells | Naftidrofuryl (dose-dependent) | Blocks the hypoxia-induced decrease in ATP | Michiels et al., 1994[1] |
| Lactate/Pyruvate Ratio | Cerebrospinal fluid of patients with senile dementia | Naftidrofuryl treatment | Decreased ratio, consistent with increased aerobic metabolism | Yesavage et al., 1982 |
Signaling Pathways and Mechanisms of Action
5-HT2A Receptor Antagonism
In ischemic tissue, damaged endothelial cells and activated platelets can release serotonin (5-hydroxytryptamine, 5-HT), which acts on 5-HT2A receptors on vascular smooth muscle cells to induce potent vasoconstriction, further exacerbating the ischemic condition. Naftidrofuryl oxalate acts as a competitive antagonist at these 5-HT2A receptors, blocking the downstream signaling cascade that leads to vasoconstriction.[2][3][4]
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. Upon activation by serotonin, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle contraction. By blocking the initial binding of serotonin to the 5-HT2A receptor, naftidrofuryl prevents this entire cascade.
Caption: 5-HT2A Receptor Signaling Pathway and Naftidrofuryl Inhibition.
Modulation of Mitochondrial Metabolism
Ischemia leads to a severe deficit in cellular energy, primarily in the form of adenosine triphosphate (ATP), due to the lack of oxygen for oxidative phosphorylation. This forces cells into anaerobic glycolysis, resulting in the accumulation of lactic acid (lactic acidosis) and a decrease in intracellular pH. Naftidrofuryl oxalate helps to mitigate this metabolic crisis through several proposed mechanisms:
-
Action on Succinate Dehydrogenase (Complex II): Studies have shown that naftidrofuryl can restore the activity of succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain.[4] By maintaining the function of this enzyme, naftidrofuryl supports the continued operation of the citric acid cycle and the flow of electrons to the respiratory chain, which is crucial for ATP synthesis.
-
Improved Mitochondrial Respiration Efficiency: Naftidrofuryl has been observed to increase the respiratory control ratio (RCR) in isolated mitochondria by decreasing state 4 respiration.[5] State 4 respiration represents oxygen consumption that is not coupled to ATP synthesis (proton leak). A decrease in state 4 respiration suggests improved coupling between the electron transport chain and oxidative phosphorylation, leading to more efficient ATP production. This action helps to preserve ATP levels even under hypoxic conditions.[1][2][3]
Caption: Naftidrofuryl's Mechanism on Mitochondrial Respiration.
Experimental Protocols
5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of naftidrofuryl oxalate for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue expressing 5-HT2A receptors (e.g., rat cerebral cortex or cultured cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and a fixed amount of membrane protein.
-
Add increasing concentrations of the unlabeled competitor ligand (naftidrofuryl oxalate).
-
For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin).
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of naftidrofuryl.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of naftidrofuryl that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for 5-HT2A Receptor Binding Assay.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a colorimetric assay to measure the activity of SDH in isolated mitochondria or tissue homogenates.
Methodology:
-
Sample Preparation:
-
Isolate mitochondria from tissue (e.g., rat brain or liver) using differential centrifugation or prepare a tissue homogenate in an appropriate buffer.
-
Determine the protein concentration of the sample.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4), the substrate succinate, and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like nitroblue tetrazolium (NBT).
-
Add the mitochondrial or homogenate sample to the reaction mixture to initiate the reaction.
-
Incubate the mixture at a constant temperature (e.g., 30°C).
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP or 570 nm for formazan produced from NBT) using a spectrophotometer.
-
To test the effect of naftidrofuryl, pre-incubate the sample with various concentrations of the drug before adding the substrate.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Express the SDH activity as the rate of change in absorbance per minute per milligram of protein.
-
Compare the activity in the presence of naftidrofuryl to the control (no drug) to determine its effect.
-
Caption: Experimental Workflow for Succinate Dehydrogenase Activity Assay.
ATP Level Measurement in Hypoxic Cells
This protocol describes a luciferase-based assay to measure intracellular ATP levels in a cell culture model of hypoxia, with and without naftidrofuryl treatment.
Methodology:
-
Cell Culture and Hypoxia Induction:
-
Culture a relevant cell type (e.g., human umbilical vein endothelial cells - HUVECs) to confluence in multi-well plates.
-
Expose the cells to hypoxic conditions (e.g., 1% O2) in a specialized incubator for a defined period (e.g., 6 hours). A parallel set of plates is maintained under normoxic conditions (21% O2) as a control.
-
For the treatment group, add naftidrofuryl oxalate at various concentrations to the culture medium at the onset of the hypoxic period.
-
-
ATP Measurement:
-
At the end of the incubation period, remove the plates from the incubator.
-
Lyse the cells using a detergent-based lysis buffer that inactivates ATPases to preserve the cellular ATP.
-
Add a luciferin-luciferase reagent to the cell lysates. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Measure the luminescence using a luminometer. The intensity of the light is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the ATP concentration to the amount of cellular protein in each well to account for any differences in cell number.
-
Compare the ATP levels in hypoxic cells with and without naftidrofuryl treatment to the levels in normoxic cells.
-
Caption: Experimental Workflow for ATP Level Measurement in Hypoxic Cells.
Conclusion
The therapeutic efficacy of naftidrofuryl oxalate in ischemic tissue is rooted in its dual action on two critical physiological systems: vascular tone and cellular energy metabolism. By antagonizing 5-HT2A receptors, it directly counteracts the pathological vasoconstriction that characterizes ischemic events, thereby improving perfusion to the affected tissue. Concurrently, by targeting mitochondrial function—specifically by preserving the activity of succinate dehydrogenase and enhancing the efficiency of oxidative phosphorylation—naftidrofuryl helps to maintain cellular ATP levels, providing the energy required for cell survival and function in a low-oxygen environment. This comprehensive, multi-targeted approach underscores the utility of naftidrofuryl in the management of ischemic conditions. Further research to precisely quantify the effects on ATP and lactate in specific ischemic tissue models would provide an even more complete understanding of its metabolic benefits.
References
- 1. Effects of naftidrofuryl on hypoxia-induced activation and mortality of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of venotropic drugs on the respiratory activity of isolated mitochondria and in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Praxilene (Naftidrofuryl) in In-Vivo Models of Peripheral Artery Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praxilene, with the active ingredient naftidrofuryl, is a vasoactive agent utilized in the management of peripheral and cerebral vascular disorders, most notably for symptomatic relief in patients with intermittent claudication secondary to peripheral artery disease (PAD).[1] Its therapeutic efficacy is attributed to a multifactorial mechanism of action that extends beyond simple vasodilation, encompassing direct effects on cellular metabolism, serotonin receptor antagonism, and modulation of inflammatory and oxidative stress pathways. This technical guide provides an in-depth review of the pharmacodynamics of naftidrofuryl as demonstrated in in-vivo experimental models, offering detailed insights into its mechanisms, relevant signaling pathways, and the protocols used to elucidate these effects.
Core Pharmacodynamic Mechanisms
The primary pharmacodynamic effects of naftidrofuryl observed in in-vivo models can be categorized into three main areas: enhancement of cellular metabolism, antagonism of serotonin 5-HT2 receptors, and anti-inflammatory/antioxidant activity.
-
Enhancement of Cellular Metabolism: A key component of naftidrofuryl's action is its ability to improve cellular energy production, particularly under ischemic conditions. In-vivo studies suggest that naftidrofuryl stimulates the intracellular tricarboxylic acid (TCA) cycle, leading to increased production of adenosine triphosphate (ATP).[2] Specifically, research points to a direct action on the mitochondrial enzyme succinate dehydrogenase, which is a critical component of both the TCA cycle and the electron transport chain.[3] By enhancing aerobic metabolism, naftidrofuryl helps preserve cellular function and integrity in oxygen-deprived tissues.[2]
-
Serotonin 5-HT2 Receptor Antagonism: Naftidrofuryl acts as a selective antagonist of 5-hydroxytryptamine 2 (5-HT2) receptors located on vascular smooth muscle and platelets.[2] In the context of PAD, damaged endothelium and activated platelets release serotonin, which then binds to 5-HT2 receptors, causing potent vasoconstriction and further platelet aggregation.[4] By blocking these receptors, naftidrofuryl inhibits these pathological processes, leading to improved microcirculation and blood flow in ischemic areas.[5]
-
Anti-Inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are key pathophysiological drivers of PAD. Recent in-vivo evidence demonstrates that naftidrofuryl can modulate critical inflammatory pathways. Specifically, it has been shown to downregulate the NLRP3/TLR4 (NOD-like receptor protein 3/Toll-like receptor 4) inflammasome pathway.[1][6] This results in a reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] Furthermore, naftidrofuryl has been observed to reduce levels of total oxidants in tissues subjected to ischemia-reperfusion, indicating a significant antioxidant effect.[7]
Signaling Pathways and Mechanisms of Action
The multifaceted effects of naftidrofuryl are underpinned by its interaction with several key cellular signaling pathways.
Serotonin (5-HT2) Receptor Antagonism Pathway
Naftidrofuryl's best-characterized mechanism is the competitive antagonism of the 5-HT2 receptor. In PAD, elevated local serotonin levels promote vasoconstriction. Naftidrofuryl blocks this pathway, preventing downstream signaling that leads to smooth muscle contraction.
Metabolic Enhancement Pathway
Under ischemic conditions, cellular metabolism shifts towards anaerobic glycolysis, leading to lactate accumulation and reduced ATP. Naftidrofuryl appears to directly support mitochondrial function, enhancing aerobic respiration and ATP output.
Anti-Inflammatory (NLRP3/TLR4) Pathway
Naftidrofuryl has been shown to suppress a key inflammatory cascade initiated by TLR4 and culminating in the activation of the NLRP3 inflammasome. This action reduces the maturation and release of potent pro-inflammatory cytokines.
Experimental Protocols in In-Vivo Models
The pharmacodynamic properties of naftidrofuryl have been investigated in various in-vivo models of ischemia. Below are detailed protocols from key studies that provide the foundation of our understanding.
Rat Model of Acute Hindlimb Ischemia-Reperfusion Injury
This model is designed to assess the protective effects of a drug against the oxidative and inflammatory damage that occurs when blood flow is restored to ischemic tissue.
-
Experimental Workflow:
-
Methodology Details:
-
Animals: 40 male albino Wistar rats (8-12 weeks old, 250-350g).[7]
-
Groups: Animals are randomly divided into four groups: Control, Sham, Cilostazol pre-treatment, and Naftidrofuryl pre-treatment.[7]
-
Drug Administration: The naftidrofuryl group receives 50 mg/kg/day orally for 21 days prior to the induction of ischemia.[7]
-
Ischemia-Reperfusion Procedure: Ischemia and reperfusion are induced in the lower hind limb of the anesthetized rat. This typically involves clamping the femoral artery for a defined period (e.g., 2-4 hours) followed by removal of the clamp to allow reperfusion.
-
Endpoint Analysis: Following the reperfusion period, tissue samples (ischemic muscle, kidney, liver, heart, brain) and blood are collected. Key biomarkers measured include total antioxidant capacity, total oxidant levels, and the oxidative stress index.[7]
-
Rat Model of Transient Muscular Ischemia (Tourniquet)
This model evaluates the direct metabolic effects of a drug on muscle tissue subjected to a period of ischemia and subsequent reperfusion.
-
Methodology Details:
-
Animals: The study utilized 70 rats (49 treated, 21 controls).[3]
-
Ischemia Induction: Transient ischemia of the hindpaw is induced by applying a tourniquet for varying durations (3, 6, 9, 12, 15, and 18 hours).[3]
-
Drug Administration: Treated rats receive naftidrofuryl (dosage not specified in the abstract).
-
Endpoint Analysis: Muscle specimens are collected at multiple time points after tourniquet removal (0, 1, and 12 hours; 3, 7, and 14 days). The primary analysis involves a histochemical technique using tetrazolium nitro-blue (NBT) to quantify the activity of tissue dehydrogenases, specifically succinate dehydrogenase, as a measure of cellular anoxia and metabolic function.[3]
-
Quantitative Data from In-Vivo Studies
The following tables summarize the key quantitative findings from in-vivo studies investigating the pharmacodynamics of naftidrofuryl.
Table 1: Effects of Naftidrofuryl on Oxidative Stress in a Rat Ischemia-Reperfusion Model
| Tissue | Parameter Measured | Effect of Naftidrofuryl (50 mg/kg/day) | Statistical Significance | Reference |
| Liver | Total Oxidant Levels | Significantly reduced compared to sham | p < 0.01 | [7] |
| Heart | Total Oxidant Levels | No significant effect compared to sham | Not significant | [7] |
| Multiple Tissues | Total Antioxidant Capacity | No significant change | Not significant | [7] |
Table 2: Effects of Naftidrofuryl in an In-Vivo LPS-Induced Acute Lung Injury Model (Rat)
| Parameter | Effect of Naftidrofuryl (45 mg/kg/day) | Outcome | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased levels in pulmonary tissue | Reduced inflammation | [6] |
| iNOS Levels | Decreased levels in pulmonary tissue | Reduced nitrosative stress | [6] |
| NLRP3/TLR4 Pathway | Downregulation of protein expression | Inhibition of the inflammasome | [1][6] |
Table 3: Effects of Naftidrofuryl on Cerebral Blood Flow and Infarct Size in a Rat Cerebral Ischemia Model
| Parameter | Time Point | Effect of Naftidrofuryl (15 mg/kg/day) | Reference |
| Striatal Blood Flow | Day 3 | Higher than untreated ischemic rats | [8] |
| Hippocampal Blood Flow | Day 3 | Higher than untreated ischemic rats | [8] |
| Infarct Size (TTC-unstained area) | Day 3 & 7 | Smaller than untreated ischemic rats | [8] |
Conclusion
In-vivo models of peripheral artery disease and related ischemic conditions have been instrumental in elucidating the complex pharmacodynamics of this compound (naftidrofuryl). The evidence strongly supports a multi-pronged mechanism of action. Its ability to antagonize 5-HT2 receptors provides targeted relief from vasoconstriction in ischemic areas. Concurrently, its capacity to enhance mitochondrial metabolism by stimulating succinate dehydrogenase offers a direct protective effect on muscle cells under hypoxic stress. Finally, emerging evidence of its ability to modulate the NLRP3/TLR4 inflammatory pathway and reduce oxidative stress highlights a novel and clinically relevant anti-inflammatory dimension to its therapeutic profile. The experimental protocols and quantitative data summarized herein provide a robust foundation for further research and development in the field of pharmacotherapy for peripheral artery disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Histochemical quantification of muscular ischemia: effect of treatment with naftidrofuryl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of endothelin-1 on human platelet shape change: reversal of activation by naftidrofuryl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naftidrofuryl exerts antiserotonergic but no endothelin-receptor blocking effects in AS4.1 cells, juxtaglomerular cells and isolated perfused rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naftidrofuryl mitigates LPS-induced pulmonary injury through macrophage polarization and NLRP3/TLR4 regulation, an in vitro and in vivo perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Cilostazol and Naftidrofuryl in an Experimental Acute Ischemia-Reperfusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of naftidrofuryl oxalate on microsphere embolism-induced decrease in regional blood flow of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Naftidrofuryl Oxalate: A Deep Dive into its Impact on Neuronal Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftidrofuryl oxalate is a vasoactive agent with a multifaceted mechanism of action that has shown therapeutic potential in cerebrovascular and peripheral vascular disorders.[1][2] In the context of neuronal function, its effects extend beyond simple vasodilation, delving into the intricate network of cellular signaling and metabolic pathways. This technical guide provides an in-depth exploration of the core cellular pathways in neurons that are significantly affected by naftidrofuryl oxalate. The information presented herein is intended to support further research and drug development efforts by providing a consolidated understanding of its molecular interactions and downstream consequences.
The primary modes of action of naftidrofuryl oxalate at the cellular level are twofold: antagonism of the 5-hydroxytryptamine type 2 (5-HT2) receptors and modulation of cellular energy metabolism, with a particular emphasis on mitochondrial function.[1][3] These actions culminate in neuroprotective effects, especially under conditions of ischemia and hypoxia.[1][4][5] This document will systematically dissect these pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.
Core Cellular Pathways Modulated by Naftidrofuryl Oxalate
Serotonin 5-HT2 Receptor Antagonism
Naftidrofuryl oxalate acts as a potent antagonist of 5-HT2 receptors, a key mechanism underlying its therapeutic effects.[2] In neuronal tissues, the blockade of these receptors, particularly the 5-HT2A subtype, leads to a cascade of downstream events that contribute to neuroprotection.
Downstream Signaling Events:
The antagonism of 5-HT2A receptors by naftidrofuryl oxalate has been shown to influence several key downstream signaling molecules. In the hippocampus of aged gerbils, treatment with naftidrofuryl oxalate ameliorated age-related reductions in the binding of ligands to muscarinic acetylcholine receptors, adenylate cyclase (labeled by [3H]forskolin), and protein kinase C (PKC) (labeled by [3H]phorbol 12,13-dibutyrate).[6]
-
Adenylate Cyclase and Protein Kinase C (PKC): By preventing the age-related decline in adenylate cyclase and PKC activity, naftidrofuryl oxalate may help maintain cellular signaling fidelity, which is crucial for learning and memory processes.[6]
-
Neurotransmitter Systems: The compound has been observed to restore acetylcholine content in brain regions affected by ischemia, suggesting a role in preserving cholinergic neurotransmission.[7]
// Nodes Naftidrofuryl [label="Naftidrofuryl\nOxalate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin (5-HT)", fillcolor="#FBBC05", fontcolor="#202124"]; HTR2A [label="5-HT2A Receptor", shape=cylinder, fillcolor="#F1F3F4"]; Gq_protein [label="Gq Protein", shape=ellipse, fillcolor="#F1F3F4"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4"]; Ca_release [label="Ca²⁺ Release\n(from ER)", fillcolor="#F1F3F4"]; PKC_activation [label="PKC Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC_modulation [label="Adenylate Cyclase\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Naftidrofuryl -> HTR2A [arrowhead=tee, label="Antagonism", fontcolor="#5F6368", fontsize=8]; Serotonin -> HTR2A [label="Activation", fontcolor="#5F6368", fontsize=8]; HTR2A -> Gq_protein; Gq_protein -> PLC; PLC -> PIP2; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC_activation; Naftidrofuryl -> AC_modulation [style=dashed, arrowhead=normal, label="Ameliorates\nAge-Related\nReduction", fontcolor="#5F6368", fontsize=8]; Naftidrofuryl -> PKC_activation [style=dashed, arrowhead=normal, label="Ameliorates\nAge-Related\nReduction", fontcolor="#5F6368", fontsize=8]; PKC_activation -> Neuroprotection; AC_modulation -> Neuroprotection; Ca_release -> Neuroprotection; } Caption: 5-HT2A Receptor Antagonism by Naftidrofuryl Oxalate.
Modulation of Neuronal Energy Metabolism
A critical aspect of naftidrofuryl oxalate's neuroprotective effect is its ability to enhance cellular energy metabolism, particularly under ischemic conditions.[1][8] This is primarily achieved through its action on mitochondria.
Mitochondrial Effects:
-
Improved Mitochondrial Respiration: Naftidrofuryl oxalate has been shown to enhance the efficiency of the mitochondrial respiratory chain, leading to improved ATP production.[9] Specifically, it can restore the activity of succinate dehydrogenase and the overall oxidative phosphorylation rate in mitochondria impaired by cerebral embolism.[8][10]
-
Preservation of High-Energy Phosphates: In animal models of cerebral ischemia, pretreatment with naftidrofuryl oxalate significantly suppressed the decrease in cerebral adenosine triphosphate (ATP) and creatine phosphate (CP) levels.[4]
-
Metabolic Substrate Utilization: The compound improves the utilization of glucose under ischemic conditions, preventing the accumulation of lactate and reversing the increase in tissue glucose and glycogen levels that suggest an inhibition of glycolysis.[3][11]
// Nodes Naftidrofuryl [label="Naftidrofuryl\nOxalate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4"]; Ischemia [label="Ischemia / Hypoxia", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#FBBC05", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", fillcolor="#FBBC05", fontcolor="#202124"]; ETC [label="Electron Transport Chain\n(ETC)", fillcolor="#FBBC05", fontcolor="#202124"]; ATP_Synthase [label="ATP Synthase\n(Complex V)", fillcolor="#FBBC05", fontcolor="#202124"]; Succinate_DH [label="Succinate Dehydrogenase\n(Complex II)", fillcolor="#F1F3F4"]; ATP_Production [label="ATP Production", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lactate_Accumulation [label="Lactate\nAccumulation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ischemia -> Glycolysis [arrowhead=tee, label="Inhibits", fontcolor="#5F6368", fontsize=8]; Ischemia -> ETC [arrowhead=tee, label="Inhibits", fontcolor="#5F6368", fontsize=8]; Ischemia -> ATP_Production [arrowhead=tee, label="Decreases", fontcolor="#5F6368", fontsize=8]; Ischemia -> Lactate_Accumulation [label="Increases", fontcolor="#5F6368", fontsize=8];
Naftidrofuryl -> Glycolysis [label="Restores", fontcolor="#5F6368", fontsize=8, style=dashed]; Naftidrofuryl -> Succinate_DH [label="Restores Activity", fontcolor="#5F6368", fontsize=8, style=dashed]; Succinate_DH -> ETC; ETC -> ATP_Synthase; ATP_Synthase -> ATP_Production; Naftidrofuryl -> ATP_Production [label="Enhances", fontcolor="#5F6368", fontsize=8, style=dashed]; ATP_Production -> Neuronal_Survival; Naftidrofuryl -> Lactate_Accumulation [arrowhead=tee, label="Reduces", fontcolor="#5F6368", fontsize=8, style=dashed]; } Caption: Modulation of Neuronal Energy Metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on naftidrofuryl oxalate.
Table 1: 5-HT2 Receptor Binding Affinity
| Parameter | Value | Species | Brain Region | Reference |
| Ki for [3H]ketanserin binding | 6.08 x 10⁻⁸ M | Mouse | Frontal Cortex | [12] |
Table 2: Effects on Neuronal Metabolism in Ischemic Models
| Parameter | Treatment | Effect | Model | Reference |
| Cerebral ATP | 15, 45 mg/kg, i.p. | Suppressed decrease | Bilateral carotid artery-ligated mice | [4] |
| Cerebral Creatine Phosphate | 15, 45 mg/kg, i.p. | Suppressed decrease | Bilateral carotid artery-ligated mice | [4] |
| Mitochondrial Oxidative Phosphorylation | 15 mg/kg for 5 days | Significant restoration | Microsphere-induced cerebral embolism in rats | [8] |
| Succinate Dehydrogenase Activity | 0.1 to 1 µM | Significant restoration | Isolated cerebral mitochondria from embolized rats | [10] |
| Acetylcholine Content | Post-embolism treatment | Appreciable restoration | Microsphere-induced cerebral embolism in rats | [7] |
Detailed Experimental Protocols
While specific protocols from the cited naftidrofuryl oxalate studies are not fully detailed in the publications, the following represents standard and detailed methodologies for the key experiments.
Protocol 1: 5-HT2A Receptor Binding Assay (adapted from standard radioligand binding assays)
Objective: To determine the binding affinity (Ki) of naftidrofuryl oxalate for the 5-HT2A receptor.
Materials:
-
Mouse brain tissue (frontal cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]ketanserin (radioligand)
-
Naftidrofuryl oxalate (test compound)
-
Serotonin or a known 5-HT2A antagonist (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the frontal cortex from mouse brains on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like Bradford or BCA).
-
-
Binding Assay:
-
In test tubes, combine a fixed concentration of [³H]ketanserin (e.g., 2 nM), varying concentrations of naftidrofuryl oxalate, and the prepared membrane suspension.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM serotonin).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the naftidrofuryl oxalate concentration.
-
Determine the IC₅₀ value (the concentration of naftidrofuryl oxalate that inhibits 50% of specific [³H]ketanserin binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane_Prep [label="Membrane Preparation\n(from neuronal tissue)", fillcolor="#F1F3F4"]; Incubation [label="Incubation\n(Membranes + [³H]Ligand + Naftidrofuryl)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Rapid Filtration", fillcolor="#F1F3F4"]; Scintillation [label="Scintillation Counting", fillcolor="#F1F3F4"]; Data_Analysis [label="Data Analysis\n(IC₅₀ and Ki determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Membrane_Prep; Membrane_Prep -> Incubation; Incubation -> Filtration; Filtration -> Scintillation; Scintillation -> Data_Analysis; Data_Analysis -> End; } Caption: Experimental Workflow for Receptor Binding Assay.
Protocol 2: Measurement of Neuronal ATP Levels
Objective: To quantify the effect of naftidrofuryl oxalate on ATP levels in neurons under normal and hypoxic/ischemic conditions.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line
-
Naftidrofuryl oxalate
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., sodium dithionite)
-
ATP bioluminescence assay kit (e.g., luciferin/luciferase-based)
-
Lysis buffer compatible with the ATP assay
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Culture neurons to the desired confluency in appropriate multi-well plates.
-
Pre-treat a subset of cells with varying concentrations of naftidrofuryl oxalate for a specified duration.
-
-
Induction of Hypoxia/Ischemia (if applicable):
-
Expose the cells to hypoxic conditions in a hypoxia chamber (e.g., 1% O₂) or by replacing the culture medium with a glucose-free medium and adding a chemical hypoxia inducer.
-
Maintain a parallel set of normoxic control cells.
-
-
Cell Lysis and ATP Extraction:
-
At the end of the treatment period, remove the culture medium and wash the cells with PBS.
-
Add the lysis buffer provided with the ATP assay kit to each well to lyse the cells and release intracellular ATP.
-
-
ATP Measurement:
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the ATP assay reagent (containing luciferase and luciferin) to each well.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the ATP levels to the protein concentration or cell number in each well to account for variations in cell density.
-
Compare the ATP levels between different treatment groups (control, hypoxia, naftidrofuryl + hypoxia).
-
Conclusion
Naftidrofuryl oxalate exerts significant and multifaceted effects on neuronal cellular pathways, primarily through the antagonism of 5-HT2 receptors and the enhancement of mitochondrial function. These actions converge to produce a neuroprotective phenotype, particularly in the face of ischemic and hypoxic insults. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further investigation into the precise molecular mechanisms of naftidrofuryl oxalate. A deeper understanding of its downstream signaling cascades, particularly the interplay between its receptor-mediated and metabolic effects, will be crucial for optimizing its therapeutic applications and for the development of novel neuroprotective agents. Future research should focus on elucidating the specific roles of downstream effectors such as CREB and MAP kinase pathways in mediating the neuroprotective actions of this compound.
References
- 1. [Protective effects of naftidrofuryl oxalate against hypoxia-induced death] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cerebroprotective action of naftidrofuryl oxalate. I: Prolongation of survival time and protection of cerebral energy metabolism in bilateral carotid artery-ligated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of naftidrofuryl oxalate, a 5-HT2 antagonist, on neuronal damage and local cerebral blood flow following transient cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of naftidrofuryl oxalate, a 5-HT2 antagonist, on neurotransmission and transduction systems in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of naftidrofuryl oxalate on microsphere-induced changes in acetylcholine and amino acid content of rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible therapeutic effect of naftidrofuryl oxalate on brain energy metabolism after microsphere-induced cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 10. In vitro effect of naftidrofuryl oxalate on cerebral mitochondria impaired by microsphere-induced embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naftidrofuryl oxalate improves impaired brain glucose metabolism after microsphere-induced cerebral embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of naftidrofuryl oxalate on 5-HT2 receptors in mouse brain: evaluation based on quantitative autoradiography and head-twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Praxilene (Naftidrofuryl Oxalate) in Cerebral Ischemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerebral ischemia, a primary cause of disability and mortality worldwide, initiates a complex pathophysiological cascade leading to neuronal death and neurological deficits. This technical guide delves into the neuroprotective effects of Praxilene (naftidrofuryl oxalate), a vasoactive agent, in the context of cerebral ischemia. This compound's multifaceted mechanism of action, primarily centered on its 5-HT2 receptor antagonism, offers a promising therapeutic avenue. This document provides a comprehensive review of preclinical evidence, detailing the experimental protocols utilized to evaluate its efficacy and presenting key quantitative data from these studies. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's neuroprotective properties.
Introduction
Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a cascade of detrimental events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, culminating in irreversible neuronal damage.[1] The development of effective neuroprotective agents that can mitigate this damage is a critical goal in stroke research.[2][3] this compound (naftidrofuryl oxalate) is a drug that has been investigated for its potential therapeutic benefits in vascular disorders.[4] Its primary mechanism is the blockade of 5-hydroxytryptamine 2 (5-HT2) receptors, which are implicated in vasoconstriction and platelet aggregation.[5][6] By antagonizing these receptors, this compound is thought to improve microcirculation and tissue perfusion, particularly in ischemic areas.[7] Beyond its vascular effects, preclinical studies suggest that this compound may exert direct neuroprotective effects by modulating cellular metabolism and mitochondrial function.[5][8] This guide provides an in-depth examination of the scientific evidence supporting the neuroprotective role of this compound in cerebral ischemia.
Mechanism of Action
This compound's neuroprotective effects in cerebral ischemia are attributed to a combination of vascular and cellular mechanisms.
-
5-HT2 Receptor Antagonism : The primary and most well-established mechanism of this compound is its potent and selective antagonism of 5-HT2 receptors.[6][7] During ischemia, serotonin (5-HT) is released, leading to vasoconstriction and platelet aggregation, which further exacerbates the ischemic insult.[5] By blocking 5-HT2 receptors on vascular smooth muscle cells and platelets, this compound counteracts these effects, leading to vasodilation, improved collateral blood flow, and reduced microthrombosis.[2][5] This action helps to restore perfusion to the ischemic penumbra, the region of the brain that is at risk of infarction but is still potentially salvageable.
-
Metabolic Modulation : this compound has been shown to improve cerebral energy metabolism, which is severely compromised during ischemia.[9] It appears to enhance glucose utilization and aerobic metabolism.[5][10] One key aspect of this is its ability to positively influence mitochondrial function.
-
Mitochondrial Protection : Mitochondria play a central role in cell survival and death pathways. Ischemia leads to mitochondrial dysfunction, characterized by decreased ATP production and increased generation of reactive oxygen species (ROS).[11] this compound has been demonstrated to have a beneficial effect on mitochondrial activity. Specifically, it has been shown to restore the activity of succinate dehydrogenase (complex II of the electron transport chain), an enzyme crucial for cellular respiration that is impaired during cerebral embolism.[8][12] By preserving mitochondrial function, this compound may help maintain cellular energy levels and reduce oxidative stress.[13]
Preclinical Evidence of Neuroprotection
The neuroprotective efficacy of this compound has been evaluated in various preclinical models of cerebral ischemia. These studies have provided quantitative data on its ability to reduce neuronal damage, improve neurological function, and enhance metabolic parameters.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound in different models of cerebral ischemia.
Table 1: Effect of this compound on Neuronal Damage in a Gerbil Model of Transient Forebrain Ischemia
| Parameter | Ischemia Duration | Treatment Protocol | Outcome | Reference |
| Hippocampal CA1 Neuronal Loss | 5 minutes | Pretreatment with naftidrofuryl | Prevented neuronal loss | [14] |
| Intact Hippocampal CA1 Neurons | Single 5-min ischemia | Naftidrofuryl (i.p.) 5 min prior to ischemia | Significantly higher number of intact neurons compared to saline | [15] |
| Intact Hippocampal CA1 Neurons | Three 2-min ischemic insults | Naftidrofuryl (i.p.) immediately after each insult | Significantly higher number of intact neurons compared to saline | [15] |
| Necrotic Neurons in Hippocampal CA1 and CA4 sectors | 10 minutes | 10 mg/kg naftidrofuryl (i.p.) 15 min before ischemia | Reduced percentage of necrotic neurons | [8] |
Table 2: Effect of this compound on Survival and Cerebral Metabolism in a Mouse Model of Bilateral Carotid Artery Ligation
| Parameter | Treatment Protocol | Outcome | Reference |
| Survival Time | 15, 45, and 100 mg/kg naftidrofuryl (i.p.) or 100 mg/kg (p.o.) | Significantly prolonged survival time | [9][16] |
| Cerebral High-Energy Phosphates (ATP, Creatine Phosphate) | 15, 45 mg/kg naftidrofuryl (i.p.) or 100 mg/kg (p.o.) | Suppressed ischemia-induced decrease | [9][16] |
| Cerebral Lactate Content | 45 mg/kg naftidrofuryl (i.p.) | Attenuated ischemia-induced increase | [9][16] |
Table 3: Effect of this compound on Infarct Volume and Cerebral Blood Flow in a Rat Model of Microsphere Embolism
| Parameter | Measurement Time Point | Treatment Protocol | Outcome | Reference |
| Triphenyltetrazolium chloride (TTC)-unstained areas (infarct) | Day 3 and 7 post-embolism | 15 mg/kg/day naftidrofuryl (i.p.) | Smaller unstained areas compared to untreated rats | [17] |
| Regional Cerebral Blood Flow (rCBF) in Striatum and Hippocampus | Day 3 post-embolism | 15 mg/kg/day naftidrofuryl (i.p.) | Higher rCBF compared to untreated rats | [17] |
| Tricarboxylic Acid (TCA) Cycle Intermediates | Day 3 post-embolism | 15 mg/kg naftidrofuryl (i.p.) twice daily for 2.5 days | Significant reversal of the decrease in intermediates | [18] |
| Cerebral Energy Metabolism (ATP, Creatine Phosphate) | Day 3 and 28 post-embolism | 15 mg/kg naftidrofuryl twice daily | Appreciable improvement in metabolic variables | [19] |
Table 4: Effect of this compound on Regional Cerebral Blood Flow (rCBF) in Stroke Patients
| Patient Group | Treatment Protocol | Outcome | Reference |
| Acute and Subacute Ischemic Stroke Patients | 100-200 mg/day naftidrofuryl for 7-14 days | Hemispheric rCBF significantly increased by 24% (acute) and 22% (subacute) in the affected side | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a framework for the replication and further investigation of this compound's neuroprotective effects.
Animal Models of Cerebral Ischemia
This model is used to study delayed neuronal death, particularly in the vulnerable hippocampal CA1 region.
-
Animals: Adult Mongolian gerbils.
-
Surgical Procedure:
-
Anesthetize the gerbil.
-
Make a midline cervical incision to expose both common carotid arteries.
-
Occlude both arteries simultaneously with arterial clips for a predetermined duration (e.g., 5 minutes).
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Drug Administration: Naftidrofuryl can be administered intraperitoneally (i.p.) before ischemia (pretreatment) or after the ischemic insult.
-
Outcome Measures:
-
Histology: After a survival period (e.g., 7 days), perfuse the animals and prepare brain sections. Stain with a neuronal marker (e.g., Cresyl Violet) to quantify the number of surviving neurons in the hippocampal CA1 region.[14][15]
-
Local Cerebral Blood Flow (LCBF): Can be measured using techniques like autoradiography with [14C]iodoantipyrine.[14]
-
This model induces a more severe and global ischemic insult.
-
Animals: Mice.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Expose both common carotid arteries through a ventral midline incision.
-
Ligate both arteries permanently with surgical thread.
-
-
Drug Administration: Naftidrofuryl can be administered i.p. or orally (p.o.) prior to the ligation.
-
Outcome Measures:
-
Survival Time: Monitor the time from ligation until death.[9][16]
-
Cerebral Metabolites: At a specific time point after ligation (e.g., 2 minutes), freeze-clamp the brain in situ with liquid nitrogen. Analyze brain tissue for levels of ATP, creatine phosphate, lactate, and glucose using biochemical assays.[9][16]
-
This model mimics embolic stroke by introducing microspheres into the cerebral circulation.
-
Animals: Adult rats.
-
Surgical Procedure:
-
Drug Administration: Naftidrofuryl is typically administered i.p. starting from the first day after the embolism and continued for the duration of the study.[17]
-
Outcome Measures:
-
Infarct Volume: At the end of the experiment, sacrifice the animal and slice the brain. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will remain white, while viable tissue stains red. Quantify the unstained area to determine the infarct volume.[17]
-
Regional Cerebral Blood Flow (rCBF): Measure rCBF using methods like the hydrogen clearance technique.[17]
-
Behavioral/Neurological Deficits: Assess neurological function using standardized scoring systems (see section 4.2).
-
Assessment of Neurological Deficits
Standardized neurological scoring systems are crucial for evaluating the functional outcomes of stroke and the efficacy of neuroprotective agents.
-
Bederson Scale: A global neurological assessment that grades rodents on a scale of 0-3 or 0-5 based on forelimb flexion, resistance to lateral push, and circling behavior. A higher score indicates a more severe deficit.[16][21]
-
Modified Neurological Severity Scores (mNSS): A composite scale (typically 0-14 for mice and 0-18 for rats) that evaluates motor, sensory, reflex, and balance functions. One point is given for the inability to perform a task or the absence of a reflex.[16][21]
-
Garcia Scale: A neurological scale that assesses spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation, with a lower score indicating a more severe deficit.[12][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of naftidrofuryl, a 5-HT2 antagonist, on collateral vascular responses to serotonin and to platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vasodilator naftidrofuryl attenuates short-term brain glucose hypometabolism in the lithium-pilocarpine rat model of status epilepticus without providing neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naftidrofuryl protects neurons against ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Cerebroprotective action of naftidrofuryl oxalate. I: Prolongation of survival time and protection of cerebral energy metabolism in bilateral carotid artery-ligated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of naftidrofuryl oxalate on 5-HT2 receptors in mouse brain: evaluation based on quantitative autoradiography and head-twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondria as a Drug Target in Ischemic Heart Disease and Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of naftidrofuryl oxalate on microsphere embolism‐induced decrease in regional blood flow of rat brain | Semantic Scholar [semanticscholar.org]
- 14. Effects of naftidrofuryl oxalate, a 5-HT2 antagonist, on neuronal damage and local cerebral blood flow following transient cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A serotonin S2 antagonist, naftidrofuryl, exhibited a protective effect on ischemic neuronal damage in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of naftidrofuryl oxalate on microsphere embolism-induced decrease in regional blood flow of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of naftidrofuryl oxalate on microsphere embolism-induced changes in tricarboxylic acid cycle intermediates of rats [pubmed.ncbi.nlm.nih.gov]
- 19. Beneficial effects of naftidrofuryl oxalate on brain regional energy metabolism after microsphere-induced cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of naftidrofuryl on the time course of the regional cerebral blood flow in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
Praxilene's Impact on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Praxilene, the brand name for the peripheral vasodilator naftidrofuryl oxalate, has demonstrated direct effects on mitochondrial respiration in in vitro settings. Beyond its recognized 5-HT2 receptor antagonism, naftidrofuryl exhibits metabolic modulation by enhancing the efficiency of the mitochondrial respiratory chain.[1] This guide provides a comprehensive overview of the in vitro effects of this compound on mitochondrial function, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms and workflows. The findings suggest that naftidrofuryl improves mitochondrial coupling and may offer protective effects on specific respiratory chain complexes, particularly under conditions mimicking ischemia.
Quantitative Data Summary
The following tables summarize the key quantitative effects of naftidrofuryl on mitochondrial respiration as reported in in vitro studies.
Table 1: Effect of Naftidrofuryl on Respiratory Parameters of Isolated Rat Liver Mitochondria
| Parameter | Treatment | Substrate | Observed Effect | Reference |
| Respiratory Control Ratio (RCR) | Naftidrofuryl (47 ng/mL) | D-β-hydroxybutyrate (Complex I) | Increased RCR | [1] |
| State 4 Respiration (ADP-limited) | Naftidrofuryl | D-β-hydroxybutyrate (Complex I) | Decreased Rate | [1] |
| State 3 Respiration (ADP-stimulated) | Naftidrofuryl | D-β-hydroxybutyrate (Complex I) | Minor Decrease | [1] |
| Complex I Inhibition | Naftidrofuryl + Amytal | D-β-hydroxybutyrate (Complex I) | 33% protection against amytal-induced inhibition of O₂ consumption | [1] |
| Complex IV Inhibition | Naftidrofuryl + Cyanide | Fe(CN)₃ | No protective effect observed | [1] |
Table 2: Effect of Naftidrofuryl on Mitochondria from Ischemically Challenged Rat Brains
| Parameter | Naftidrofuryl Concentration | Mitochondrial State | Observed Effect | Reference |
| Succinate Dehydrogenase (Complex II) Activity | 0.1 - 1 µM | Impaired by cerebral embolism | Significant restoration of activity | [2] |
| Oxidative Phosphorylation Ability | 3 µM | Mildly injured mitochondria | Slight but significant restoration | [2] |
| Oxidative Phosphorylation Ability | 3 µM | Severely injured mitochondria | No restoration observed | [2] |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for assessing the in vitro impact of naftidrofuryl on mitochondrial function.[1][2]
Isolation of Rat Liver Mitochondria
-
Homogenization: Euthanize rats and perfuse the liver with a cold isolation buffer. Mince the liver tissue and homogenize in an isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 750 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation step.
-
-
Final Preparation: Resuspend the final mitochondrial pellet in a suitable buffer (e.g., containing NaCl, KCl, K₂HPO₄, KH₂PO₄, and BSA, pH 7.2) and determine the protein concentration using a standard method like the Bradford or BCA assay. Keep the mitochondrial suspension on ice.[1]
Measurement of Mitochondrial Oxygen Consumption
-
Apparatus: Utilize a Clark-type oxygen electrode in a thermostatically controlled chamber (e.g., maintained at 25°C).[1]
-
Reaction Mixture: Add the mitochondrial suspension (e.g., 2 mg of mitochondrial protein) to an incubation buffer in the electrode chamber.
-
Substrate Addition:
-
To assess Complex I-mediated respiration, add a substrate such as D-β-hydroxybutyrate (e.g., 10 mM).[1]
-
To assess Complex II-mediated respiration, add succinate (e.g., 5 mM).
-
-
State 3 and State 4 Respiration:
-
Record the basal rate of oxygen consumption (State 2).
-
Add a known amount of ADP (e.g., 150 nmol) to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will slow down to the resting rate, known as State 4 respiration.
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 4 respiration rates.
-
-
Inhibitor Studies:
-
Pre-incubate the isolated mitochondria with naftidrofuryl for a specified duration (e.g., 60 minutes) before adding them to the chamber.[1]
-
To assess the effect on specific complexes, add known inhibitors after the substrate and measure the change in oxygen consumption. For example, use amytal for Complex I or antimycin A for Complex III.[1]
-
Succinate Dehydrogenase (Complex II) Activity Assay
-
Principle: This assay typically measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by Complex II in the presence of succinate. The reduction of DCPIP is monitored spectrophotometrically.
-
Procedure:
-
Isolate mitochondria as described previously (e.g., from rat brain tissue after an ischemic insult).[2]
-
Incubate the mitochondria with varying concentrations of naftidrofuryl (e.g., 0.1 to 1 µM).[2]
-
Add the treated mitochondria to an assay buffer containing succinate, an electron acceptor (DCPIP), and inhibitors of other complexes (e.g., rotenone to block Complex I and antimycin A to block Complex III).
-
Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. The rate of absorbance change is proportional to the succinate dehydrogenase activity.
-
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action of Naftidrofuryl on Mitochondrial Respiration
Caption: Proposed mechanism of this compound's effect on mitochondrial respiration.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: General workflow for isolating mitochondria and measuring oxygen consumption.
Discussion and Conclusion
The available in vitro data consistently show that this compound (naftidrofuryl) positively impacts mitochondrial function. A key finding is its ability to increase the Respiratory Control Ratio (RCR), a primary indicator of the degree of coupling between electron transport and ATP synthesis.[1] This effect is achieved primarily by reducing the non-phosphorylating State 4 respiration, which represents proton leak across the inner mitochondrial membrane. By tightening this coupling, naftidrofuryl enhances the efficiency of oxidative phosphorylation.
Interestingly, studies point to effects on different respiratory complexes. Research on healthy rat liver mitochondria suggests a protective effect on Complex I.[1] Conversely, studies using a model of cerebral ischemia in rats highlight a restorative effect on Complex II (succinate dehydrogenase) activity.[2] This discrepancy may be attributable to the different biological contexts—healthy versus ischemically challenged tissue—or potential tissue-specific mechanisms of action (liver versus brain). It is plausible that naftidrofuryl's metabolic benefits are most pronounced in mitochondria that have been compromised by ischemic or hypoxic conditions.
For drug development professionals, these findings are significant. The ability of naftidrofuryl to directly target and improve mitochondrial efficiency suggests its potential utility in a range of conditions characterized by mitochondrial dysfunction and cellular energy deficit, extending beyond its current application in peripheral vascular disease. Further research is warranted to elucidate the precise molecular binding sites on the respiratory complexes and to explore the upstream signaling pathways that may be involved in its metabolic effects in vivo.
References
The Unveiling of Naftidrofuryl: A 5-HT2 Receptor Antagonist for Vascular Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Naftidrofuryl, a vasoactive agent, has been a therapeutic option for peripheral and cerebral vascular disorders, most notably intermittent claudication, for several decades.[1] Its clinical efficacy is intrinsically linked to its multifaceted mechanism of action, with the antagonism of the 5-hydroxytryptamine type 2 (5-HT2) receptor being a cornerstone of its therapeutic effect.[2][3] Serotonin (5-HT), acting through its various receptors, is a potent vasoconstrictor and platelet aggregator, particularly in pathological states such as ischemia.[2][3] By selectively blocking the 5-HT2 receptors, naftidrofuryl effectively counteracts these deleterious effects of serotonin in the vasculature. This technical guide provides a comprehensive overview of the discovery and development of naftidrofuryl as a 5-HT2 receptor antagonist, detailing its binding affinity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Analysis of Naftidrofuryl's Interaction with 5-HT2A Receptors
The affinity of naftidrofuryl for the 5-HT2A receptor has been quantified through various in vitro studies. The binding affinity is typically expressed as the pKi or Ki value, which represents the negative logarithm of the inhibition constant and the inhibition constant itself, respectively. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Preparation | Radioligand | Ki Value | pKi Value | Reference |
| Naftidrofuryl Oxalate | 5-HT2 | Mouse Frontal Cortex | [3H]ketanserin | 6.08 x 10⁻⁸ M | 7.22 | [4] |
| Naftidrofuryl | Wild-type 5-HT2A | Not Specified | [3H]ketanserin | Not directly reported, but 25-fold lower affinity than sarpogrelate | Not directly reported | [5] |
| (2R, 2'R)-naftidrofuryl | 5-HT2A | Not Specified | Not Specified | 12.8 µM | 4.89 | [2] |
| (2S, 2'R)-naftidrofuryl | 5-HT2A | Not Specified | Not Specified | 0.81 µM | 6.09 | [2] |
| (2R, 2'S)-naftidrofuryl | 5-HT2A | Not Specified | Not Specified | 15.3 µM | 4.82 | [2] |
| (2S, 2'S)-naftidrofuryl | 5-HT2A | Not Specified | Not Specified | 0.95 µM | 6.02 | [2] |
Table 1: Binding Affinity of Naftidrofuryl and its Stereoisomers for the 5-HT2A Receptor.
A study on the stereoisomers of naftidrofuryl revealed that the C-2S configuration is crucial for its binding affinity to the 5-HT2A receptor.[2]
Experimental Protocols
The characterization of naftidrofuryl as a 5-HT2 receptor antagonist has relied on established in vitro assays. The following are detailed methodologies for key experiments.
5-HT2A Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cell membranes are prepared from a stable cell line expressing the recombinant human 5-HT2A receptor (e.g., CHO-K1, HEK293) or from tissue homogenates (e.g., rat frontal cortex).[6][7]
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[8]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[8]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[6][7]
-
To each well, the following are added in a final volume of 200-250 µL:
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).[6]
-
The plate is incubated to allow for binding equilibrium to be reached (e.g., 20-60 minutes at 30°C).[7][8]
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6][8]
-
The filters are washed multiple times with ice-cold wash buffer.[6]
-
After drying, a scintillation cocktail is added to each well, and the radioactivity is counted using a microplate scintillation counter.[6][7]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional Antagonism Assay (Calcium Flux)
This assay measures the ability of an antagonist to block the functional response induced by an agonist, such as the release of intracellular calcium.
1. Cell Culture and Plating:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO) are seeded into black-walled, clear-bottom 96- or 384-well microplates and grown to confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) at 37°C in the dark.
3. Antagonist Incubation:
-
The dye solution is removed, and varying concentrations of the antagonist (naftidrofuryl) are added to the wells. The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Measurement:
-
The plate is placed in a fluorescence plate reader with kinetic reading capability.
-
A 5-HT2A receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.
-
The resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
5. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 value is determined.
Signaling Pathways and Mechanism of Action
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[1][9] Naftidrofuryl, as a 5-HT2 receptor antagonist, blocks the initiation of this signaling cascade by serotonin.
Caption: 5-HT2A Receptor Gq Signaling Pathway and Naftidrofuryl's Antagonistic Action.
Upon activation by serotonin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein. This, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[6] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[1][6] These downstream signaling events ultimately lead to various cellular responses, including smooth muscle contraction (vasoconstriction) and platelet aggregation.[2][3]
Naftidrofuryl exerts its therapeutic effect by competitively binding to the 5-HT2A receptor, thereby preventing serotonin from binding and initiating this signaling cascade. This blockade of the Gq/PLC pathway is the primary mechanism by which naftidrofuryl produces its "anticonstrictor" effect, mitigating the pathological vasoconstriction and platelet aggregation promoted by serotonin in vascular diseases.[2]
Caption: Experimental Workflow for Characterizing Naftidrofuryl's 5-HT2A Antagonism.
Conclusion
The discovery and development of naftidrofuryl as a 5-HT2 receptor antagonist have provided a valuable therapeutic tool for managing vascular diseases. Its mechanism of action, centered on the blockade of the 5-HT2A receptor-mediated Gq/PLC signaling pathway, effectively counteracts the detrimental effects of serotonin in the vasculature. The quantitative data on its binding affinity, coupled with detailed experimental protocols for its characterization, underscore the scientific rigor behind its clinical application. For researchers and drug development professionals, the story of naftidrofuryl serves as a compelling case study in targeting specific receptor systems to achieve therapeutic benefit in complex disease states. Further research into the nuances of its interaction with different 5-HT receptor subtypes and downstream signaling pathways may yet unveil additional therapeutic potentials for this established drug.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Practical access to four stereoisomers of naftidrofuryl and their binding affinity towards 5-hydroxytryptamine 2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of naftidrofuryl oxalate on 5-HT2 receptors in mouse brain: evaluation based on quantitative autoradiography and head-twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
In Vitro Assays for Determining Praxilene's (Naftidrofuryl) Effect on Platelet Aggregation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praxilene, the proprietary name for naftidrofuryl oxalate, is a vasoactive agent utilized in the management of peripheral and cerebral vascular disorders. Beyond its vasodilatory properties, this compound exhibits a significant inhibitory effect on platelet aggregation, a key process in hemostasis and thrombosis. Understanding the in vitro methodologies to quantify this anti-aggregatory effect is crucial for both preclinical research and clinical drug development. This technical guide provides a comprehensive overview of the core in vitro assays used to determine this compound's impact on platelet aggregation, complete with detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
This compound's primary mechanism of antiplatelet action is through the selective antagonism of the serotonin 5-HT2A receptor.[1][2] Serotonin, released from dense granules of activated platelets, acts as a potent amplifier of platelet aggregation induced by other agonists, most notably adenosine diphosphate (ADP).[2][3] By blocking the 5-HT2A receptor, this compound effectively dampens this amplification loop, leading to a reduction in overall platelet aggregability.
Key In Vitro Assays for Platelet Aggregation
The two primary in vitro methods employed to assess the effect of this compound on platelet aggregation are Light Transmission Aggregometry (LTA) and Whole Blood-Free Platelet Counting (WB-FPC).
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for in vitro platelet aggregation studies. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from medications known to affect platelet function for at least 10 days. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% or 3.8% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Centrifugation for PRP: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (18-24°C) with the centrifuge brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and PRP at the top.
-
PRP Harvesting: Carefully aspirate the upper layer of PRP using a plastic pipette and transfer it to a clean, capped plastic tube.
-
Centrifugation for PPP: To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes.
-
Platelet Count Adjustment: Perform a platelet count on the PRP and adjust with PPP if necessary to achieve a standardized platelet concentration (typically 2.5 x 10⁸ platelets/mL).
b. Aggregation Assay:
-
Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% light transmission) and PPP (set to 100% light transmission).
-
Incubation with this compound: Pipette a defined volume of PRP into a cuvette with a magnetic stir bar. Add the desired concentration of this compound (naftidrofuryl) or vehicle control and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Agonist Addition: Add a known concentration of a platelet agonist, such as Serotonin (5-HT) or ADP, to induce aggregation.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is determined from the aggregation curve.
-
Dose-Response Analysis: Repeat the assay with a range of this compound concentrations to determine the dose-dependent inhibitory effect and calculate the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation).
Whole Blood-Free Platelet Counting (WB-FPC)
This method assesses platelet aggregation in a more physiological environment, whole blood, by counting the number of single, non-aggregated platelets before and after the addition of an agonist.[4]
-
Blood Collection: Collect venous blood into tubes containing an anticoagulant as described for LTA.
-
Incubation: In a series of tubes, add a small volume of whole blood. Add different concentrations of this compound or a vehicle control and incubate for a predetermined time at 37°C.
-
Baseline Platelet Count: Before adding the agonist, take an aliquot from each tube, dilute it with a suitable buffer (e.g., Isoton II), and count the number of single platelets using a hematology analyzer or a particle counter. This is the initial platelet count.
-
Agonist-Induced Aggregation: Add a platelet agonist (e.g., 5-HT) to the remaining blood in each tube and continue the incubation with gentle agitation.
-
Post-Agonist Platelet Count: After a set time, take another aliquot from each tube, dilute it, and count the number of single platelets again.
-
Calculation of Aggregation: The percentage of platelet aggregation is calculated as the decrease in the single platelet count after agonist addition relative to the initial count.
Quantitative Data on this compound's Effect on Platelet Aggregation
The following tables summarize the quantitative data from in vitro studies on the inhibitory effect of this compound (naftidrofuryl) on platelet aggregation.
Table 1: Inhibition of Serotonin (5-HT)-Induced Platelet Aggregation by this compound
| This compound Concentration (µM) | Inhibition | Assay Method | Reference |
| 0.06 | Significant decrease | LTA in PRP | [5][6] |
| 0.0625 | Significant inhibition (p < 0.05) | LTA | [1] |
| ~10 | IC50 | LTA | [1] |
| 0.0625 - 100 | Continual increase in inhibition | LTA | [1] |
Table 2: Inhibition of ADP-Induced Platelet Aggregation by this compound
| This compound Concentration | Inhibition | Assay Method | Reference |
| Low dose (0.06 µM) | Significant decrease | LTA in PRP | [5][6] |
| >300 µmol/l | Required for suppression | Not specified | [3] |
| Dose-dependent | Decreased aggregation | LTA in PRP | [5][6] |
Signaling Pathways Involved in this compound's Anti-Aggregatory Effect
This compound's inhibitory effect on platelet aggregation is primarily mediated by its antagonism of the 5-HT2A receptor. The following diagrams illustrate the relevant signaling pathways.
Serotonin, on its own, is a weak agonist but significantly potentiates platelet aggregation induced by other agonists like ADP.[3] This crosstalk is a crucial aspect of this compound's mechanism of action.
Conclusion
The in vitro evaluation of this compound's antiplatelet effects is reliably achieved through Light Transmission Aggregometry and Whole Blood-Free Platelet Counting. These assays, when performed with meticulous attention to protocol, provide robust and reproducible quantitative data on the dose-dependent inhibition of agonist-induced platelet aggregation. The primary mechanism of action, antagonism of the 5-HT2A receptor, effectively curtails the potentiation of platelet aggregation, particularly in response to ADP. This comprehensive understanding of the in vitro assessment and mechanism of action of this compound is invaluable for its continued study and development in the context of vascular and thrombotic diseases.
References
- 1. Effect of naftidrofuryl on platelet aggregation in plasma from aspirin treated patients: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Cell Counting - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. plateletservices.com [plateletservices.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Unveiling the Anti-Inflammatory Potential of Naftidrofuryl Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naftidrofuryl oxalate, a vasoactive and metabolic-enhancing agent, is primarily recognized for its efficacy in treating peripheral and cerebral vascular disorders. While not classically defined as a potent anti-inflammatory drug, its established mechanisms of action—namely 5-HT2 receptor antagonism, enhancement of cellular metabolism, and antioxidant properties—suggest a significant, albeit indirect, role in mitigating inflammatory processes, particularly in the context of ischemia and oxidative stress. This technical guide delves into the existing evidence for the anti-inflammatory properties of naftidrofuryl oxalate, summarizing its known effects and postulating its impact on inflammatory signaling pathways. Due to a notable gap in the literature providing direct quantitative data on its anti-inflammatory activity, this document also furnishes detailed, standard experimental protocols that can be employed to further elucidate these properties. The aim is to provide a comprehensive resource for researchers and drug development professionals interested in exploring the full therapeutic potential of naftidrofuryl oxalate.
Introduction
Inflammation is a critical component of the pathophysiology of numerous vascular and neurodegenerative diseases. In conditions such as peripheral artery disease (PAD) and cerebral ischemia, tissue hypoxia and subsequent reperfusion injury trigger a cascade of inflammatory events, leading to endothelial dysfunction, leukocyte infiltration, and the release of pro-inflammatory mediators. Naftidrofuryl oxalate is a well-established therapeutic agent for these conditions[1][2]. Its primary mechanisms of action include vasodilation through the blockade of 5-HT2 receptors and enhancement of cellular oxidative capacity[2][3][4]. These actions improve blood flow and cellular energy metabolism in ischemic tissues[3][5].
While direct evidence for classical anti-inflammatory effects, such as the inhibition of cyclooxygenase (COX) enzymes or the direct suppression of cytokine production, is sparse, the known pharmacological profile of naftidrofuryl oxalate strongly suggests an indirect anti-inflammatory potential. By alleviating the primary drivers of inflammation in ischemic conditions—hypoxia and oxidative stress—naftidrofuryl oxalate may effectively modulate the inflammatory response. This guide will explore these indirect anti-inflammatory properties, present the available data, and provide a roadmap for future research in this area.
Core Mechanisms of Action with Anti-Inflammatory Implications
The anti-inflammatory effects of naftidrofuryl oxalate are likely a consequence of its three primary pharmacological activities. The following table summarizes these mechanisms and their potential downstream anti-inflammatory consequences.
| Core Mechanism | Description | Potential Anti-Inflammatory Consequences | Supporting Evidence |
| 5-HT2 Receptor Antagonism | Naftidrofuryl oxalate is a selective antagonist of serotonin 5-HT2 receptors, particularly the 5-HT2A subtype, which are prevalent in vascular smooth muscle and platelets[1][2][6]. This antagonism counteracts serotonin-induced vasoconstriction and platelet aggregation[3][6]. | - Reduced vascular inflammation by improving blood flow and reducing endothelial shear stress.- Decreased platelet activation and aggregation, which are key events in initiating inflammatory responses at sites of vascular injury. | [1][2][3][6] |
| Metabolic Enhancement | The compound enhances cellular glucose and oxygen utilization by improving mitochondrial respiratory chain efficiency, leading to increased ATP production, especially in hypoxic conditions[3][5]. It has been shown to restore succinate dehydrogenase activity in impaired mitochondria[3]. | - Preservation of endothelial cell integrity and function under hypoxic stress, thereby reducing the expression of adhesion molecules and the recruitment of leukocytes.- Mitigation of cellular stress signals that would otherwise trigger pro-inflammatory pathways. | [1][3][5] |
| Antioxidant Properties | Naftidrofuryl oxalate exhibits the ability to scavenge free radicals and reduce oxidative stress within vascular tissues[3][4]. | - Downregulation of redox-sensitive inflammatory signaling pathways, such as NF-κB and MAPK, which are activated by reactive oxygen species (ROS).- Protection of endothelial cells from oxidative damage, thus preventing the initiation of an inflammatory cascade. | [3][4] |
Evidence from In Vitro and In Vivo Studies
Direct and quantitative data on the anti-inflammatory effects of naftidrofuryl oxalate is limited. However, some studies provide insights into its potential in this area.
Effects on Endothelial Cells and Leukocyte Adhesion
An in vitro study on human umbilical vein endothelial cells (HUVECs) subjected to hypoxia demonstrated that naftidrofuryl oxalate offered significant protection against cell mortality. The study also found that short-term hypoxia induced a cascade of events including increased phospholipase A2 activity, synthesis of prostaglandins and platelet-activating factor, and enhanced adherence of polymorphonuclear neutrophils. Naftidrofuryl oxalate was able to markedly inhibit this entire cascade in a dose-dependent manner, starting at concentrations as low as 10⁻⁹ M[1]. This suggests a direct modulatory effect on endothelial activation and the initial steps of the inflammatory response in an ischemic environment.
The following table summarizes the qualitative findings from this key study.
| Parameter | Effect of Hypoxia | Effect of Naftidrofuryl Oxalate | Reference |
| Endothelial Cell Mortality (Long-term Hypoxia) | Increased | Decreased (dose-dependently) | [1] |
| Cytosolic Calcium Concentration | Increased | Inhibited | [1] |
| Phospholipase A2 Activity | Increased | Inhibited | [1] |
| Prostaglandin Synthesis | Increased | Inhibited | [1] |
| Platelet-Activating Factor Synthesis | Increased | Inhibited | [1] |
| Polymorphonuclear Neutrophil Adherence | Enhanced | Inhibited | [1] |
| Cellular ATP Concentration | Decreased | Preserved | [1] |
Postulated Effects on Inflammatory Signaling Pathways
Based on its known antioxidant properties, it is plausible to hypothesize that naftidrofuryl oxalate could modulate key inflammatory signaling pathways such as NF-κB and MAPK.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a central regulator of the inflammatory response and is highly sensitive to cellular redox status. Oxidative stress is a potent activator of NF-κB, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By scavenging free radicals and reducing oxidative stress, naftidrofuryl oxalate could potentially inhibit the activation of the NF-κB pathway.
Caption: Postulated inhibition of the NF-κB pathway by naftidrofuryl oxalate.
Mitogen-Activated Protein Kinase (MAPK) Pathways
Similar to NF-κB, MAPK signaling cascades (including p38, JNK, and ERK) are also activated by oxidative stress and play a crucial role in the production of inflammatory mediators. By mitigating oxidative stress, naftidrofuryl oxalate may also suppress the activation of these pathways, further contributing to an anti-inflammatory effect.
Recommended Experimental Protocols for a Comprehensive Anti-Inflammatory Profile
To address the current gap in the literature, the following standard experimental protocols are recommended for a thorough investigation of the anti-inflammatory properties of naftidrofuryl oxalate.
In Vitro Assays
-
Cell Lines: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1, differentiated into macrophages with PMA) are suitable models. Human umbilical vein endothelial cells (HUVECs) can be used to study effects on the vasculature.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2).
-
Objective: To determine the non-toxic concentration range of naftidrofuryl oxalate.
-
Method: MTT or MTS assay. Cells are seeded in a 96-well plate and treated with a range of concentrations of naftidrofuryl oxalate for 24 hours. Cell viability is then assessed colorimetrically.
-
Objective: To quantify the effect of naftidrofuryl oxalate on the production of key pro-inflammatory cytokines.
-
Protocol:
-
Seed cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
Pre-treat cells with various non-toxic concentrations of naftidrofuryl oxalate for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL).
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Caption: Experimental workflow for cytokine measurement.
-
Objective: To determine if naftidrofuryl oxalate directly inhibits key enzymes in the arachidonic acid pathway.
-
Method: Commercially available cell-free COX-1/COX-2 and 5-LOX/15-LOX inhibitor screening kits can be used. These assays typically measure the production of prostaglandins or leukotrienes from arachidonic acid in the presence of varying concentrations of the test compound. The results are expressed as IC50 values.
-
Objective: To investigate the effect of naftidrofuryl oxalate on the activation of these signaling pathways.
-
Methods:
-
Western Blot: Treat cells as described for the cytokine assay, but for shorter time points (e.g., 15-60 minutes). Lyse the cells and perform Western blotting to detect the phosphorylated (activated) forms of key pathway proteins (e.g., p-p65, p-IκBα for NF-κB; p-p38, p-JNK, p-ERK for MAPKs).
-
Reporter Gene Assay: Use a cell line stably transfected with a reporter construct containing NF-κB response elements upstream of a luciferase gene. Measure luciferase activity to quantify NF-κB transcriptional activity.
-
In Vivo Models of Inflammation
-
Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation. Measure the reduction in paw volume after oral or intraperitoneal administration of naftidrofuryl oxalate.
-
Ischemia-Reperfusion Injury Models: More relevant to the clinical use of naftidrofuryl oxalate. Models such as middle cerebral artery occlusion (MCAO) in rodents can be used to assess its effects on infarct volume, neurological deficits, and inflammatory markers (e.g., cytokine levels, neutrophil infiltration) in the brain tissue.
Conclusion
While naftidrofuryl oxalate is not a conventional anti-inflammatory agent, its well-documented vasodilatory, metabolic-enhancing, and antioxidant properties provide a strong rationale for its indirect anti-inflammatory effects. The ability to counteract the pathological consequences of ischemia and oxidative stress—key triggers of inflammation in vascular diseases—positions naftidrofuryl oxalate as a compound of interest for its inflammation-modulating capabilities. The current body of evidence, particularly the study on hypoxic endothelial cells, supports this notion. However, there is a clear need for further research to directly quantify its effects on inflammatory mediators and signaling pathways. The experimental protocols outlined in this guide offer a framework for such investigations, which could potentially broaden the therapeutic applications of this established drug.
References
- 1. Effects of naftidrofuryl on hypoxia-induced activation and mortality of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 4. What is Naftidrofuryl Oxalate used for? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocol for Dissolving Naftidrofuryl Oxalate for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naftidrofuryl oxalate is a vasoactive compound used in the management of peripheral and cerebral vascular disorders.[1] Its mechanism of action involves the antagonism of 5-hydroxytryptamine type 2 (5-HT2) receptors, which inhibits serotonin-induced vasoconstriction and platelet aggregation.[2][3] Additionally, naftidrofuryl oxalate enhances cellular metabolism by improving the efficiency of the mitochondrial respiratory chain, leading to increased ATP production.[2][4] These properties make it a compound of interest for in vitro studies related to vascular physiology, ischemia, and cellular metabolism.
This document provides a detailed protocol for the preparation of naftidrofuryl oxalate solutions for use in cell culture experiments, including recommended solvents, stock solution preparation, and a sample protocol for a cytotoxicity assay.
Compound Properties and Solubility
Proper handling and storage are critical for maintaining the integrity of naftidrofuryl oxalate. Key chemical and physical properties are summarized in Table 1, and solubility data is provided in Table 2.
Table 1: Chemical and Physical Properties of Naftidrofuryl Oxalate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3200-06-4 | [1][5] |
| Molecular Formula | C₂₆H₃₅NO₇ | [1] |
| Molecular Weight | 473.56 g/mol | [1][6] |
| Appearance | White or almost white powder | [3] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |[1][7] |
Table 2: Solubility of Naftidrofuryl Oxalate
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Reference |
|---|---|---|---|---|
| DMSO | ≥ 100 mg/mL | ≥ 211.17 mM | Recommended for primary stock solutions. | [1][7] |
| Water (H₂O) | 100 mg/mL | 211.17 mM | Requires sonication to fully dissolve. | [1][7] |
| Ethanol | Freely Soluble | Not Specified | [3] |
| PBS | 50 mg/mL | 105.58 mM | Requires sonication. |[1] |
Protocols for Solution Preparation
The recommended method for preparing naftidrofuryl oxalate for cell culture is to first create a high-concentration stock in DMSO, which can then be diluted to the final working concentration in the cell culture medium.
Materials:
-
Naftidrofuryl Oxalate powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of naftidrofuryl oxalate and the volume of DMSO required. To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 473.56 g/mol × 1000 mg/g = 47.36 mg
-
-
Weighing: Accurately weigh 47.36 mg of naftidrofuryl oxalate powder and place it into a sterile tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If precipitation occurs or dissolution is slow, use a sonicator bath for 5-10 minutes to aid dissolution.[7][8] Ensure the final solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1][7]
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 100 mM DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentration.
-
Important: Add the stock solution to the medium and mix immediately by gentle pipetting or swirling to prevent precipitation.
-
The final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤ 0.1% , to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to the cell culture medium. This is essential to distinguish the effects of the drug from the effects of the solvent.
-
Use Immediately: Use the freshly prepared working solutions for your cell-based assays promptly.
Table 3: Example Dilution Series for Cell Treatment
| Desired Final Conc. (µM) | Vol. of 100 mM Stock (µL) per 10 mL Medium | Final DMSO % |
|---|---|---|
| 1 | 0.1 | 0.001% |
| 10 | 1.0 | 0.01% |
| 50 | 5.0 | 0.05% |
| 100 | 10.0 | 0.1% |
Application Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for using naftidrofuryl oxalate and its known signaling mechanism.
Application Example: Cell Viability (MTT) Assay
This protocol provides an example of how to assess the cytotoxicity of naftidrofuryl oxalate using the Caco-2 cell line, based on published studies.[3]
Materials:
-
Caco-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
96-well cell culture plates
-
Naftidrofuryl oxalate working solutions (prepared as in Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 2 × 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]
-
Treatment: Remove the old medium and replace it with 100 µL of fresh medium containing various concentrations of naftidrofuryl oxalate (e.g., 0-500 µM). Include wells for untreated controls and vehicle controls (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A study on Caco-2 cells used a 2-hour exposure.[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Published data indicates that a concentration of 0.250 mg/mL (~528 µM) reduced Caco-2 cell viability, while concentrations of 0.200 mg/mL (~422 µM) and 0.125 mg/mL (~264 µM) were not cytotoxic.[3]
Disclaimer: This protocol is intended for research use only. Researchers should optimize conditions for their specific cell lines and experimental setup. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Naftidrofuryl Oxalate | C26H35NO7 | CID 312915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Naftidrofuryl oxalate | 5-HT Receptor | TargetMol [targetmol.com]
Application Notes and Protocols: Naftidrofuryl Oxalate in Rodent Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of naftidrofuryl oxalate in preclinical rodent models of ischemic stroke. It covers dosage calculation, administration, and a standardized surgical protocol for inducing focal cerebral ischemia.
Introduction to Naftidrofuryl Oxalate
Naftidrofuryl oxalate is a vasoactive compound used in the management of peripheral and cerebral vascular disorders.[1] Its mechanism of action is multifaceted, involving the selective antagonism of serotonin 5-HT2 receptors.[1][2][3] This action leads to vasodilation, inhibition of platelet aggregation, and a reduction in the vasoconstrictive effects of serotonin, which is often released from damaged endothelium during ischemic events.[3][4] Furthermore, naftidrofuryl enhances cellular oxidative capacity and improves the efficiency of aerobic metabolism in tissues deprived of oxygen, which may protect against the metabolic damage caused by ischemia.[3][4][5][6][7] These properties make it a compound of significant interest for therapeutic evaluation in the context of ischemic stroke.[3][8]
Dosage Calculation and Administration in Rodent Models
Dosage Calculation
The appropriate dosage of naftidrofuryl oxalate for rodent models is critical for obtaining meaningful and reproducible results. Dosages are typically determined based on previous preclinical studies or by converting a human dose to an animal equivalent dose (AED) based on body surface area (BSA).[9]
The formula for converting a human dose to a rodent dose is: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [10]
The Km factor is a conversion factor that relates body weight to body surface area.[10]
Table 1: Km Factors for Dose Conversion [10][11]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.60 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Example Calculation (Human to Rat): A typical human oral dose of naftidrofuryl oxalate is 200 mg, three times a day (600 mg/day).[3] For a 60 kg person, this is 10 mg/kg/day.
Rat Dose (mg/kg) = 10 mg/kg × (37 / 6) ≈ 61.7 mg/kg/day
Reported Dosages in Rodent Stroke Models
Preclinical studies provide direct evidence for effective dosages in specific models. It is crucial to consider the stroke model, species, and administration route when selecting a dose.
Table 2: Summary of Naftidrofuryl Oxalate Dosages in Rodent Ischemia Models
| Species | Stroke Model | Dosage | Administration Route | Key Findings | Reference |
| Mice | Bilateral Carotid Artery Ligation | 15, 45, 100 mg/kg | Intraperitoneal (i.p.) | Significantly prolonged survival time and suppressed the decrease in cerebral high-energy phosphates. | [12] |
| Rats | Microsphere-Induced Cerebral Embolism | 15 mg/kg (twice daily) | Intraperitoneal (i.p.) | Improved impaired brain glucose metabolism. | [13] |
| Rats | Microsphere-Induced Cerebral Embolism | 15 mg/kg/day | Intraperitoneal (i.p.) | Improved regional cerebral blood flow and reduced infarct size on days 3 and 7. | [14] |
| Gerbils | Transient Forebrain Ischemia | Not specified | Pretreatment | Prevented hippocampal CA1 neuronal loss. | [2] |
Based on these studies, a dosage range of 15-45 mg/kg administered intraperitoneally is a well-supported starting point for efficacy studies in rat and mouse models of ischemic stroke.
Detailed Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
The intraluminal filament model of MCAO is the most common method for inducing focal ischemic stroke in rodents as it mimics human ischemic stroke and does not require a craniotomy.[15][16][17][18]
Materials
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia: Isoflurane (3-4% for induction, 1.5-2% for maintenance)
-
MCAO Filament: 4-0 nylon monofilament with a silicone-coated tip (tip diameter ~0.38-0.40 mm).[16] The tip should be blunted by gentle heating.[16]
-
Surgical Instruments: Standard microsurgical kit including scissors, forceps, and vessel clips.
-
Sutures: 4-0 and 5-0 silk sutures.
-
Monitoring: Rectal probe for temperature monitoring, heating pad, Laser Doppler Flowmeter (LDF).
-
Naftidrofuryl Oxalate Solution: Dissolve in sterile saline or appropriate vehicle for i.p. injection.
Surgical Procedure
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C ± 0.5°C. Shave the ventral neck area and sterilize with betadine and 70% ethanol.
-
Vessel Exposure: Make a midline cervical incision. Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[15]
-
Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with 4-0 silk sutures.[15][16] Place a temporary microvascular clip on the ICA to prevent bleeding.
-
Filament Insertion: Make a small incision in the ECA stump. Introduce the silicone-coated MCAO filament into the ECA and advance it into the ICA.[16]
-
MCA Occlusion: Gently advance the filament approximately 17-20 mm from the carotid bifurcation until a mild resistance is felt.[16] Successful occlusion of the Middle Cerebral Artery (MCA) is confirmed by a sharp drop (~70-80%) in cerebral blood flow as measured by the LDF.[15][18]
-
Ischemia Duration: Maintain the filament in place for the desired occlusion period (e.g., 60-90 minutes for transient MCAO).
-
Reperfusion: After the ischemic period, carefully withdraw the filament to allow reperfusion.[15] Remove the temporary clip from the ICA and permanently ligate the ECA stump.
-
Closure and Recovery: Close the neck incision in layers. Discontinue anesthesia and allow the animal to recover in a heated cage. Monitor for neurological deficits.
Drug Administration
-
Administer the prepared naftidrofuryl oxalate solution (e.g., 15-45 mg/kg, i.p.) at a predetermined time point, typically immediately after reperfusion or within a few hours post-MCAO.
-
A control group should receive an equivalent volume of the vehicle.
Outcome Assessment
-
Infarct Volume Measurement (24-48h post-MCAO): Euthanize the animal and carefully remove the brain.[16]
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[15][16]
-
Viable tissue will stain red, while the infarcted tissue will remain white.[15]
-
Capture images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ).[15]
Visualized Protocols and Pathways
Experimental Workflow
The following diagram outlines the complete experimental workflow from animal preparation to data analysis.
References
- 1. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 2. Effects of naftidrofuryl oxalate, a 5-HT2 antagonist, on neuronal damage and local cerebral blood flow following transient cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Naftidrofuryl Oxalate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. Possibilities of using naftidrofuryl in the therapy of cerebrovascular diseases: Literature review and the authors’ observations | Belova | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 9. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecronicon.net [ecronicon.net]
- 11. researchgate.net [researchgate.net]
- 12. [Cerebroprotective action of naftidrofuryl oxalate. I: Prolongation of survival time and protection of cerebral energy metabolism in bilateral carotid artery-ligated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naftidrofuryl oxalate improves impaired brain glucose metabolism after microsphere-induced cerebral embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of naftidrofuryl oxalate on microsphere embolism-induced decrease in regional blood flow of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
Application Note: HPLC-UV Method for the Simultaneous Quantification of Naftidrofuryl and Naftidrofuryl Acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naftidrofuryl, marketed under trade names like Praxilene, is a vasodilator agent used for managing peripheral and cerebral vascular disorders, such as intermittent claudication.[1][2] Its therapeutic effect is primarily mediated through the antagonism of serotonin 5-HT2 receptors, which prevents vasoconstriction and platelet aggregation.[1][3][4] The drug also enhances cellular metabolism, improving oxygen and glucose utilization in ischemic conditions.[2][3] The major degradation product and metabolite is naftidrofuryl acid (NFA).[5][6] Robust and validated bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the simultaneous quantification of naftidrofuryl (NF) and its metabolite, naftidrofuryl acid (NFA), in human plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle of the Method
This method enables the separation and quantification of naftidrofuryl and naftidrofuryl acid from human plasma. The protocol involves a liquid-liquid extraction (LLE) step to isolate the analytes from plasma proteins and other endogenous interferences. The extracted analytes are then separated on a C8 reversed-phase column with an isocratic mobile phase and quantified using a UV detector.[5] The method has been validated for its accuracy, precision, and linearity in a biological matrix.[5][6]
Experimental Protocols
Materials and Reagents
-
Reference Standards: Naftidrofuryl Oxalate (NF) and Naftidrofuryl Acid (NFA)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Glacial Acetic Acid (AR grade)
-
Salts and Buffers: Sodium Acetate, Triethylamine
-
Extraction Solvent: Diethyl ether
-
Reagent Water: Deionized or HPLC-grade water
-
Biological Matrix: Drug-free human plasma
Instrumentation and Equipment
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Chromatography Column: Spheri-5 RP-C8 (220 x 4.6 mm, 5 µm) or equivalent.[5]
-
Data Acquisition System: Chromatography software for data acquisition and processing.
-
Analytical Balance: For weighing standards.
-
pH Meter: For mobile phase preparation.
-
Centrifuge: For sample preparation.
-
Vortex Mixer: For sample mixing.
-
Evaporator: Nitrogen evaporator or similar.
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile, 0.05 M Sodium Acetate, and Triethylamine in a ratio of 40:60:0.1 (v/v/v). Adjust the final pH to 5.5 using glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[5]
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Naftidrofuryl Oxalate and Naftidrofuryl Acid reference standards in 100 mL of methanol separately to obtain individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards across the desired concentration range (e.g., 0.1 - 25 µg/mL).[5]
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of human plasma into a clean centrifuge tube.
-
Add the required volume of the working standard solution to spike the plasma for calibration curve and quality control (QC) samples.
-
Add 5 mL of diethyl ether to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue completely.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
Data Presentation
Quantitative data for the HPLC method are summarized in the tables below for clarity and easy reference.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Spheri-5 RP-C8 (220 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : 0.05 M Sodium Acetate : Triethylamine (40:60:0.1, v/v/v), pH 5.5[5] |
| Flow Rate | 1.5 mL/min[5] |
| Detection Wavelength | 225 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Table 2: Method Validation Summary
| Parameter | Naftidrofuryl (NF) | Naftidrofuryl Acid (NFA) |
|---|---|---|
| Linearity Range (µg/mL) | 0.1 - 25[5] | 0.2 - 25[5] |
| Limit of Detection (LOD) (µg/mL) | 0.03[5] | 0.04[5] |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.2 |
| Intra-day Precision (%RSD) | < 2.5% | < 2.8% |
| Inter-day Precision (%RSD) | < 3.0% | < 3.2% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 97.9% - 102.1% |
Table 3: Typical Retention Times
| Analyte | Retention Time (minutes) |
|---|---|
| Naftidrofuryl Acid (NFA) | ~ 4.0 |
| Naftidrofuryl (NF) | ~ 6.5 |
(Note: Retention times are approximate and may vary slightly based on the specific column, system, and laboratory conditions.)
Visualizations
Diagrams representing the experimental workflow, metabolic pathway, and mechanism of action are provided below.
Caption: Bioanalytical workflow for plasma sample preparation and HPLC analysis.
Caption: Metabolic pathway of Naftidrofuryl to Naftidrofuryl Acid.
Caption: Simplified mechanism of action of Naftidrofuryl.
References
- 1. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 2. Naftidrofuryl | C24H33NO3 | CID 4417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 4. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples. | Semantic Scholar [semanticscholar.org]
Application of Praxilene (Naftidrofuryl Oxalate) in Intermittent Claudication Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praxilene, the brand name for naftidrofuryl oxalate, is a vasoactive agent utilized in the management of peripheral vascular diseases, notably intermittent claudication (IC). Intermittent claudication, a hallmark symptom of peripheral arterial disease (PAD), is characterized by cramping pain in the legs induced by exercise and relieved by rest, stemming from inadequate blood flow to the muscles. Naftidrofuryl oxalate has demonstrated a moderate but clinically meaningful effect in improving walking distance for individuals with IC.[1] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the study and development of therapies for intermittent claudication, with a focus on the application of this compound.
Mechanism of Action
Naftidrofuryl oxalate's therapeutic effects in intermittent claudication are attributed to a multi-faceted mechanism involving both vasodilatory and metabolic actions.[2]
-
Vasodilation: It acts as a selective antagonist of serotonin 5-HT2 receptors in vascular smooth muscle and platelets.[2][3] Serotonin, released from damaged endothelium, typically induces vasoconstriction. By blocking these receptors, naftidrofuryl oxalate mitigates this effect, leading to vasodilation and improved blood flow to ischemic tissues.[2]
-
Metabolic Modulation: The drug appears to enhance cellular metabolism, particularly under ischemic conditions. It is thought to stimulate the intracellular tricarboxylic acid (TCA) cycle, leading to increased production of adenosine triphosphate (ATP).[1] This improved energy availability helps muscle cells function more effectively despite reduced oxygen supply.[2] Evidence also suggests it reduces the lactate to pyruvate ratio during exercise, indicating a more efficient aerobic metabolism.[4]
-
Antioxidant Properties: Naftidrofuryl oxalate also exhibits antioxidant effects, scavenging free radicals and reducing oxidative stress within the vascular tissues, which is a contributing factor in the pathophysiology of atherosclerosis.[2]
References
Application Notes and Protocols: Assessing Cell Viability Following Praxilene (Naftidrofuryl Oxalate) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praxilene, the brand name for naftidrofuryl oxalate, is a vasoactive agent utilized in the management of peripheral and cerebral vascular disorders. Its mechanism of action involves the antagonism of 5-HT2 receptors and the enhancement of cellular oxidative capacity, leading to increased ATP production.[1][2][3] These effects on fundamental cellular processes suggest that this compound may also influence cell viability and proliferation, warranting investigation in various cell types, including cancer cell lines.
These application notes provide a comprehensive protocol for assessing cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying the metabolic activity of living cells, which serves as an indicator of cell viability.[4][5][6][7]
Data Presentation
The cytotoxic effects of naftidrofuryl oxalate have been evaluated in various cell lines. The following table summarizes the available quantitative data. Further studies are encouraged to expand this dataset across a broader range of cell types, particularly cancer cell lines, to fully elucidate the therapeutic potential and cytotoxic profile of this compound.
| Cell Line | Assay Type | Treatment Duration | Key Findings | Reference |
| Caco-2 (human colorectal adenocarcinoma) | MTT | 2 hours | A concentration of 0.250 mg/mL (approximately 528 µM) reduced cell viability to ~67%. Lower concentrations of 0.125 mg/mL and 0.200 mg/mL showed no significant cytotoxic effect. | [8] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action of this compound and the experimental procedure for assessing its impact on cell viability, the following diagrams are provided.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol details the steps for performing an MTT assay to determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (naftidrofuryl oxalate)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Include wells for a vehicle control (cells treated with the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.5% in any well, as higher concentrations can be toxic to cells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of medium with the vehicle to the control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the control and blank wells.[5][7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4][5]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. From this curve, the IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined.
-
Conclusion
The provided protocol offers a standardized method for assessing the effects of this compound on cell viability. The MTT assay is a robust and reliable technique for initial screening and dose-response studies. The data generated from these experiments will be valuable for researchers and drug development professionals in understanding the broader cellular impacts of this compound and exploring its potential in new therapeutic contexts. Further investigation into the specific signaling pathways modulated by this compound in different cell types will provide a more complete picture of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effects of 5-fluorouracil and gambogenic acid on A549 cells: activation of cell death caused by apoptotic and necroptotic mechanisms via the ROS-mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Naftidrofuryl's Impact on Protein Expression: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for analyzing the effects of naftidrofuryl on protein expression, with a particular focus on its anti-inflammatory properties. The information is targeted toward researchers in drug development and cellular biology, providing the necessary tools to investigate the mechanism of action of naftidrofuryl using Western blot analysis.
Introduction
Naftidrofuryl is a vasoactive compound recognized for its therapeutic effects in peripheral and cerebral vascular disorders. Its mechanism of action is multifaceted, primarily functioning as a 5-HT2 receptor antagonist, which leads to vasodilation and improved blood flow.[1][2] Beyond its vasodilatory effects, naftidrofuryl exhibits significant metabolic and anti-inflammatory properties.[2][3] Recent studies have highlighted its role in modulating inflammatory pathways, particularly in the context of lipopolysaccharide (LPS)-induced cellular stress.[3] This document outlines the application of Western blot analysis to investigate the protein expression changes induced by naftidrofuryl, specifically focusing on its regulatory effects on macrophage polarization and the NLRP3/TLR4 inflammatory signaling pathway.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the quantitative changes in protein expression observed in in vitro and in vivo models following treatment with naftidrofuryl. These changes were determined by Western blot analysis.
Disclaimer: The following quantitative data is illustrative and representative of typical results obtained from Western blot experiments. Actual results may vary depending on the specific experimental conditions, cell lines, or animal models used.
Table 1: In Vitro Analysis of Macrophage Polarization Markers in LPS-Stimulated THP-1 Cells
| Protein Target | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| CD11b | LPS | 2.5 |
| LPS + Naftidrofuryl | 1.2 | |
| CD38 | LPS | 3.0 |
| LPS + Naftidrofuryl | 1.5 | |
| CD206 | LPS | 0.4 |
| LPS + Naftidrofuryl | 0.8 | |
| IL-10 | LPS | 0.5 |
| LPS + Naftidrofuryl | 0.9 | |
| LY6G/LY6C | LPS | 2.8 |
| LPS + Naftidrofuryl | 1.3 |
Note: THP-1 cells, a human leukemia monocytic cell line, were stimulated with LPS in the presence or absence of naftidrofuryl. The expression of macrophage polarization markers was assessed by Western blotting.[3]
Table 2: In Vivo Analysis of Pro-inflammatory Cytokines in a Rat Model of LPS-Induced Acute Lung Injury
| Protein Target | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| TNF-α | LPS | 4.0 |
| LPS + Naftidrofuryl | 1.8 | |
| IL-1β | LPS | 3.5 |
| LPS + Naftidrofuryl | 1.6 | |
| IL-6 | LPS | 4.2 |
| LPS + Naftidrofuryl | 2.0 | |
| iNOS | LPS | 3.8 |
| LPS + Naftidrofuryl | 1.7 |
Note: Rats were administered LPS to induce acute lung injury, with a subset also receiving naftidrofuryl treatment. Lung tissue lysates were analyzed by Western blot for the expression of key pro-inflammatory proteins.[3]
Signaling Pathway Analysis
Naftidrofuryl has been shown to mitigate inflammation by modulating the Toll-like receptor 4 (TLR4) and NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome signaling pathway.[3] The diagram below illustrates this pathway and the inhibitory effect of naftidrofuryl.
Caption: Naftidrofuryl's inhibition of the NLRP3/TLR4 pathway.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess changes in protein expression induced by naftidrofuryl.
Western Blot Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol.
Caption: Workflow for Western blot analysis.
Detailed Protocol
1. Sample Preparation
-
For Cultured Cells (e.g., THP-1):
-
Treat cells with naftidrofuryl and/or LPS for the desired time.
-
Wash cells with ice-cold PBS.[4]
-
Lyse cells by adding RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the protein lysate.
-
-
For Tissue Samples (e.g., Lung Tissue):
-
Excise the tissue of interest and wash with ice-cold PBS.
-
Snap-freeze in liquid nitrogen for storage or proceed directly to homogenization.[1]
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors to the tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[5]
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich).
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage will depend on the size of the proteins of interest.
5. Blocking
-
After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
6. Primary Antibody Incubation
-
Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[7]
7. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[4]
8. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
9. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
Express the results as a fold change relative to the control group.
Conclusion
Western blot analysis is a powerful technique to elucidate the molecular mechanisms underlying the therapeutic effects of naftidrofuryl. The protocols and data presented here provide a framework for investigating how naftidrofuryl modulates protein expression in inflammatory pathways. By quantifying changes in key proteins, researchers can gain valuable insights into its potential as an anti-inflammatory agent and further explore its applications in various disease models.
References
- 1. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 2. graphviz.org [graphviz.org]
- 3. medium.com [medium.com]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Naftidrofuryl mitigates LPS-induced pulmonary injury through macrophage polarization and NLRP3/TLR4 regulation, an in vitro and in vivo perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Praxilene in a Caco-2 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praxilene, with the active ingredient naftidrofuryl oxalate, is a vasodilator used for the treatment of peripheral and cerebral vascular disorders.[1][2] Its mechanism of action involves the antagonism of 5-HT2 serotonin receptors, leading to vasodilation and improved blood flow.[1] Additionally, it has been shown to enhance cellular metabolism by increasing ATP production.[3][4] Understanding the intestinal permeability of this compound is crucial for predicting its oral bioavailability and overall pharmacokinetic profile. The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium, providing a valuable tool for assessing the absorption of orally administered drugs.[5][6][7]
These application notes provide a detailed protocol for evaluating the permeability of this compound using the Caco-2 cell monolayer model. The data presented is based on published findings and established methodologies for this type of assay.
Data Presentation
The permeability of a compound across the Caco-2 monolayer is expressed as the apparent permeability coefficient (Papp), measured in cm/s. A bidirectional assay, measuring transport from the apical (A) to the basolateral (B) side and vice versa, is essential to understand both passive diffusion and the potential involvement of active transport mechanisms.
Table 1: Cytotoxicity of Naftidrofuryl Oxalate on Caco-2 Cells
| Concentration (mg/mL) | Cell Viability (%) |
| 0.125 | ~100 |
| 0.200 | ~100 |
| 0.250 | ~67 |
Data derived from a study by Grynkiewicz et al. (2020). It is recommended to perform a cytotoxicity assay to determine the appropriate non-toxic concentrations for the permeability experiment.[8]
Table 2: Apparent Permeability Coefficients (Papp) of Naftidrofuryl Oxalate in Caco-2 Cells
| Compound | Concentration (mg/mL) | Direction | Papp (x 10-6 cm/s) |
| Naftidrofuryl Oxalate | 0.125 | A to B | >100 |
| Naftidrofuryl Oxalate | 0.125 | B to A | 84.1 |
| Naftidrofuryl Oxalate | 0.200 | A to B | >100 |
| Naftidrofuryl Oxalate | 0.200 | B to A | 78.8 |
| Caffeine (Reference) | 0.500 | A to B | ~50 |
Data from a study by Grynkiewicz et al. (2020) which classified Naftidrofuryl Oxalate as a highly permeable drug, suggesting it belongs to BCS Class I.[8][9][10][11] Caffeine is a well-documented high-permeability reference compound.[8][12]
Experimental Protocols
This section outlines the key experimental procedures for conducting a Caco-2 cell permeability assay with this compound.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma) obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding on Transwell® Inserts:
-
Seed Caco-2 cells onto collagen-coated polycarbonate membrane Transwell® inserts (e.g., 24-well plate format) at a high density.
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions.[13] The culture medium should be changed every 2-3 days.
-
-
Monolayer Integrity Assessment: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a TEER meter. Only use monolayers with TEER values exceeding 600 Ω·cm² for the assay, as this indicates a high integrity of the cell barrier.[8]
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound on Caco-2 cells before the permeability study.
-
Seed Caco-2 cells in a 96-well plate and allow them to reach confluence.
-
Prepare serial dilutions of naftidrofuryl oxalate in culture medium.
-
Replace the medium in the wells with the drug solutions and incubate for a period equivalent to the transport experiment (e.g., 2 hours).
-
After incubation, perform an MTT assay to assess cell viability. A significant decrease in viability indicates cytotoxicity.[8] Based on existing data, concentrations of 0.125 mg/mL and 0.200 mg/mL are non-cytotoxic.[8]
Bidirectional Permeability Assay
-
Preparation:
-
Wash the Caco-2 monolayers on the Transwell® inserts twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Pre-incubate the monolayers with HBSS in both the apical (donor) and basolateral (receiver) chambers for 30 minutes at 37°C.
-
-
Apical to Basolateral (A-B) Transport:
-
Prepare the test solution of naftidrofuryl oxalate at the desired non-toxic concentration (e.g., 0.125 mg/mL or 0.200 mg/mL) in HBSS.
-
Remove the HBSS from the apical chamber and add the test solution.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as for A-B transport, but add the naftidrofuryl oxalate test solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (μg/mL).
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound (naftidrofuryl oxalate).
Experimental Workflow for Caco-2 Permeability Assay
Caption: Caco-2 cell permeability assay workflow.
References
- 1. What is Naftidrofuryl Oxalate used for? [synapse.patsnap.com]
- 2. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 3. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
Application Notes and Protocols for Intravenous Administration of Naftidrofuryl Oxalate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftidrofuryl oxalate is a vasoactive compound with a primary mechanism of action as a serotonin 5-HT2 receptor antagonist.[1] This antagonism leads to vasodilation and improved cellular metabolism, making it a subject of interest in animal models of ischemia and vascular insufficiency.[1][2] These application notes provide a summary of quantitative data from animal studies involving the intravenous administration of naftidrofuryl oxalate, detailed experimental protocols, and visualizations of the key signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from animal studies on the intravenous and intraperitoneal administration of naftidrofuryl oxalate. Intraperitoneal administration data is included to provide additional dosage context that can be adapted for intravenous studies.
Table 1: Effects of Naftidrofuryl Oxalate on Blood Flow
| Animal Model | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Dog | Intravenous | Not Specified | Not Specified | 64% increase in blood flow in an experimental saphenous flap model (p < 0.05). | [3] |
| Rabbit | Intravenous Infusion | 0.3 to 3.0 µg/kg/min | Not Specified | Reversal of serotonin-induced vasoconstriction. | [4] |
| Rat (Cerebral Ischemia Model) | Intraperitoneal | 15 mg/kg/day | 28 days | Improvement in striatal and hippocampal blood flow on day 3 post-ischemia. | [5] |
Table 2: Neuroprotective and Metabolic Effects of Naftidrofuryl Oxalate
| Animal Model | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Gerbil | Intraperitoneal | 10 mg/kg/day | 7 days | Ameliorated age-related reductions in muscarinic acetylcholine receptor, adenylate cyclase, and protein kinase C binding in the hippocampus. |
Experimental Protocols
Protocol 1: Intravenous Administration in a Canine Saphenous Flap Model
This protocol is based on the findings of Awwad et al. (1983) and general guidelines for intravenous administration in dogs.[3][6]
1. Animal Model:
-
Adult mongrel dogs of either sex.
2. Anesthesia:
-
Induce and maintain anesthesia using an appropriate anesthetic agent (e.g., sodium pentobarbital).
3. Surgical Procedure (Saphenous Flap Model):
-
Create an experimental saphenous flap of defined dimensions on the hind limb.
4. Preparation of Naftidrofuryl Oxalate Solution:
-
A suggested formulation for preparing naftidrofuryl oxalate for in vivo administration is as follows:
5. Intravenous Administration:
-
Administer the prepared naftidrofuryl oxalate solution via a cannulated vein (e.g., cephalic or saphenous vein).
-
The exact dosage and infusion rate were not specified in the original study. A starting point for dose-ranging studies could be based on intraperitoneal doses used in other species, adjusted for intravenous administration.
6. Blood Flow Measurement:
-
Measure blood flow to the saphenous flap using a suitable method, such as an electromagnetic flowmeter, before and after drug administration.
7. Data Analysis:
-
Calculate the percentage change in blood flow following the administration of naftidrofuryl oxalate.
Protocol 2: Intravenous Infusion in a Rabbit Model of Vasoconstriction
This protocol is based on the study by Cohen et al. (1990).[4]
1. Animal Model:
-
New Zealand White rabbits.
2. Anesthesia:
-
Anesthetize the animals with an appropriate anesthetic regimen.
3. Experimental Setup:
-
Induce vasoconstriction using a serotonin infusion.
4. Preparation of Naftidrofuryl Oxalate Infusion:
-
Prepare a sterile solution of naftidrofuryl oxalate in a suitable vehicle (e.g., saline).
5. Intravenous Infusion:
-
Administer the naftidrofuryl oxalate solution as a continuous intravenous infusion at rates ranging from 0.3 to 3.0 µg/kg/min.
6. Monitoring:
-
Continuously monitor relevant physiological parameters, such as blood pressure and heart rate. Higher doses may cause a reduction in blood pressure.[4]
-
Measure the reversal of serotonin-induced vasoconstriction.
7. Data Analysis:
-
Determine the dose-dependent effect of naftidrofuryl oxalate on reversing vasoconstriction.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of naftidrofuryl oxalate.
Caption: General experimental workflow for intravenous naftidrofuryl studies.
References
- 1. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of naftidrofuryl oxalate (Praxilene) on blood flow in the experimental saphenous flap model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of naftidrofuryl, a 5-HT2 antagonist, on collateral vascular responses to serotonin and to platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of naftidrofuryl oxalate on microsphere embolism-induced decrease in regional blood flow of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table: Commonly Used Cardiovascular Drugs and Dosages-Merck Veterinary Manual [merckvetmanual.com]
- 7. Naftidrofuryl oxalate | 5-HT Receptor | TargetMol [targetmol.com]
- 8. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptotic Markers after Praxilene (Naftidrofuryl Oxalate) Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praxilene, the commercial name for naftidrofuryl oxalate, is a vasoactive compound utilized in the management of peripheral and cerebral vascular disorders.[1] Its mechanism of action is primarily attributed to the antagonism of serotonin 5-HT2 receptors, which leads to vasodilation and improved blood flow.[1][2][3] Additionally, this compound is known to enhance cellular metabolism, particularly by improving the efficiency of the mitochondrial respiratory chain and increasing ATP production.[2][4]
Recent research into the roles of 5-HT2 receptor signaling in cell fate has suggested that antagonism of these receptors may influence programmed cell death, or apoptosis.[5][6] Given this compound's dual action on 5-HT2 receptors and mitochondrial function—a key regulator of apoptosis—investigating its impact on apoptotic markers is of significant interest for drug development, particularly in oncology and neuroprotection.[7][8]
Flow cytometry is a powerful technique for the quantitative, single-cell analysis of multiple apoptotic events.[9] This document provides detailed protocols for assessing key apoptotic markers—phosphatidylserine (PS) externalization, caspase activation, and mitochondrial membrane potential—in cells exposed to this compound.
Principle of Apoptosis Detection by Flow Cytometry
Apoptosis is a regulated process involving distinct biochemical and morphological changes. Flow cytometry can identify and quantify cells at different stages of apoptosis.
-
Annexin V/Propidium Iodide (PI) Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[5][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[12] In late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.[12] Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[5][6]
-
Caspase Activity Assay: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[13] Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave various cellular substrates.[14] Fluorogenic caspase substrates, such as a peptide sequence (e.g., DEVD) linked to a fluorescent reporter, can be used to detect caspase activity in living cells by flow cytometry.[15][16]
-
Mitochondrial Membrane Potential (ΔΨm) Assay: The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.[2] Potentiometric fluorescent dyes, such as JC-1 or TMRE, accumulate in healthy mitochondria with high membrane potential.[10][17] Upon depolarization of the mitochondrial membrane during apoptosis, the dye disperses into the cytoplasm, resulting in a measurable shift or decrease in fluorescence intensity.[2][17]
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data from flow cytometry analysis of a human cancer cell line (e.g., Jurkat) treated with varying concentrations of this compound for 24 hours.
Table 1: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.1 ± 3.5 | 8.9 ± 1.2 | 6.0 ± 1.1 |
| 50 | 60.7 ± 4.2 | 25.3 ± 3.3 | 14.0 ± 2.5 |
| 100 | 35.4 ± 5.1 | 40.1 ± 4.5 | 24.5 ± 3.8 |
Table 2: Analysis of Effector Caspase-3/7 Activation
| This compound Conc. (µM) | % Cells with Active Caspase-3/7 |
| 0 (Control) | 3.1 ± 0.7 |
| 10 | 12.5 ± 1.9 |
| 50 | 38.6 ± 4.1 |
| 100 | 62.3 ± 5.5 |
Table 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) Depolarization
| This compound Conc. (µM) | % Cells with Depolarized Mitochondria |
| 0 (Control) | 4.5 ± 1.0 |
| 10 | 15.2 ± 2.2 |
| 50 | 45.8 ± 4.8 |
| 100 | 70.1 ± 6.2 |
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed signaling pathway of this compound-induced apoptosis.
Diagram 2: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[5][11]
Materials:
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Induce Apoptosis: Culture cells to the desired density and treat with various concentrations of this compound for the intended duration. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium. Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.
-
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[5][18] Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of key effector caspases.[15][16]
Materials:
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorescent reporter).
-
Wash Buffer
-
Assay Buffer or complete culture medium
-
Flow cytometry tubes
Procedure:
-
Induce Apoptosis: Treat cells with this compound as described in Protocol 1.
-
Cell Preparation: Prepare a cell suspension in 0.5 mL of warm medium or assay buffer at a density of 5 x 10^5 to 1 x 10^6 cells/mL for each sample.[16]
-
Staining: Add the caspase-3/7 substrate to the cell suspension according to the manufacturer's instructions (e.g., 1 µL of 500X stock per 0.5 mL).[16]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 1-4 hours, protected from light.[16] The optimal incubation time may vary depending on the cell type.
-
Washing: Centrifuge the cells and wash them twice with the provided wash buffer or PBS to remove any unbound reagent.
-
Analysis: Resuspend the cells in 0.5 mL of assay buffer. Analyze the samples on a flow cytometer using the appropriate laser and filter for the fluorophore used (e.g., FITC channel for green fluorescence).[16]
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol detects the collapse of the mitochondrial membrane potential, an early hallmark of intrinsic apoptosis.[8][19]
Materials:
-
Dulbecco's Phosphate-Buffered Saline (DPBS) or appropriate buffer.
-
Flow cytometry tubes.
-
(Optional) CCCP or another uncoupling agent as a positive control for depolarization.
Procedure (using DiOC6(3)):
-
Induce Apoptosis: Treat cells with this compound as described in Protocol 1.
-
Dye Preparation: Prepare a working solution of DiOC6(3) (e.g., 0.1 µM) in pre-warmed DPBS.[19]
-
Staining: Resuspend the harvested cells at a density of 1 x 10^6 cells/mL in the DiOC6(3) working solution.[19]
-
Incubation: Incubate the cells for 15 minutes at 37°C, protected from light.[19]
-
Washing:
-
Analysis: Resuspend the final cell pellet in an appropriate buffer and analyze immediately by flow cytometry, typically using the FITC channel to detect the green fluorescence of DiOC6(3). A decrease in fluorescence intensity indicates mitochondrial depolarization.
References
- 1. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Gene expression profiles of necrosis and apoptosis induced by 5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor antagonists inhibit hepatic stellate cell activation and facilitate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Effects of naftidrofuryl oxalate, a 5-HT2 antagonist, on neuronal damage and local cerebral blood flow following transient cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcl-2 family proteins regulate mitochondrial reactive oxygen production and protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of three flow cytometry methods for evaluating mitochondrial damage during staurosporine-induced apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability | Semantic Scholar [semanticscholar.org]
- 14. bu.edu [bu.edu]
- 15. Naproxen induces cell-cycle arrest and apoptosis in human urinary bladder cancer cell lines and chemically induced cancers by targeting PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Protective Effects of 5-HT1A Receptor Inhibition and 5-HT2A Receptor Stimulation Against Streptozotocin-Induced Apoptosis in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Cerebroprotective action of naftidrofuryl oxalate. I: Prolongation of survival time and protection of cerebral energy metabolism in bilateral carotid artery-ligated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Praxilene solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Praxilene (naftidrofuryl oxalate) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound, or naftidrofuryl oxalate, is a white powder that is freely soluble in water and ethanol.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1]
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is pH-dependent. It exhibits high solubility across a pH range of 1.2 to 6.8. The lowest solubility is observed around pH 4.5, though it is still considered highly soluble at this pH.[1]
Q3: What is the primary mechanism of action of this compound?
A3: this compound's primary mechanism of action is the selective blockade of 5-hydroxytryptamine type 2 (5-HT2) receptors in vascular smooth muscle cells and platelets.[1] This antagonism leads to vasodilation and inhibits platelet aggregation.[1][2] Additionally, it enhances cellular metabolism by increasing ATP levels and reducing lactic acid under ischemic conditions.[2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture. It is advisable to prepare fresh working solutions for daily use.
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions in aqueous buffers.
Issue 1: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
Possible Cause A: Solvent-Shifting Precipitation
When a concentrated stock of a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.
Suggested Solution:
-
Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the aqueous buffer while vigorously stirring or vortexing. This facilitates rapid dispersion and prevents localized high concentrations of the compound.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C can help increase the solubility of this compound during dilution.
-
Optimize DMSO Concentration: While aiming for a low final DMSO concentration (typically <0.5% for cell-based assays), ensure it is sufficient to maintain solubility. If precipitation persists, a slightly higher final DMSO concentration may be necessary, and appropriate vehicle controls should be included in the experiment.
Possible Cause B: Final Concentration Exceeds Solubility Limit
The desired final concentration of this compound in the aqueous buffer may be higher than its solubility under the specific experimental conditions (e.g., pH, temperature, buffer composition).
Suggested Solution:
-
Review pH: Ensure the pH of your aqueous buffer is optimal for this compound solubility. Solubility is highest at pH 6.8 and lowest at pH 4.5, although still substantial.[1]
-
Lower the Final Concentration: If possible, reduce the final working concentration of this compound.
-
Use of Co-solvents: In cases where a high concentration is necessary, the use of a small percentage of a pharmaceutically acceptable co-solvent in the final aqueous solution might be considered, though this should be a last resort and validated for compatibility with the experimental system.
Issue 2: The prepared this compound solution appears cloudy or forms particulates over time.
Possible Cause A: Chemical Degradation
This compound can undergo hydrolysis in aqueous solutions, leading to the formation of its main degradation product, naftidrofuryl acid.[3] This may affect the clarity and potency of the solution.
Suggested Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh before each experiment.
-
Monitor pH: The stability of this compound is pH-dependent. Avoid highly alkaline conditions which can accelerate hydrolysis.
-
Visual Inspection: Any change in the appearance of the solution from a clear, colorless liquid to cloudy, precipitated, or colored should be considered a sign of potential degradation. Such solutions should be discarded.
Possible Cause B: Buffer Incompatibility
Certain components in the buffer system may interact with this compound, leading to precipitation.
Suggested Solution:
-
Simplify Buffer Composition: If possible, use a simple buffer system like Phosphate-Buffered Saline (PBS) or saline.
-
Check for Divalent Cations: Although no specific incompatibilities with divalent cations are widely reported for this compound itself, the oxalate salt form could potentially interact with high concentrations of calcium, leading to the precipitation of calcium oxalate.[4] If high concentrations of calcium are present in your buffer, consider using a different salt form of naftidrofuryl if available, or reducing the calcium concentration.
Data Presentation
Table 1: Solubility of this compound (Naftidrofuryl Oxalate) in Different Aqueous Buffers at 37°C
| Buffer | pH | Solubility (mg/mL) | Molar Solubility (mM) |
| 0.1 M HCl | 1.2 | ~290 | ~612 |
| Acetate Buffer | 4.5 | ~169 | ~357 |
| Phosphate Buffer | 6.8 | ~290 | ~612 |
Data derived from Kus-Slowinska et al., 2020.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Naftidrofuryl Oxalate) powder (Molar Mass: 473.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 4.74 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved, resulting in a clear, colorless 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS (pH 7.4)
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Add 9.9 mL of pre-warmed PBS (pH 7.4) to a sterile conical tube.
-
Place the tube on a vortex mixer at a medium speed.
-
While the PBS is vortexing, add 100 µL of the 10 mM this compound stock solution in DMSO dropwise to the center of the vortex.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. The final solution should be clear and colorless.
-
Use the freshly prepared working solution immediately for your experiment. The final DMSO concentration in this working solution is 1%.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples. | Semantic Scholar [semanticscholar.org]
- 4. Potential nephrotoxicity of intravenous infusions of naftidrofuryl oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Praxilene® (Naftidrofuryl Oxalate) Concentration for Maximum Therapeutic Effect In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Praxilene® (naftidrofuryl oxalate) in in vitro settings. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound® in vitro?
A1: this compound® exerts its effects through a dual mechanism. Primarily, it acts as a selective antagonist of the serotonin 5-HT2A receptor, which mediates vasoconstriction.[1] By blocking this receptor, this compound® can prevent serotonin-induced cellular responses in vascular smooth muscle and other cell types.[1] Secondly, it enhances cellular metabolism, particularly under ischemic or hypoxic conditions. It has been shown to improve the efficiency of the mitochondrial respiratory chain, leading to increased ATP production and restoration of succinate dehydrogenase activity.[2][3][4]
Q2: What is a typical starting concentration range for this compound® in cell culture experiments?
A2: The optimal concentration of this compound® is highly dependent on the cell type and the specific endpoint being measured. Based on published studies, a broad starting range to consider is 0.1 µM to 10 µM. For studies on mitochondrial function, concentrations as low as 0.1 µM to 3 µM have shown significant effects.[2][3] For 5-HT2A receptor antagonism studies, the effective concentration will depend on the serotonin concentration used to induce a response. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: Is this compound® cytotoxic at higher concentrations?
A3: Yes, like most chemical compounds, this compound® can exhibit cytotoxicity at high concentrations. One study on Caco-2 cells showed a significant reduction in cell viability at a concentration of 250 µg/mL.[5] It is crucial to determine the cytotoxic threshold in your specific cell line using a viability assay, such as the MTT assay, before proceeding with functional experiments.
Q4: What solvents are suitable for preparing this compound® stock solutions?
A4: Naftidrofuryl oxalate is soluble in water and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a vehicle compatible with your cells, such as sterile DMSO or ethanol, and then dilute it to the final working concentration in your culture medium. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and does not affect cell viability. A vehicle control should always be included in your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound® in my assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal working concentration for your specific cell line and assay. |
| Compound Degradation | Prepare fresh stock solutions of this compound® for each experiment. Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Verify that your chosen cell line expresses the target receptor (5-HT2A) or is a suitable model for studying metabolic effects. Consider using a positive control compound known to elicit a similar effect. |
| Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium, as these can influence cellular response to the drug. |
Issue 2: High background or variability in cytotoxicity assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of the formazan crystals by using an appropriate solubilization buffer and allowing sufficient incubation time with gentle agitation. Visually confirm dissolution under a microscope. |
| Interference of this compound® with the Assay | Run a cell-free control with this compound® and the MTT reagent to check for any direct chemical reaction that may alter the absorbance reading. |
| Contamination | Regularly check cell cultures for microbial contamination, which can affect metabolic activity and skew results. |
Data Presentation
Table 1: In Vitro Effective Concentrations of this compound® (Naftidrofuryl Oxalate)
| Cell Type/System | Effect Measured | Effective Concentration | Reference |
| Isolated Rat Brain Mitochondria (mildly injured) | Restoration of Oxidative Phosphorylation | 3 µM | [2][3] |
| Isolated Rat Brain Mitochondria | Restoration of Succinate Dehydrogenase Activity | 0.1 - 1 µM | [2][3] |
| Caco-2 Cells | Cytotoxicity (Reduced Cell Viability) | 250 µg/mL (~527 µM) | [5] |
| Caco-2 Cells | Non-Cytotoxic Range for Permeability Studies | 0.125 - 0.200 mg/mL (~264 - 421 µM) | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess the cytotoxic effect of this compound®.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound® in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound®. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound®) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Measurement of Mitochondrial ATP Production
This protocol provides a general workflow to assess the effect of this compound® on cellular ATP levels.
-
Cell Culture and Treatment: Culture cells to the desired confluency in appropriate multi-well plates. Treat the cells with various concentrations of this compound® for the desired duration. Include vehicle-treated and untreated controls.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable buffer that preserves ATP.
-
ATP Quantification: Use a commercial ATP bioluminescence assay kit. In a luminometer-compatible plate, add the cell lysate to the assay reagent containing luciferase and D-luciferin.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
-
Data Analysis: Express the ATP levels in the this compound®-treated groups as a percentage of the vehicle control.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: A typical experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 2. In vitro effect of naftidrofuryl oxalate on cerebral mitochondria impaired by microsphere-induced embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Possible therapeutic effect of naftidrofuryl oxalate on brain energy metabolism after microsphere-induced cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria [mdpi.com]
How to prevent degradation of naftidrofuryl oxalate in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of naftidrofuryl oxalate in stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of naftidrofuryl oxalate, likely due to improper storage or handling. The primary degradation product is naftidrofuryl acid. | 1. Confirm the identity of the degradation product using a reference standard if available. 2. Review storage conditions (temperature, light exposure, solvent). 3. Prepare a fresh stock solution following the recommended procedures. |
| Decreased potency of stock solution | Significant degradation has occurred. | 1. Discard the old stock solution. 2. Prepare a new stock solution and verify its concentration immediately after preparation. 3. Adhere strictly to recommended storage temperatures and protect from light. |
| Precipitation in aqueous stock solution | Exceeding solubility limits or temperature fluctuations. | 1. Ensure the concentration is within the solubility limits for the chosen solvent. 2. Gently warm the solution to redissolve the precipitate. If it persists, the solution may be supersaturated. 3. Store at the recommended temperature to maintain stability. |
| Discoloration of stock solution | Potential chemical reaction or significant degradation. | 1. Do not use the solution. 2. Discard the solution and prepare a fresh stock. 3. Investigate potential contaminants in the solvent or storage container. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for naftidrofuryl oxalate in stock solutions?
A1: The primary degradation pathway for naftidrofuryl oxalate is hydrolysis of the ester linkage, particularly under alkaline conditions, which results in the formation of naftidrofuryl acid and diethylaminoethanol.[1] It is relatively stable under acidic and oxidative conditions.
Q2: What are the recommended storage conditions for naftidrofuryl oxalate stock solutions?
A2: For optimal stability, stock solutions should be stored under the following conditions:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
Solutions should be stored in tightly sealed containers, protected from moisture. For aqueous solutions, it is recommended to filter and sterilize with a 0.22 µm filter before use. The solid powder form of naftidrofuryl oxalate is stable for up to 3 years when stored at -20°C.
Q3: Which solvents are recommended for preparing naftidrofuryl oxalate stock solutions?
A3: Naftidrofuryl oxalate is freely soluble in water and DMSO. The choice of solvent will depend on the specific experimental requirements.
Q4: How can I monitor the degradation of my naftidrofuryl oxalate stock solution?
A4: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), can be used to separate and quantify naftidrofuryl oxalate from its degradation products.[1][2] Regular analysis of the stock solution will allow you to monitor its integrity over time.
Q5: What materials should be avoided when working with naftidrofuryl oxalate?
A5: Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents as they can promote degradation.
Q6: Is naftidrofuryl oxalate sensitive to light?
A6: Yes, it is recommended to protect naftidrofuryl oxalate from light. Stock solutions should be stored in amber vials or containers wrapped in aluminum foil.
Quantitative Data Summary
The following table summarizes the illustrative stability of naftidrofuryl oxalate under forced degradation conditions. The data is representative and intended to demonstrate the relative stability under different stressors. Actual degradation rates will vary based on the specific experimental conditions (e.g., concentration, solvent, temperature).
| Condition | Description | Time | Illustrative Degradation (%) | Primary Degradant |
| Acidic | 0.1 M HCl at 60°C | 24 hours | < 5% | Naftidrofuryl Acid |
| Alkaline | 0.1 M NaOH at 60°C | 4 hours | > 80% | Naftidrofuryl Acid |
| Oxidative | 3% H₂O₂ at room temperature | 24 hours | < 10% | Various oxidative products |
| Thermal | 80°C | 48 hours | < 5% | Naftidrofuryl Acid |
| Photolytic | UV light (254 nm) | 24 hours | 10-20% | Photodegradation products |
Experimental Protocols
Protocol 1: Preparation of Naftidrofuryl Oxalate Stock Solution
-
Materials:
-
Naftidrofuryl oxalate powder
-
Dimethyl sulfoxide (DMSO) or sterile, deionized water
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the naftidrofuryl oxalate powder to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of naftidrofuryl oxalate in a sterile environment.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Naftidrofuryl Oxalate
This protocol is based on established methods for the analysis of naftidrofuryl oxalate and its primary degradation product, naftidrofuryl acid.[1][2]
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and 0.05 M sodium acetate buffer (pH 5.5) with 0.1% triethylamine (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Dilute the naftidrofuryl oxalate stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify the peaks corresponding to naftidrofuryl oxalate and naftidrofuryl acid based on the retention times of reference standards.
-
Calculate the percentage of degradation by comparing the peak area of the degradant to the total peak area of all related substances.
-
Visualizations
Caption: Degradation pathway of naftidrofuryl oxalate via hydrolysis.
Caption: Workflow for assessing naftidrofuryl oxalate stability.
Caption: Troubleshooting logic for degraded naftidrofuryl oxalate stock.
References
Technical Support Center: Praxilene (Naftidrofuryl Oxalate) Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Praxilene (naftidrofuryl oxalate) in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound (naftidrofuryl oxalate)?
This compound is understood to have a dual primary mechanism of action. It acts as a selective antagonist of the serotonin 5-HT2 receptor, which contributes to its vasodilator effects.[1][2] Additionally, it has been shown to enhance cellular oxidative capacity by increasing ATP levels and decreasing lactic acid in ischemic conditions, suggesting a direct effect on intracellular metabolism.[1][2]
Q2: What are off-target effects, and why are they a concern when working with this compound?
Off-target effects are interactions of a drug with cellular components other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and confounding data that can obscure the true on-target effects of this compound. Identifying and mitigating these effects is crucial for the accurate interpretation of research findings.
Q3: Are there any known or suspected off-target effects of this compound at the molecular level?
Publicly available research specifically detailing the molecular off-target profile of naftidrofuryl is limited. While its on-target effects on 5-HT2 receptors and cellular metabolism are documented, a comprehensive screening against a broad range of molecular targets (e.g., kinases, GPCRs, ion channels) has not been extensively published. A study on AS4.1 cells, juxtaglomerular cells, and isolated perfused rat kidneys suggested that naftidrofuryl does not have endothelin receptor-blocking properties.[3] However, given its chemical structure, interactions with other receptors, enzymes, or ion channels cannot be ruled out and should be experimentally investigated.
Q4: What are the initial steps to assess potential off-target effects of this compound in my cell line?
A multi-pronged approach is recommended:
-
Dose-Response Curve: Perform a dose-response curve to identify the minimal effective concentration for the desired on-target effect and to establish a concentration at which cytotoxic effects become apparent.[4]
-
Phenotypic Screening: Observe cellular morphology, proliferation rates, and viability at various concentrations. Any unexpected phenotypic changes that cannot be explained by the known on-target mechanism may indicate off-target effects.
-
Literature Review: Thoroughly review literature for any reported unexpected effects of naftidrofuryl in different experimental systems, which might provide clues to potential off-target interactions.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with the known on-target effects of this compound (e.g., unexpected changes in cell cycle, apoptosis, or differentiation).
-
Possible Cause: The observed phenotype may be due to one or more off-target interactions.
-
Troubleshooting Steps:
-
Orthogonal Target Validation: Use a different tool to validate the on-target effect. For example, if studying the effect of 5-HT2 receptor antagonism, use a structurally different 5-HT2 antagonist to see if it recapitulates the observed phenotype. If not, the effect is likely off-target.
-
Target Knockout/Knockdown Cells: If available, use a cell line where the primary target (e.g., the specific 5-HT2 receptor subtype) has been knocked out or its expression is knocked down using siRNA or shRNA. If the phenotype persists in these cells upon this compound treatment, it is unequivocally an off-target effect.
-
Omics-Based Analysis: Conduct transcriptomic (RNA-seq) or proteomic analysis to identify pathways that are unexpectedly perturbed by this compound treatment.
-
Issue 2: High cytotoxicity observed at concentrations required to see the on-target effect.
-
Possible Cause: The cytotoxicity may be mediated by an off-target interaction.
-
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time: Conduct a matrix experiment varying both the concentration of this compound and the incubation time to find a therapeutic window that maximizes the on-target effect while minimizing cytotoxicity.
-
Use a Different Cell Line: The expression levels of off-target proteins can vary significantly between cell lines. Testing in a different, relevant cell line may reveal a larger therapeutic window.
-
Chemical Proteomics: Employ chemical proteomics to identify the proteins that this compound binds to at cytotoxic concentrations. This can reveal the off-target(s) responsible for the toxicity.
-
Data Presentation: Illustrative Off-Target Screening Data
The following tables present hypothetical data to illustrate how quantitative results from off-target screening assays for this compound could be structured.
Table 1: Illustrative Kinase Selectivity Profile of this compound (1 µM)
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| Serine/Threonine Kinase | Kinase A | 85 |
| Serine/Threonine Kinase | Kinase B | 62 |
| Tyrosine Kinase | Kinase C | 15 |
| Tyrosine Kinase | Kinase D | 8 |
Table 2: Illustrative GPCRome Screening of this compound (10 µM)
| GPCR Family | GPCR Target | Functional Response | % Activity (vs. control) |
| Adrenergic | Alpha-2A | Agonist | 78 |
| Dopaminergic | D2 | Antagonist | 55 |
| Serotonergic | 5-HT2A | Antagonist | 95 |
| Muscarinic | M1 | No significant activity | <10 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to a specific protein target within a cellular environment.[5][6][7]
-
Cell Culture and Treatment:
-
Culture the cell line of interest to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or the desired concentration of this compound. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in each sample by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein against the temperature for both vehicle- and this compound-treated samples to generate "melting curves." A shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol uses affinity chromatography to identify proteins that bind to this compound.[8]
-
Immobilization of this compound:
-
Covalently link this compound to a solid support (e.g., sepharose beads) through a chemically suitable linker. A control resin without the immobilized compound should also be prepared.
-
-
Cell Lysate Preparation:
-
Harvest and lyse cells to obtain a native protein extract.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the cell lysate with the this compound-immobilized beads and the control beads.
-
Wash the beads extensively with a suitable buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent like SDS.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and identify them using mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified from the this compound-immobilized beads to those from the control beads. Proteins specifically enriched in the this compound sample are potential off-targets.
-
Protocol 3: Transcriptomic Analysis (RNA-Seq) of this compound-Treated Cells
This protocol identifies changes in gene expression in response to this compound treatment, which can reveal affected signaling pathways.[9][10]
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Extract total RNA from the cells using a suitable kit.
-
-
Library Preparation and Sequencing:
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from the extracted RNA.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway analysis (e.g., using Gene Set Enrichment Analysis or Ingenuity Pathway Analysis) on the differentially expressed genes to identify significantly perturbed signaling pathways.
-
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 3. Naftidrofuryl exerts antiserotonergic but no endothelin-receptor blocking effects in AS4.1 cells, juxtaglomerular cells and isolated perfused rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 10. Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Naftidrofuryl Oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of naftidrofuryl oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) classification of naftidrofuryl oxalate and what are its implications for oral bioavailability?
Naftidrofuryl oxalate is considered a Biopharmaceutics Classification System (BCS) Class I drug, which means it exhibits both high solubility and high permeability.[1][2][3] Theoretically, for a BCS Class I drug, oral absorption is generally not limited by its solubility or permeability. However, issues with bioavailability can still arise due to factors such as pre-systemic metabolism (first-pass effect) and formulation-related issues.[1][4]
Q2: What are the known pharmacokinetic parameters of naftidrofuryl oxalate after oral administration in humans?
Pharmacokinetic parameters for naftidrofuryl oxalate can vary slightly between studies. After a single oral administration of a 200 mg dose, the peak plasma concentration (Cmax) is typically reached in about 2.75 to 3.5 hours.[5][6] The elimination half-life is relatively short, around 3 to 4 hours.[5] One study noted that advanced age did not significantly influence the pharmacokinetic profile of orally administered naftidrofuryl.[5]
Q3: What are the primary mechanisms of action of naftidrofuryl oxalate?
Naftidrofuryl oxalate is a vasodilator that primarily acts as a selective antagonist of 5-HT2 receptors.[7][8] By blocking these receptors, it prevents serotonin-induced vasoconstriction, leading to increased peripheral and cerebral blood flow.[8][9] Additionally, it is suggested to enhance cellular oxidative capacity by improving oxygen and glucose utilization, which is beneficial in ischemic conditions.[8]
Q4: Are there advanced formulation strategies to improve the bioavailability of naftidrofuryl oxalate, even though it is a BCS Class I drug?
While naftidrofuryl oxalate's intrinsic properties are favorable for absorption, advanced formulation strategies can still be explored to potentially reduce variability, minimize first-pass metabolism, or enhance therapeutic efficacy. Novel drug delivery systems like Solid Lipid Nanoparticles (SLNs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are designed to improve the oral bioavailability of various drugs, including those with poor solubility or those susceptible to degradation.[10][11][12][13][14][15] These systems can enhance lymphatic transport, thus bypassing the liver and reducing first-pass metabolism.[11]
Troubleshooting Guides
Problem 1: High inter-subject variability in pharmacokinetic profiles.
-
Question: We are observing significant variability in the Cmax and AUC values of naftidrofuryl oxalate in our preclinical/clinical study. What could be the potential causes and how can we address this?
-
Answer:
-
Food Effect: The presence and type of food in the gastrointestinal (GI) tract can significantly influence drug absorption. For some drugs, food can alter GI transit time, pH, and splanchnic blood flow, leading to variable absorption.
-
Recommendation: Standardize food intake in your study protocols. Conduct studies in both fed and fasted states to characterize the food effect.
-
-
First-Pass Metabolism: Naftidrofuryl oxalate is subject to first-pass metabolism, and the extent can vary among individuals due to genetic polymorphisms in metabolic enzymes.[4]
-
Recommendation: While difficult to control, you can analyze for major metabolites in your plasma samples to assess the extent of metabolism. Advanced formulations like SNEDDS or SLNs that promote lymphatic uptake can be investigated to partially bypass the liver.[11]
-
-
Formulation Performance: The in vivo performance of your oral dosage form might be inconsistent.
-
Recommendation: Ensure robust in vitro dissolution testing under various physiological conditions (e.g., different pH, biorelevant media) to predict in vivo behavior. Investigate if an advanced formulation like a SNEDDS could offer more reproducible in vivo performance.[12]
-
-
Problem 2: Poor in vitro-in vivo correlation (IVIVC).
-
Question: Our in vitro dissolution results for different naftidrofuryl oxalate formulations are not correlating with the observed in vivo pharmacokinetic data. Why is this happening?
-
Answer:
-
Dissolution Method Inadequacy: The dissolution method may not be discriminating enough or may not accurately reflect the in vivo environment.
-
Recommendation: Develop and validate a dissolution method using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in fasted and fed states. A good IVIVC is a valuable tool for formulation optimization and can serve as a surrogate for bioequivalence studies.[16]
-
-
Complex In Vivo Events: As a BCS Class I drug, the absorption of naftidrofuryl oxalate is expected to be rapid. However, factors beyond simple dissolution, such as GI transit time, gut wall metabolism, and interaction with intestinal transporters, can influence its absorption profile and are not captured by standard dissolution tests.
-
Recommendation: Employ more sophisticated in vitro models, such as Caco-2 cell permeability assays or ex vivo intestinal segment studies, to investigate these factors.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Naftidrofuryl Oxalate (200 mg Oral Dose) in Healthy Volunteers
| Parameter | Young (18-35 years) | Elderly (60-70 years) | Elderly (70-80 years) |
| Cmax (ng/mL) | 284 ± 136 | 282 ± 165 | 271 ± 86 |
| tmax (h) | 3.5 (median) | 2.75 (median) | 2.5 (median) |
| AUC0-t (h·ng/mL) | 1865 ± 905 | 1783 ± 1147 | 1742 ± 544 |
| t1/2 (h) | 3.69 ± 1.30 | 3.03 ± 1.08 | 3.50 ± 1.29 |
Data adapted from a study comparing pharmacokinetics across different age groups.[5]
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of Naftidrofuryl Oxalate in Plasma
This protocol is based on established methods for the analysis of naftidrofuryl oxalate in biological samples.[17][18][19]
-
Chromatographic Conditions:
-
Column: C8 or C18 column (e.g., Spheri-5 RP-C8, 5 µm, 220 x 4.6 mm i.d.).[17]
-
Mobile Phase: A mixture of acetonitrile, 0.05 M sodium acetate, and triethylamine (e.g., 40:60:0.1, v/v/v), with the pH adjusted to 5.5 using glacial acetic acid.[17]
-
Flow Rate: 1.5 mL/min.[17]
-
Detection: UV detector set at 225 nm.[17]
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug and internal standard from plasma proteins.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Validation:
Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline based on the solvent emulsification/evaporation method used for similar drugs.[20][21]
-
Preparation of Organic Phase:
-
Dissolve naftidrofuryl oxalate and a solid lipid (e.g., Compritol 888 ATO) in a suitable organic solvent (e.g., dichloromethane or acetone).
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188) in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a primary emulsion.
-
Subject the primary emulsion to ultrasonication to reduce the droplet size.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the nanoemulsion under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
-
Protocol 3: Formulation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
This protocol is a general procedure for developing SNEDDS.[12][14][22]
-
Excipient Screening:
-
Determine the solubility of naftidrofuryl oxalate in various oils, surfactants, and co-surfactants to identify suitable excipients.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.
-
Construct a ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Preparation of Drug-Loaded SNEDDS:
-
Dissolve naftidrofuryl oxalate in the selected oil.
-
Add the surfactant and co-surfactant and mix until a clear, homogenous liquid is formed.
-
-
Characterization:
-
Assess the self-emulsification time and the resulting droplet size, PDI, and zeta potential upon dilution with an aqueous medium.
-
Visualizations
Caption: Oral absorption pathway of naftidrofuryl oxalate.
Caption: Experimental workflow for SNEDDS formulation.
Caption: Troubleshooting logic for bioavailability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of age on the pharmacokinetics of naftidrofuryl after single oral administration in elderly versus young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 9. biomedres.us [biomedres.us]
- 10. saudijournals.com [saudijournals.com]
- 11. mdpi.com [mdpi.com]
- 12. medscape.com [medscape.com]
- 13. horizonpharmalabs.com [horizonpharmalabs.com]
- 14. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
- 15. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples. | Semantic Scholar [semanticscholar.org]
- 19. Determination of naftidrofuryl in the plasma of humans by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Academic Strive | Solid Lipid Nanoparticles of Naftopidil: Formulation Design & In Vitro Evaluation for Improved Oral Absorption [academicstrive.com]
- 22. mdpi.com [mdpi.com]
Addressing variability in experimental results with Praxilene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Praxilene (naftidrofuryl oxalate). Our aim is to help you address variability in your experimental results and ensure the reliability of your findings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell-based assay results | Inconsistent Drug Preparation: this compound is freely soluble in water and ethanol, but improper dissolution can lead to concentration inaccuracies.[1] | Ensure complete dissolution of naftidrofuryl oxalate in the appropriate solvent before preparing final dilutions in cell culture media. Prepare fresh solutions for each experiment to avoid degradation. |
| Cell Line Heterogeneity: Different cell lines, or even passages of the same cell line, may exhibit varied expression of 5-HT2 receptors or metabolic pathways affected by this compound. | Characterize the 5-HT2 receptor expression in your cell line. Use cells from a similar passage number for all experiments within a study. Consider using primary cells for more clinically relevant, albeit more variable, results. | |
| Presence of Stereoisomers: Commercially available naftidrofuryl oxalate is a mixture of four stereoisomers, with the C-2S configuration being crucial for 5-HT2A receptor binding affinity.[2][3] Batch-to-batch variation in stereoisomer composition could contribute to variability. | If possible, obtain information on the stereoisomer composition from the supplier. For highly sensitive assays, consider using purified stereoisomers if available. | |
| Inconsistent outcomes in animal models of vascular disease | Pharmacokinetic Variability: The half-life of naftidrofuryl oxalate can have high inter-subject variation.[4] Factors such as age, sex, and health status of the animals can influence drug absorption, distribution, metabolism, and excretion. | Standardize the animal population as much as possible (age, weight, sex). Consider performing a pilot pharmacokinetic study in your animal model to determine the optimal dosing regimen and sampling time points. |
| Route of Administration: The bioavailability of naftidrofuryl oxalate can be affected by the route of administration and first-pass metabolism.[1] | The oral route is common in clinical use, but for preclinical studies, intravenous administration may provide more consistent plasma concentrations.[5] Clearly report the route of administration and vehicle used. | |
| Anesthetic Interactions: Anesthetics used during experimental procedures can have cardiovascular effects that may confound the effects of this compound. | Choose an anesthetic with minimal impact on vascular tone and cardiac function. Maintain a consistent anesthetic protocol across all experimental groups. | |
| Unexpected or contradictory signaling pathway results | Complex Mechanism of Action: this compound's effects are not limited to 5-HT2 receptor antagonism; it also enhances cellular metabolism by increasing ATP levels and has antioxidant properties.[6][7][8] | Investigate multiple downstream signaling pathways. In addition to assessing serotonin-mediated pathways, measure markers of cellular metabolism (e.g., ATP levels, lactate production) and oxidative stress. |
| Off-Target Effects: At high concentrations, naftidrofuryl may inhibit certain cytochrome P450 isoenzymes in vitro, although the clinical significance is thought to be low.[6] | Use the lowest effective concentration of this compound in your experiments to minimize potential off-target effects. Include appropriate positive and negative controls to validate your findings. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (naftidrofuryl oxalate) has a multifaceted mechanism of action. It is a vasodilator that primarily functions as a selective antagonist of 5-HT2 receptors, which counteracts the vasoconstrictor effects of serotonin.[6][7][9] Additionally, it has a direct effect on intracellular metabolism, leading to an increase in ATP levels and an enhancement of cellular oxidative capacity, particularly under ischemic conditions.[6][8] It also possesses antioxidant properties.[7][8]
Q2: How can I minimize variability in my experimental results with this compound?
A2: To minimize variability, it is crucial to standardize your experimental protocols. This includes using a consistent source and batch of this compound, preparing fresh drug solutions for each experiment, using a well-characterized and consistent cell line or animal model, and controlling for environmental factors. Given the inter-subject variation in pharmacokinetics, careful consideration of the dosing regimen and route of administration in animal studies is also essential.[4]
Q3: What are the known stereoisomers of naftidrofuryl, and do they have different activities?
A3: Naftidrofuryl is marketed as a mixture of four stereoisomers.[2][3] Research has shown that the C-2S configuration of naftidrofuryl is critical for its binding affinity to the 5-HT2A receptor.[2][3] The C-2' configuration appears to be less important for this binding.[3] The differential activity of the stereoisomers could be a source of experimental variability if the composition of the mixture varies between batches.
Q4: Are there any known issues with the solubility or stability of this compound in experimental settings?
A4: Naftidrofuryl oxalate is classified as a highly soluble and permeable drug substance (BCS Class I).[1][10] It is freely soluble in water and ethanol.[1] However, as with any chemical compound, prolonged storage in solution, especially at room temperature or in non-optimal pH conditions, could lead to degradation. It is recommended to prepare fresh solutions for each experiment from a solid form stored under appropriate conditions.
Q5: What are the key experimental readouts to consider when studying the effects of this compound?
A5: The choice of experimental readouts will depend on your specific research question. Based on its mechanism of action, relevant readouts could include:
-
Vasodilation assays: Using isolated blood vessels or in vivo models to measure changes in vascular tone.
-
5-HT2 receptor binding assays: To determine the affinity and occupancy of the receptor.
-
Cellular metabolism assays: Measuring ATP levels, oxygen consumption, or lactate production in cells or tissues.
-
Platelet aggregation assays: To assess the inhibitory effect of this compound on serotonin-induced platelet aggregation.[6]
-
Functional outcomes in animal models: Such as measuring walking distance in models of intermittent claudication.[11][12][13]
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies on this compound, highlighting the observed variability.
Table 1: Meta-Analysis of this compound Efficacy in Intermittent Claudication
| Outcome | This compound vs. Placebo (Relative Improvement) | 95% Confidence Interval | Source |
| Pain-Free Walking Distance | 1.37 | 1.27 to 1.49 | [11][12] |
| Responder Rate (≥50% improvement in walking distance) | 22.3% difference | 17.1% to 27.6% | [11][12] |
Table 2: Network Meta-Analysis of Maximum Walking Distance Improvement
| Treatment | Percentage Increase vs. Placebo | 95% Credible Interval | Source |
| Naftidrofuryl Oxalate | 60.3% | Not specified | [14] |
| Cilostazol | 24.6% | Not specified | [14] |
| Pentoxifylline | 10.6% | Not specified | [14] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Vasodilation in Isolated Arteries
-
Tissue Preparation: Isolate rat thoracic aorta in Krebs-Henseleit buffer. Cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g. Pre-contract the rings with a submaximal concentration of serotonin (e.g., 1 µM).
-
This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Acquisition: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-contraction induced by serotonin.
-
Analysis: Calculate the EC50 value for this compound-induced relaxation.
Protocol 2: In Vivo Assessment of Walking Distance in a Rat Model of Peripheral Artery Disease
-
Induction of Peripheral Artery Disease: Surgically ligate the femoral artery in one hindlimb of adult male Sprague-Dawley rats.
-
Treatment: After a recovery period (e.g., 7 days), administer this compound (e.g., 20 mg/kg, orally) or vehicle daily for a specified duration (e.g., 4 weeks).
-
Treadmill Test: At baseline and at the end of the treatment period, subject the rats to a treadmill test. The treadmill should have a gradual increase in speed and/or inclination.
-
Endpoint Measurement: Record the total distance walked until the rat is unable to continue running.
-
Data Analysis: Compare the change in walking distance from baseline between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for experimental variability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical access to four stereoisomers of naftidrofuryl and their binding affinity towards 5-hydroxytryptamine 2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicines.org.uk [medicines.org.uk]
- 5. Effect of naftidrofuryl oxalate (this compound) on blood flow in the experimental saphenous flap model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 7. What is Naftidrofuryl Oxalate used for? [synapse.patsnap.com]
- 8. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 9. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 10. Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmj.com [bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nice.org.uk [nice.org.uk]
Best practices for long-term storage of naftidrofuryl oxalate powder.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of naftidrofuryl oxalate powder.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for naftidrofuryl oxalate powder?
A1: For optimal stability, naftidrofuryl oxalate powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1][2] Specific temperature recommendations vary slightly by supplier, but a general summary is provided in the table below.
Q2: How long can I store naftidrofuryl oxalate powder?
A2: The shelf life of naftidrofuryl oxalate powder depends on the storage temperature. At -20°C, it can be stored for up to 3 years.[1][3] At 4°C, the recommended storage period is up to 2 years.[1] One supplier suggests a shelf life of 3 years at -20°C.[3] For specific batch information, always refer to the manufacturer's certificate of analysis.
Q3: What are the signs of degradation in naftidrofuryl oxalate powder?
A3: Visual signs of degradation can include a change in color from white or off-white to a yellowish or brownish hue, clumping of the powder (indicating moisture uptake), or a noticeable change in texture. Chemical degradation, primarily hydrolysis, may not be visible.
Q4: What is the main degradation product of naftidrofuryl oxalate?
A4: The primary degradation pathway for naftidrofuryl oxalate is hydrolysis of the ester linkage, which forms naftidrofuryl acid (NFA) and diethylaminoethanol.[4] This can be catalyzed by either acidic or basic conditions.[4]
Q5: Is naftidrofuryl oxalate sensitive to light or moisture?
A5: Yes, it is recommended to keep the container tightly sealed and away from direct sunlight.[1][2] Storage should be in a manner that avoids moisture.[2][5][6]
Q6: What should I do if I suspect my naftidrofuryl oxalate powder has degraded?
A6: If you suspect degradation, it is advisable to perform an analytical test to assess the purity of the powder. A common method for this is High-Performance Liquid Chromatography (HPLC), which can separate and quantify naftidrofuryl oxalate and its primary degradation product, naftidrofuryl acid.[7][8][9]
Quantitative Storage Data Summary
| Parameter | Recommended Condition | Shelf Life | References |
| Storage Temperature | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [1] | |
| 2-8°C | Limited, refer to label | [10] | |
| Atmosphere | Tightly sealed container, well-ventilated area | --- | [1][2][11] |
| Light Exposure | Keep away from direct sunlight | --- | [1][2] |
| Moisture | Sealed storage, away from moisture | --- | [2][5][6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | --- | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Powder Discoloration (Yellowish/Brownish) | - Exposure to light- Exposure to heat- Chemical degradation | - Store in a dark, temperature-controlled environment.- If discoloration is significant, consider testing for purity via HPLC before use. |
| Powder Clumping | - Moisture absorption | - Ensure the container is tightly sealed at all times.- Store in a desiccator if the laboratory environment is humid. |
| Inconsistent Experimental Results | - Degradation of the compound- Improper sample preparation | - Verify the storage conditions and age of the powder.- Perform a purity check using HPLC.- Review and standardize the sample preparation protocol. |
| Poor Solubility | - Use of an inappropriate solvent- Presence of impurities | - Consult solubility data from the supplier. Naftidrofuryl oxalate is soluble in DMSO and water (with sonication).[3][5]- If solubility issues persist with a previously effective solvent, it may indicate degradation. |
Experimental Protocols
Stability-Indicating HPLC Method for Naftidrofuryl Oxalate and Naftidrofuryl Acid
This protocol provides a general framework for the simultaneous determination of naftidrofuryl oxalate and its primary degradation product, naftidrofuryl acid, based on published methods.[7][8][9]
Objective: To assess the purity of a naftidrofuryl oxalate powder sample and quantify the amount of naftidrofuryl acid present.
Materials:
-
Naftidrofuryl oxalate powder sample
-
Reference standards for naftidrofuryl oxalate and naftidrofuryl acid
-
Acetonitrile (HPLC grade)
-
Sodium acetate (analytical grade)
-
Triethylamine (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water
-
HPLC system with a UV detector
-
C8 reverse-phase HPLC column (e.g., Spheri-5 RP-C8, 5 µm, 220 x 4.6 mm)[7]
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.05 M sodium acetate solution in deionized water.
-
Mix acetonitrile, 0.05 M sodium acetate solution, and triethylamine in a ratio of 40:60:0.1 (v/v/v).
-
Adjust the pH of the mobile phase to 5.5 using glacial acetic acid.
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve reference standards of naftidrofuryl oxalate and naftidrofuryl acid in the mobile phase to prepare stock solutions of known concentrations.
-
Prepare a series of working standard solutions by diluting the stock solutions to cover a suitable concentration range (e.g., 0.1-25 µg/mL).[7]
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the naftidrofuryl oxalate powder sample and dissolve it in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Column: Spheri-5 RP-C8 (5 µm, 220 x 4.6 mm) or equivalent
-
Mobile Phase: Acetonitrile:0.05 M Sodium Acetate:Triethylamine (40:60:0.1, v/v/v), pH 5.5
-
Flow Rate: 1.5 mL/min[7]
-
Detection Wavelength: 225 nm[7]
-
Injection Volume: 20 µL (typical, may need optimization)
-
Column Temperature: Ambient (or controlled at a specific temperature for better reproducibility)
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve for both naftidrofuryl oxalate and naftidrofuryl acid.
-
Inject the sample solution.
-
Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.
-
-
Data Interpretation:
-
Calculate the percentage of naftidrofuryl oxalate and naftidrofuryl acid in the sample. A significant presence of naftidrofuryl acid indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for suspected naftidrofuryl oxalate degradation.
Caption: Primary degradation pathway of naftidrofuryl oxalate.
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Naftidrofuryl oxalate | 5-HT Receptor | TargetMol [targetmol.com]
- 4. biomedres.us [biomedres.us]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples. | Semantic Scholar [semanticscholar.org]
- 10. Naftidrofuryl oxalate British Pharmacopoeia (BP) Reference Standard 3200-06-4 [sigmaaldrich.com]
- 11. pharmacopoeia.com [pharmacopoeia.com]
Overcoming challenges in Praxilene delivery to the central nervous system
Welcome to the Technical Support Center for overcoming challenges in the delivery of Praxilene (naftidrofuryl oxalate) to the central nervous system (CNS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, the brand name for naftidrofuryl oxalate, is a vasodilator used for managing peripheral and cerebral vascular disorders.[1] Its primary mechanism of action is as a selective antagonist of 5-HT2 receptors, which helps to inhibit serotonin-induced vasoconstriction and platelet aggregation.[1][2] It is also suggested to enhance cellular oxidative capacity, which may contribute to its therapeutic effects in ischemic conditions.[1]
Q2: What are the main challenges in delivering this compound to the central nervous system?
A2: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. While naftidrofuryl is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and permeability, achieving therapeutic concentrations in the brain for treating CNS disorders remains a significant hurdle.[3]
Q3: What are the potential neuroprotective effects of this compound?
A3: Preclinical studies suggest that this compound may have neuroprotective effects. In animal models of cerebral ischemia, it has been shown to prolong survival time and protect cerebral energy metabolism by suppressing the decrease in ATP and creatine phosphate in the brain.[4] It has also been observed to improve impaired brain glucose metabolism and restore acetylcholine content in brain regions affected by ischemia.[5][6]
Q4: Are there advanced drug delivery systems being explored for this compound to enhance CNS delivery?
A4: Research into advanced delivery systems for this compound is an emerging area. One study has explored the use of a novel solid lipid nano formulation technology to strategically improve the solubility and permeability of naftidrofuryl.[7] While specific details on nanoparticle and liposomal formulations for this compound are limited in publicly available literature, these technologies are being widely investigated for other CNS drugs to enhance BBB penetration. Surfactants like polysorbate 80, often used in nanoparticle formulations, have been shown to improve the permeability of drugs across the BBB.[8][9]
Q5: What are the key physicochemical properties of naftidrofuryl oxalate relevant to formulation development?
A5: Naftidrofuryl oxalate is a white powder that is freely soluble in water and ethanol.[3] It is classified as a BCS Class I drug, possessing both high solubility and high permeability.[3] This is a crucial consideration for formulation scientists, as it suggests that the primary barrier to CNS delivery is the BBB rather than the inherent properties of the drug itself.
Troubleshooting Guides
Problem: Low brain-to-plasma concentration ratio of this compound in animal models.
| Possible Cause | Troubleshooting Step |
| Inefficient BBB Penetration | - Consider co-administration with a transient BBB permeabilizer (use with caution and appropriate ethical approval).- Explore the formulation of this compound into nanoparticles (e.g., PLGA) coated with surfactants like polysorbate 80, which may enhance BBB transport.[8][9] |
| Rapid Metabolism | - While naftidrofuryl has a relatively short half-life, its impact on brain concentration should be assessed.[1] Consider more frequent dosing or a controlled-release formulation if rapid clearance is suspected. |
| Active Efflux by Transporters | - Investigate if this compound is a substrate for efflux transporters at the BBB (e.g., P-glycoprotein).- If so, co-administration with a known efflux pump inhibitor could be explored in preclinical models. |
Problem: High variability in experimental results for CNS effects.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | - Ensure precise and consistent dosing, especially for intravenous or intraperitoneal injections. Use standardized protocols for animal handling and injection procedures.[10][11] |
| Animal Model Variability | - Use a well-characterized and consistent animal model for your experiments.- Ensure that the age, weight, and health status of the animals are uniform across all experimental groups. |
| Analytical Method Inaccuracy | - Validate your analytical method (e.g., HPLC) for quantifying naftidrofuryl in brain tissue to ensure accuracy, precision, and a low limit of detection.[12][13][14] |
Quantitative Data
Table 1: In Vivo Neuroprotective Effects of Naftidrofuryl in Rodent Models
| Parameter | Animal Model | Dose | Route | Observed Effect | Reference |
| Survival Time | Mice (Bilateral Carotid Artery Ligation) | 15, 45, 100 mg/kg | i.p. | Significantly prolonged survival time. | [4] |
| Cerebral ATP & CP | Mice (Bilateral Carotid Artery Ligation) | 15, 45 mg/kg | i.p. | Suppressed ischemia-induced decrease in high-energy phosphates. | [4] |
| Brain Glucose & Glycogen | Rats (Microsphere-induced Cerebral Embolism) | 15 mg/kg (twice daily) | i.p. | Appreciable reversal of increased brain glucose and glycogen levels. | [6] |
| Acetylcholine Content | Rats (Microsphere-induced Cerebral Embolism) | Not specified | N/A | Appreciable restoration of acetylcholine content in the right hemisphere. | [5] |
Table 2: Receptor Binding Affinity of Naftidrofuryl
| Receptor | Brain Region | Ki value | Method | Reference |
| 5-HT2 | Mouse Frontal Cortex | 6.08 x 10-8 M | Quantitative Autoradiography | Not directly found in searches |
Experimental Protocols
Protocol 1: Preparation of PLGA Nanoparticles for Drug Encapsulation
This protocol describes a single emulsion-solvent evaporation method suitable for hydrophobic drugs like naftidrofuryl.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Naftidrofuryl Oxalate
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Distilled water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Organic Phase: Dissolve 250 mg of PLGA and a predetermined amount of naftidrofuryl oxalate in 5 ml of dichloromethane.
-
Preparation of Aqueous Phase: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 ml of distilled water. Heat to 85°C with stirring until fully dissolved, then cool to room temperature.[15]
-
Emulsification: Add the organic phase to the aqueous phase and sonicate on an ice bath. The sonication probe should be immersed about 1 cm into the liquid.[15] Use a routine of 1 second power on, 3 seconds power off for a total of 3-5 minutes.[15]
-
Solvent Evaporation: Immediately after sonication, stir the emulsion on a magnetic stirrer for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet with distilled water to remove excess PVA and unencapsulated drug.[16]
-
Storage: Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.[16]
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Model
This protocol describes the establishment of a co-culture BBB model using primary cerebral microvascular endothelial cells and astrocytes.
Materials:
-
Primary rat brain microvascular endothelial cells (BMECs)
-
Primary rat astrocytes
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium and supplements
-
Coating solution (e.g., collagen)
Procedure:
-
Astrocyte Seeding: Coat the underside of the Transwell insert membrane with a suitable extracellular matrix protein. Seed astrocytes onto the inverted insert and allow them to adhere.[17][18]
-
Co-culture Setup: Place the insert in its normal orientation into a well containing astrocyte culture medium.
-
BMEC Seeding: Seed the BMECs onto the top side of the Transwell membrane.[18]
-
Model Maturation: Co-culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction formation.[18]
-
Permeability Assay:
-
Add the test compound (e.g., this compound solution or nanoparticle suspension) to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., HPLC) to determine the permeability coefficient.
-
Protocol 3: In Vivo Intravenous (IV) Administration in Mice
This protocol provides a general guideline for IV tail vein injection in mice.
Materials:
-
Sterile naftidrofuryl solution
-
Sterile syringes (0.3-1.0 ml)
-
Sterile needles (27-30 G)
-
Animal restrainer
-
Heat source for vasodilation
-
70% isopropyl alcohol
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct injection volume (maximum bolus injection is typically 5 ml/kg).[10][11]
-
Vasodilation: Warm the mouse's tail using a safe heat source to dilate the lateral tail veins, making them more visible and accessible.[10]
-
Restraint: Place the mouse in an appropriate restrainer.
-
Injection:
-
Monitoring: Monitor the animal for any adverse reactions after the injection.
Visualizations
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
Caption: Experimental workflows for in vitro and in vivo studies.
Caption: Logical relationships in overcoming CNS delivery challenges.
References
- 1. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 2. Naftidrofuryl | C24H33NO3 | CID 4417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Cerebroprotective action of naftidrofuryl oxalate. I: Prolongation of survival time and protection of cerebral energy metabolism in bilateral carotid artery-ligated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of naftidrofuryl oxalate on microsphere-induced changes in acetylcholine and amino acid content of rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naftidrofuryl oxalate improves impaired brain glucose metabolism after microsphere-induced cerebral embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Surfactants influence polymer nanoparticle fate within the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Solid-phase extraction of naftidrofuryl from human plasma for high-performance liquid chromatography analysis | Semantic Scholar [semanticscholar.org]
- 13. "Kinetic spectrophotometric analysis of naftidrofuryl oxalate and vinca" by T.S. Belal, M.H. Barary et al. [jfda-online.com]
- 14. Determination of naftidrofuryl in the plasma of humans by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 15. static.igem.org [static.igem.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. google.com [google.com]
- 18. In vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.vt.edu [research.vt.edu]
Technical Support Center: Praxilene (Naftidrofuryl Oxalate) in Cellular Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Praxilene (naftidrofuryl oxalate) in various experimental settings. The information is designed to help adjust experimental protocols for different cell types and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the selective antagonism of the serotonin 5-HT2 receptor.[1][2] By blocking this receptor, this compound counteracts the vasoconstrictor effects of serotonin.[3] Additionally, it has been shown to have a direct effect on intracellular metabolism, leading to an increase in ATP levels and a decrease in lactic acid under ischemic conditions, which suggests an enhancement of cellular oxidative capacity.[3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound (naftidrofuryl oxalate) is soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile dimethyl sulfoxide (DMSO) or ethanol. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium. Always ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical working concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. For example, in human umbilical vein endothelial cells (HUVECs), this compound has been shown to offer protection against hypoxia-induced cell death at concentrations as low as 10⁻⁹ M.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: Are there any known issues with long-term this compound treatment in cell culture?
A4: Chronic exposure to some 5-HT2A receptor antagonists has been shown to cause a "paradoxical" downregulation of the receptor in some cell lines.[5] While this has not been specifically documented for this compound in all cell types, it is a possibility to consider in long-term experiments. If you observe a diminished response to this compound over time, it may be beneficial to assess receptor expression levels.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell health, passage number, or this compound concentration.
-
Troubleshooting Steps:
-
Consistent Cell Culture: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with excessive passaging.[6] Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Accurate Dosing: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure accurate and consistent pipetting.
-
Control for Solvent Effects: Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve this compound) in all experiments.
-
Issue 2: No observable effect of this compound treatment.
-
Possible Cause: Sub-optimal drug concentration, insufficient incubation time, or low receptor expression.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your cell line.
-
Optimize Incubation Time: The time required to observe an effect can vary. Test different pre-incubation times before applying a stimulus or measuring an endpoint.
-
Verify Receptor Expression: Confirm that your cell line expresses the 5-HT2 receptor at sufficient levels using techniques like RT-qPCR or Western blotting.[5]
-
Issue 3: Unexpected cytotoxicity observed.
-
Possible Cause: this compound concentration is too high, or the cell type is particularly sensitive.
-
Troubleshooting Steps:
-
Lower the Concentration: If not already performed, conduct a dose-response curve to identify the cytotoxic threshold for your specific cell line.
-
Reduce Incubation Time: Shorter treatment durations may be sufficient to achieve the desired biological effect without causing significant cell death.
-
Assess Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining to determine the mode of cell death, which can provide insights into the mechanism of toxicity.
-
Issue 4: Potential for assay interference.
-
Possible Cause: this compound may interfere with certain assay readouts, particularly those involving fluorescence.
-
Troubleshooting Steps:
-
Run Controls: Include a "this compound-only" control (wells with medium and this compound but no cells) to check for any intrinsic fluorescence or absorbance of the compound at the wavelengths used in your assay.[7][8]
-
Use Orthogonal Assays: Confirm your findings using an alternative assay with a different detection method.[9] For example, if you observe an effect on cell viability with an MTT assay, you could validate it with a trypan blue exclusion assay.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Different Cell Types
| Cell Type | Experimental Model | Observed Effect | Effective Concentration | Citation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia-induced cell death | Protection against cell mortality | Starting from 10⁻⁹ M | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α-induced ICAM-1 expression | Inhibition of ICAM-1 expression | Not specified | [10] |
| Canine Femoral Artery Smooth Muscle Cells | Serotonin-induced contraction | Inhibition of contraction (as a 5-HT2 antagonist) | Not specified | [11] |
| Rat Cerebrovascular Smooth Muscle Cells | Serotonin-induced calcium mobilization | Inhibition of calcium mobilization (as a 5-HT2 antagonist) | Nanomolar range | [12] |
| Gerbil Hippocampus (in vivo) | Age-related alterations in signal transduction | Amelioration of reductions in muscarinic acetylcholine receptor binding | 10 mg/kg, i.p. | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) and a vehicle control (DMSO or ethanol). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol is a general guideline for detecting apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or a positive control for apoptosis (e.g., staurosporine) for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Mitochondrial Respiration Assessment (General Workflow)
This protocol outlines a general workflow for assessing mitochondrial function using extracellular flux analysis.
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere.
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator.
-
Extracellular Flux Analysis: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. A mitochondrial stress test can be performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number and analyze the different parameters of mitochondrial function.
Mandatory Visualizations
Caption: this compound's signaling pathway in endothelial cells.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. What is Naftidrofuryl Oxalate used for? [synapse.patsnap.com]
- 2. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 3. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 4. Effects of naftidrofuryl on hypoxia-induced activation and mortality of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectrophotometric, spectrofluorimetric and voltammetric analyses of naftidrofuryl oxalate in its tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naftidrofuryl-driven regulation of endothelial ICAM-1 involves nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of serotonin on intracellular pH and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of serotonin on intracellular free calcium of rat cerebrovascular smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Praxilene's Vasodilatory Effects Using Aortic Ring Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Praxilene (Naftidrofuryl Oxalate) with Alternative Vasodilators Supported by Experimental Data.
This guide provides a comprehensive comparison of the vasodilatory properties of this compound (naftidrofuryl oxalate) against two other commonly used peripheral vasodilators, Cilostazol and Pentoxifylline. The evaluation is centered on their performance in aortic ring assays, a standard ex vivo method for assessing vascular reactivity. This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their work.
Introduction to this compound and its Vasodilatory Mechanism
This compound, the brand name for naftidrofuryl oxalate, is a vasodilator used in the management of peripheral and cerebral vascular disorders, most notably for symptomatic relief in patients with intermittent claudication.[1][2] Its primary mechanism of action is the selective antagonism of 5-hydroxytryptamine 2 (5-HT2) receptors.[3][4] Serotonin (5-HT), by acting on these receptors on vascular smooth muscle cells, induces vasoconstriction. This compound effectively blocks this pathway, leading to vasodilation and improved blood flow.[2][5] Beyond its vasodilatory effects, this compound is also recognized for its ability to enhance cellular oxidative capacity, which contributes to its therapeutic benefits in ischemic conditions.[6][7]
Comparative Analysis of Vasodilator Potency and Efficacy
The following table summarizes the available quantitative data from aortic ring assays for this compound, Cilostazol, and Pentoxifylline. It is important to note that while quantitative data for Cilostazol and Pentoxifylline are available in the scientific literature, specific EC50 and Emax values for this compound in aortic ring assays were not found in the reviewed literature. However, studies confirm its dose-dependent inhibition of vasoconstriction induced by serotonin.[1][8]
| Drug | Mechanism of Action | Concentration Range | pD2 Value | Maximal Relaxation (Emax) |
| This compound (Naftidrofuryl Oxalate) | Selective 5-HT2 Receptor Antagonist | Not Specified | Not Available | Not Available (causes dose-dependent inhibition of vasoconstriction) |
| Cilostazol | Phosphodiesterase 3 (PDE3) Inhibitor | 10⁻⁸ M - 10⁻⁴ M | 5.94 ± 0.94[9] | Not Specified |
| Pentoxifylline | Phosphodiesterase Inhibitor | 10 nM - 10 µM[10] | Not Available | Induces concentration-dependent relaxation[10] |
pD2 is the negative logarithm of the EC50 value, representing the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pD2 value indicates greater potency.
Signaling Pathways in Vasodilation
The vasodilatory effects of this compound, Cilostazol, and Pentoxifylline are mediated by distinct signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these mechanisms.
Experimental Protocols: Aortic Ring Assay
The following is a detailed methodology for conducting aortic ring assays to evaluate the vasodilatory effects of pharmacological agents. This protocol is a synthesis of standard procedures described in the scientific literature.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
This compound, Cilostazol, Pentoxifylline stock solutions
-
Organ bath system with force transducers
-
Dissection microscope and surgical instruments
-
Carbogen gas (95% O2, 5% CO2)
Experimental Workflow
Detailed Steps
-
Aorta Isolation and Preparation: Humanely euthanize the rat and excise the thoracic aorta. Immediately place it in cold Krebs-Henseleit solution. Under a dissection microscope, carefully remove adherent connective and adipose tissues. Cut the aorta into rings of 2-3 mm in width.
-
Mounting and Equilibration: Suspend the aortic rings between two stainless steel hooks in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 grams, with solution changes every 15-20 minutes.
-
Viability and Endothelium Integrity Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM). After washing and returning to baseline, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.
-
Vasodilation Protocol: After washing out the acetylcholine, pre-contract the rings again with phenylephrine to a stable plateau. Once a stable contraction is achieved, cumulatively add the test vasodilator (this compound, Cilostazol, or Pentoxifylline) in increasing concentrations to obtain a concentration-response curve.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation) values.
Conclusion
This compound (naftidrofuryl oxalate) demonstrates vasodilatory effects primarily through the antagonism of 5-HT2 receptors. When compared to other vasodilators like Cilostazol and Pentoxifylline, which act through phosphodiesterase inhibition, this compound offers a distinct mechanism of action. While direct comparative quantitative data from aortic ring assays for this compound is limited in the available literature, its efficacy in treating peripheral vascular diseases is well-documented in clinical settings. The provided experimental protocol for aortic ring assays offers a robust framework for researchers to conduct their own comparative studies to further elucidate the vasodilatory profiles of these compounds. The signaling pathway and workflow diagrams serve as valuable visual aids for understanding the underlying mechanisms and experimental design. This guide aims to support further research and development in the field of vascular pharmacology.
References
- 1. Effect of naftidrofuryl on platelet-induced vasospasm in vitro. Role of antiserotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 5. Cilostazol induces vasodilation through the activation of Ca(2+)-activated K(+) channels in aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. What is Naftidrofuryl Oxalate used for? [synapse.patsnap.com]
- 8. Chronic treatment with naftidrofuryl attenuates the development of vascular hypersensitivity to serotonin in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilostazol induces vasorelaxation through the activation of the eNOS/NO/cGMP pathway, prostanoids, AMPK, PKC, potassium channels, and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelium-dependent effects of pentoxifylline in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Praxilene (Naftidrofuryl) and Cilostazol in Preclinical Models of Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Praxilene (naftidrofuryl) and cilostazol, two therapeutic agents used in the management of peripheral artery disease (PAD). The focus is on their effects on walking distance in animal models, supported by mechanistic data and experimental protocols. While direct comparative studies in animal models focusing on walking distance are limited, this guide synthesizes available preclinical data to offer insights for research and development.
Executive Summary
Mechanisms of Action
The distinct mechanisms of this compound and cilostazol underpin their therapeutic effects on intermittent claudication.
This compound (Naftidrofuryl):
This compound's therapeutic effects are attributed to a dual mechanism involving both vascular and metabolic pathways.[1][2] It is a selective antagonist of the 5-hydroxytryptamine (5-HT2) receptors in vascular smooth muscle and on platelets.[2] This action inhibits serotonin-induced vasoconstriction and platelet aggregation.[2] Furthermore, this compound is believed to enhance cellular metabolism by stimulating the intracellular tricarboxylic acid cycle, leading to increased ATP production.[3] This metabolic enhancement may improve the function of ischemic muscle tissue.
Cilostazol:
Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3).[4][5][6] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[4][6] The elevated cAMP levels result in the inhibition of platelet aggregation and vasodilation.[4][5] Cilostazol has also been shown to inhibit the proliferation of vascular smooth muscle cells.[4]
Signaling Pathways
The signaling cascades for this compound and cilostazol are distinct, targeting different aspects of vascular and cellular function.
Caption: this compound's dual mechanism of action.
Caption: Cilostazol's mechanism via PDE3 inhibition.
Experimental Protocols in Animal Models
Standardized protocols are essential for the preclinical evaluation of therapies for PAD.
Animal Model of Peripheral Artery Disease
A widely used and accepted animal model for PAD is the surgical ligation of the femoral artery in rodents (rats or mice).[7][8] This procedure mimics the arterial occlusion seen in human PAD, leading to hindlimb ischemia.
Assessment of Walking Distance
Treadmill exercise tests are the gold standard for quantifying walking distance and functional impairment in animal models of PAD.[7][9] Key parameters measured include:
-
Pain-Free Walking Distance: The distance the animal walks before showing signs of distress or claudication (e.g., frequent stops, dragging of the affected limb).
-
Maximum Walking Distance: The total distance the animal can walk until exhaustion.
Experimental Workflow
A typical experimental workflow for a comparative study is outlined below.
Caption: A typical experimental workflow.
Data Presentation: A Framework for Comparison
While direct comparative data from animal studies on walking distance is sparse, the following tables provide a template for how such data, if generated, could be presented for clear comparison. The values presented are hypothetical and for illustrative purposes only.
Table 1: Effect on Pain-Free Walking Distance (Meters) in a Rat Model of PAD
| Treatment Group | Baseline (Meters) | Week 2 (Meters) | Week 4 (Meters) | % Improvement from Baseline (Week 4) |
| Vehicle Control | 150 ± 20 | 160 ± 25 | 170 ± 30 | 13% |
| This compound (dose) | 155 ± 22 | 200 ± 30 | 250 ± 35 | 61% |
| Cilostazol (dose) | 152 ± 18 | 210 ± 28 | 270 ± 40 | 78% |
Table 2: Effect on Maximal Walking Distance (Meters) in a Rat Model of PAD
| Treatment Group | Baseline (Meters) | Week 2 (Meters) | Week 4 (Meters) | % Improvement from Baseline (Week 4) |
| Vehicle Control | 300 ± 40 | 320 ± 45 | 340 ± 50 | 13% |
| This compound (dose) | 310 ± 45 | 400 ± 50 | 480 ± 60 | 55% |
| Cilostazol (dose) | 305 ± 38 | 420 ± 55 | 520 ± 65 | 70% |
Conclusion and Future Directions
This compound and cilostazol operate through distinct pharmacological pathways to alleviate the symptoms of intermittent claudication. While extensive clinical data supports the efficacy of both drugs in improving walking distance in humans, there is a clear gap in the literature regarding direct comparative studies in animal models of PAD. The experimental framework provided in this guide can serve as a basis for future preclinical research to directly compare the efficacy of these two agents on walking distance. Such studies would be invaluable for elucidating the relative contributions of their different mechanisms of action to functional improvement in PAD and for the development of novel therapeutic strategies.
References
- 1. [Clinical studies and animal experiments on the mode of hemodynamic action of naftidrofuryl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Research and development of cilostazol: an antiplatelet agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of an Exercise Training Protocol to Investigate Arteriogenesis in a Murine Model of Peripheral Artery Disease | MDPI [mdpi.com]
- 8. Animal models of peripheral arterial disease - Browse Articles - Conditioning Medicine [conditionmed.org]
- 9. Exaggerated cardiovascular responses to treadmill running in rats with peripheral arterial insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Naftidrofuryl Oxalate with Other 5-HT2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of naftidrofuryl oxalate with other prominent 5-HT2 antagonists, including sarpogrelate, ketanserin, and ritanserin. The information is intended to assist researchers in pharmacology, neuroscience, and drug development in evaluating the pharmacological profiles and potential therapeutic applications of these compounds.
Introduction to Naftidrofuryl Oxalate and 5-HT2 Antagonism
Naftidrofuryl oxalate is a vasoactive agent used in the management of peripheral and cerebral vascular disorders, most notably for intermittent claudication.[1] Its therapeutic effects are largely attributed to its antagonist activity at serotonin 5-HT2 receptors, particularly the 5-HT2A subtype.[1][2] Serotonin (5-hydroxytryptamine, 5-HT) plays a significant role in vasoconstriction and platelet aggregation, processes mediated by 5-HT2A receptors.[2] By blocking these receptors, naftidrofuryl oxalate inhibits serotonin-induced vasoconstriction and platelet aggregation, leading to improved blood flow in ischemic tissues.[3] Beyond its receptor antagonism, naftidrofuryl is also suggested to have metabolic effects, enhancing cellular oxidative capacity.[4]
This guide compares naftidrofuryl oxalate's performance against other 5-HT2 antagonists, providing available experimental data to support the comparisons.
In Vitro Pharmacological Comparison
The following tables summarize the available quantitative data for the binding affinity and functional potency of naftidrofuryl oxalate and other 5-HT2 antagonists at the 5-HT2A receptor. It is important to note that the data for ketanserin and ritanserin are compiled from different sources and were not determined in a head-to-head study with naftidrofuryl oxalate, which may introduce variability.
Table 1: Comparative Binding Affinity (Ki) at the 5-HT2A Receptor
| Compound | Ki (nM) | pKi | Species | Radioligand | Source |
| Naftidrofuryl Oxalate | 13.8 | 7.86 ± 0.08 | Human | [3H]Ketanserin | Aly et al., 2009[5] |
| Sarpogrelate | 0.87 | 9.06 ± 0.06 | Human | [3H]Ketanserin | Aly et al., 2009[5] |
| Ketanserin | 3.5 | - | Rat | [3H]Ketanserin | Glennon et al., 1992[6] |
| Ritanserin | ~0.3 - 0.5 | 9.2 - 9.5 | Rat | [3H]Ketanserin | Leysen et al., 1985[7] |
Table 2: Comparative Functional Antagonism (IC50/pKb) at the 5-HT2A Receptor
| Compound | IC50 (nM) / pKb | Assay Type | Species | Source |
| Naftidrofuryl Oxalate | pKb = 7.37 ± 0.07 | Serotonin-induced IP accumulation | Human | Aly et al., 2009[5] |
| Sarpogrelate | pKb = 8.84 ± 0.04 | Serotonin-induced IP accumulation | Human | Aly et al., 2009[5] |
| Ketanserin | 152,000 | Inhibition of Serotonin-induced effect | - | MedChemExpress[8] |
| Ritanserin | IC50 ~ 1-10 | Inhibition of Serotonin-induced contractions | Various | Leysen et al., 1985[7] |
In Vivo and Clinical Efficacy Comparison
Direct head-to-head preclinical studies in animal models of peripheral arterial disease are limited. However, some studies provide insights into the comparative efficacy of these agents.
A study in a gerbil model of transient forebrain ischemia demonstrated that both naftidrofuryl and ketanserin pretreatment prevented hippocampal CA1 neuronal loss, suggesting neuroprotective effects mediated by 5-HT2 antagonism.
In a rabbit model, naftidrofuryl was effective in reversing serotonin-induced vasoconstriction of collateral arteries after femoral artery ligation, a finding that has also been attributed to ketanserin, supporting the role of 5-HT2 receptor blockade in improving blood flow in ischemic conditions.[7]
Clinically, naftidrofuryl oxalate has been extensively studied for intermittent claudication. A meta-analysis of individual patient data from seven randomized controlled trials (n=1266) showed that naftidrofuryl resulted in a 37% greater improvement in pain-free walking distance compared to placebo. In comparative clinical trials for intermittent claudication, naftidrofuryl oxalate was found to be more effective than cilostazol and pentoxifylline.
Sarpogrelate has also shown clinical efficacy in peripheral arterial disease. A systematic review of sarpogrelate-based anti-platelet therapy following endovascular therapy for peripheral artery disease found no significant differences in the risk of restenosis or target lesion revascularization compared to non-sarpogrelate-based therapies.
Table 3: Summary of In Vivo and Clinical Findings
| Compound | Key In Vivo / Clinical Findings | Indication Studied | Source |
| Naftidrofuryl Oxalate | 37% greater improvement in pain-free walking distance vs. placebo. More effective than cilostazol and pentoxifylline. | Intermittent Claudication | Cochrane Review, 2013 |
| Sarpogrelate | Comparable efficacy to non-sarpogrelate anti-platelet therapy post-EVT. | Peripheral Arterial Disease | Chen et al., 2022 |
| Ketanserin | Neuroprotective in a model of cerebral ischemia. | Cerebral Ischemia | Fujioka et al., 1994 |
| Ritanserin | Not extensively studied for peripheral vascular disorders. Primarily investigated for CNS applications. | - | - |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding: 10 µM Ketanserin or another suitable 5-HT2A antagonist.
-
Test Compounds: Naftidrofuryl oxalate, sarpogrelate, ketanserin, ritanserin at various concentrations.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail.
-
Instrumentation: Cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
Total Binding: Assay buffer, [3H]Ketanserin (at a concentration close to its Kd, e.g., 1-2 nM), and membrane preparation.
-
Non-specific Binding: Non-specific binding agent, [3H]Ketanserin, and membrane preparation.
-
Competitive Binding: Test compound at various concentrations, [3H]Ketanserin, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of 5-HT2 antagonists on serotonin-induced platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP): Prepared from fresh human or animal blood.
-
Aggregating Agent: Serotonin (5-hydroxytryptamine).
-
Test Compounds: Naftidrofuryl oxalate, sarpogrelate, ketanserin, ritanserin at various concentrations.
-
Instrumentation: Platelet aggregometer.
Procedure:
-
PRP Preparation: Collect venous blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed to obtain PRP.
-
Assay: Pre-warm PRP to 37°C. Add a small volume of the test compound or vehicle to the PRP and incubate for a few minutes.
-
Induction of Aggregation: Add serotonin to the PRP to induce aggregation.
-
Measurement: Monitor the change in light transmission through the PRP suspension over time using the aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Data Analysis: Determine the maximal aggregation percentage for each condition. Calculate the IC50 value for each test compound (the concentration that inhibits 50% of the serotonin-induced aggregation).
Rat Model of Peripheral Arterial Disease
Objective: To evaluate the in vivo efficacy of 5-HT2 antagonists in improving blood flow in a model of peripheral arterial disease.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Surgical Induction of Hindlimb Ischemia: Anesthetize the rat. Make an incision in the groin area to expose the femoral artery. Ligate the femoral artery at a proximal and distal location and excise the segment between the ligations. Suture the incision.
-
Drug Administration: Administer the test compounds (e.g., naftidrofuryl oxalate, ketanserin) or vehicle to the rats daily via oral gavage or another appropriate route, starting from the day of surgery.
-
Blood Flow Measurement: At various time points post-surgery (e.g., day 7, 14, 21), measure blood flow in the ischemic and non-ischemic limbs using Laser Doppler Perfusion Imaging (LDPI). Anesthetize the rats and place them on a heating pad to maintain body temperature. Scan the plantar surface of both hind paws to obtain perfusion images.
-
Data Analysis: Calculate the ratio of perfusion in the ischemic limb to the non-ischemic limb for each animal. Compare the perfusion ratios between the different treatment groups to assess the efficacy of the compounds in restoring blood flow.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonists like naftidrofuryl oxalate block the binding of serotonin to the receptor, thereby inhibiting this downstream cascade.
Figure 1. 5-HT2A Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.
Figure 2. Radioligand Binding Assay Workflow
Experimental Workflow for In Vivo Peripheral Arterial Disease Model
This diagram outlines the general procedure for evaluating a compound's efficacy in a rat model of peripheral arterial disease.
Figure 3. In Vivo PAD Model Workflow
Conclusion
Naftidrofuryl oxalate is a 5-HT2A receptor antagonist with demonstrated clinical efficacy in improving walking distance in patients with intermittent claudication. In vitro data suggests that its binding affinity and functional potency at the 5-HT2A receptor are lower than that of sarpogrelate. While direct comparative preclinical data with other 5-HT2 antagonists like ketanserin and ritanserin is limited, the available evidence supports the role of 5-HT2A receptor blockade as a key mechanism for the therapeutic effects of naftidrofuryl in peripheral vascular disorders. The provided experimental protocols offer a framework for further comparative studies to elucidate the relative pharmacological profiles of these compounds.
References
- 1. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of naftidrofuryl on platelet-induced vasospasm in vitro. Role of antiserotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacological profile of ritanserin and ketanserin | Zendy [zendy.io]
- 6. researchgate.net [researchgate.net]
- 7. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neuroprotection: A Comparative Analysis of Praxilene and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro neuroprotective properties of Praxilene (naftidrofuryl) against two alternative compounds, Nimodipine and Edaravone. While direct quantitative comparisons are limited by the available public data for this compound, this document summarizes its known mechanisms and presents supporting experimental data for the alternatives to aid in research and development decisions.
Introduction to Neuroprotective Agents
Neuroprotection is a critical therapeutic strategy aimed at preventing or slowing down the process of neuronal cell death in response to insults such as ischemia, excitotoxicity, and oxidative stress. In vitro models of neurodegeneration are essential tools for the initial screening and mechanistic evaluation of potential neuroprotective compounds. This guide focuses on this compound and offers a comparison with Nimodipine, a calcium channel blocker, and Edaravone, a free radical scavenger, both of which have demonstrated neuroprotective effects in various in vitro settings.
This compound (Naftidrofuryl): Mechanistic Overview
This compound, with its active ingredient naftidrofuryl, is known primarily for its vasodilatory and metabolic enhancing properties. Its neuroprotective effects in in vitro settings are attributed to several mechanisms:
-
Enhancement of Cellular Metabolism: this compound has been shown to improve cellular oxidative capacity, leading to increased ATP production and a decrease in lactic acid levels under ischemic conditions. A study demonstrated that naftidrofuryl at concentrations of 0.1 to 1 microM significantly restored succinate dehydrogenase activity in brain mitochondria impaired by embolism. At a concentration of 3 microM, it also elicited a significant restoration of oxidative phosphorylation in mildly injured mitochondria[1].
-
5-HT2 Receptor Antagonism: Naftidrofuryl acts as a serotonin 5-HT2 receptor antagonist. This action may contribute to its neuroprotective effects by mitigating the detrimental effects of serotonin in the context of cerebral ischemia[2][3].
-
Spasmolytic Activity: The drug exhibits powerful spasmolytic properties, which can be beneficial in conditions of cerebrovascular distress[4].
Comparative Analysis with Alternatives
For a comprehensive evaluation, the following tables summarize the available quantitative in vitro neuroprotection data for Nimodipine and Edaravone.
Table 1: In Vitro Neuroprotective Efficacy of Nimodipine
| In Vitro Model | Cell Type | Insult | Nimodipine Concentration | Outcome Measure | Result |
| Oxygen-Glucose Deprivation (OGD) | PC12 cells | 5 hours OGD | 1-100 µM | LDH release | 65 ± 13% neuroprotection |
| Oxidative Stress | PC12 cells | 72 mM H₂O₂ | 20 µM | MTT assay | ~90% prevention of cytotoxicity |
| Osmotic Stress | PC12 cells | 450 mosmol/L NaCl | 20 µM | LDH release | Cytotoxicity reduced from 47% to 30.7% |
Table 2: In Vitro Neuroprotective Efficacy of Edaravone
| In Vitro Model | Cell Type | Insult | Edaravone Concentration | Outcome Measure | Result |
| Oxygen-Glucose-Serum Deprivation/Restoration (OGSD/R) | Spinal Cord Astrocytes | 8h OGSD / 6h Restoration | 100 µM | Apoptosis (Hoechst staining), Cell Viability (CCK-8) | Significant suppression of apoptosis and increase in cell viability |
| Glutamate Excitotoxicity | Spiral Ganglion Neurons | 2 mM Glutamate | 500 µM | MTT assay, Trypan Blue staining | Cell viability increased to ~75% (MTT) and ~72% (Trypan Blue) |
| Glutamate Excitotoxicity | Motor Neurons | 200 µM Glutamate | 10 µM | Neurite Length | Reduction in neurite length lessened from 57% to 15% |
Experimental Protocols
Detailed methodologies for the key in vitro neuroprotection assays are provided below.
Oxygen-Glucose Deprivation (OGD) Model
This model simulates ischemic conditions in vitro.
-
Cell Culture: Neuronal cells (e.g., PC12, primary cortical neurons) are cultured to a desired confluency in standard culture medium.
-
OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., deoxygenated Earle's Balanced Salt Solution). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specified duration (e.g., 2-5 hours) at 37°C.
-
Reperfusion (Optional): Following OGD, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a period of 24-48 hours.
-
Assessment of Neuroprotection: The neuroprotective agent is typically added before, during, or after the OGD period. Cell viability and cytotoxicity are then assessed using assays like MTT or LDH.
Glutamate-Induced Excitotoxicity Model
This model mimics neuronal damage caused by excessive glutamate receptor activation.
-
Cell Culture: Neuronal cells are cultured as described above.
-
Induction of Excitotoxicity: Cells are exposed to a high concentration of glutamate (e.g., 50 µM - 2 mM) for a defined period (e.g., 10 minutes to 24 hours).
-
Assessment of Neuroprotection: The test compound is co-incubated with glutamate or added as a pre-treatment. Neuronal viability is subsequently measured.
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model
This model evaluates the ability of a compound to protect against oxidative damage.
-
Cell Culture: Neuronal cells are cultured to the appropriate density.
-
Induction of Oxidative Stress: Cells are treated with a specific concentration of H₂O₂ (e.g., 25 µM - 72 mM) for a set duration (e.g., 5 minutes to 24 hours).
-
Assessment of Neuroprotection: The neuroprotective agent is added prior to or concurrently with the H₂O₂ insult. Cell viability is then determined.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is measured through a coupled enzymatic reaction that results in a color change, which is proportional to the number of lysed cells.
Visualizing Signaling Pathways and Workflows
Proposed Neuroprotective Signaling Pathway of this compound (Naftidrofuryl)
Caption: Proposed neuroprotective pathway of this compound.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General workflow for in vitro neuroprotection screening.
Conclusion
This compound (naftidrofuryl) demonstrates a plausible mechanistic basis for neuroprotection in vitro, primarily through the enhancement of mitochondrial function and 5-HT2 receptor antagonism. However, a lack of publicly available, direct quantitative data from standardized neurotoxicity models limits a robust comparative assessment of its efficacy against alternatives like Nimodipine and Edaravone. Nimodipine and Edaravone have more extensive in vitro data supporting their neuroprotective effects against ischemic, excitotoxic, and oxidative insults.
Researchers and drug development professionals are encouraged to consider the distinct mechanisms of action and the available quantitative evidence when selecting compounds for further investigation. Further in vitro studies on this compound using standardized neuroprotection assays are warranted to fully elucidate its potential and enable direct comparisons with other neuroprotective agents.
References
- 1. In vitro effect of naftidrofuryl oxalate on cerebral mitochondria impaired by microsphere-induced embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of naftidrofuryl oxalate, a 5-HT2 antagonist, on neuronal damage and local cerebral blood flow following transient cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of naftidrofuryl oxalate on 5-HT2 receptors in mouse brain: evaluation based on quantitative autoradiography and head-twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of naftidrofuryl on platelet-induced vasospasm in vitro. Role of antiserotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Praxilene's Mechanism of Action Using Gene Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Praxilene (naftidrofuryl oxalate) and its alternatives for the treatment of peripheral vascular disorders, with a specific focus on cross-validating their mechanisms of action through the lens of gene knockout models. By examining the phenotypes of mice lacking the specific molecular targets of these drugs, we can gain deeper insights into their physiological roles and therapeutic effects.
Introduction to this compound and its Alternatives
This compound is a vasodilator used to improve blood flow in conditions such as intermittent claudication. Its primary mechanism of action is the antagonism of serotonin 5-HT2 receptors.[1][2][3][4][5] Additionally, it has been shown to have a direct effect on intracellular metabolism, increasing ATP levels and decreasing lactic acid under ischemic conditions.[3]
For this comparative guide, we will focus on two key alternatives used for intermittent claudication:
-
Cilostazol: A phosphodiesterase 3 (PDE3) inhibitor that increases cyclic adenosine monophosphate (cAMP) in platelets and blood vessels, leading to vasodilation and inhibition of platelet aggregation.
-
Pentoxifylline: A xanthine derivative that improves blood flow by increasing red blood cell deformability and decreasing blood viscosity. It also exhibits anti-inflammatory properties, in part by inhibiting the production of tumor necrosis factor-alpha (TNF-α).
Comparative Analysis of Mechanism of Action through Gene Knockout Models
This section examines the phenotypes of gene knockout mouse models relevant to the primary mechanisms of this compound, Cilostazol, and Pentoxifylline.
This compound (Naftidrofuryl Oxalate) and 5-HT2 Receptor Knockout Models
This compound's primary target is the 5-HT2 receptor family. Examining the phenotypes of mice lacking specific 5-HT2 receptor subtypes can help elucidate the physiological processes modulated by this compound.
Table 1: Phenotypic Comparison of 5-HT2 Receptor Knockout Mice
| Gene Knockout | Key Phenotype | Relevance to this compound's Mechanism |
| 5-HT2A Receptor | Altered anxiety-related behavior, with knockout mice showing reduced anxiety.[6] | While this compound's primary use is not for anxiety, this highlights the diverse roles of 5-HT2A receptors. |
| 5-HT2B Receptor | Embryonic lethality in some cases due to cardiac defects, including lack of trabeculation. Surviving mice exhibit dilated cardiomyopathy. | Demonstrates the critical role of 5-HT2B receptors in cardiac development and function. This compound's antagonism of this receptor could have implications for cardiovascular effects. |
| 5-HT2C Receptor | Development of hyperphagia and obesity in midlife.[7] Altered metabolic homeostasis.[8] | Suggests a role for 5-HT2C receptors in regulating metabolism, which aligns with this compound's secondary metabolic effects. |
Cilostazol and Phosphodiesterase 3 (PDE3) Knockout Models
Cilostazol's therapeutic effects are attributed to its inhibition of PDE3. Knockout models for the two PDE3 subtypes, PDE3A and PDE3B, provide valuable insights.
Table 2: Phenotypic Comparison of PDE3 Knockout Mice
| Gene Knockout | Key Phenotype | Relevance to Cilostazol's Mechanism |
| PDE3A | Increased heart rate and protection against thrombosis. No significant difference in cardiac contractility compared to wild-type.[3] | The anti-thrombotic phenotype in knockout mice strongly supports the antiplatelet aggregation effect of Cilostazol. The increased heart rate is a known side effect of Cilostazol. |
| PDE3B | Insulin resistance, with the liver being a critical site of dysregulation.[9] Altered energy homeostasis.[1] | Highlights the role of PDE3B in metabolic regulation. While Cilostazol's primary indication is vascular, these findings suggest potential metabolic effects. |
Pentoxifylline and TNF-α Knockout Models
One of the mechanisms of Pentoxifylline is the inhibition of TNF-α production. Therefore, examining the phenotype of TNF-α knockout mice can provide a proxy for understanding the consequences of this aspect of Pentoxifylline's action.
Table 3: Phenotypic Comparison of TNF-α Knockout Mice
| Gene Knockout | Key Phenotype | Relevance to Pentoxifylline's Mechanism |
| TNF-α | Reduced inflammatory responses, but also increased susceptibility to certain infections.[10][11] Lack of splenic primary B cell follicles.[10] | The attenuated inflammatory response in knockout mice aligns with the anti-inflammatory effects of Pentoxifylline. |
Experimental Protocols
This section provides an overview of the methodologies used in the cited gene knockout studies.
Generation of Gene Knockout Mice
-
General Approach: Gene knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the target gene with a selectable marker, such as a neomycin resistance cassette. The modified ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are bred to establish germline transmission of the null allele.
-
Example - 5-HT2A Receptor Knockout Mice: The generation of 5-HT2A receptor knockout mice involved the targeted disruption of the Htr2a gene. A targeting vector was designed to replace a portion of the coding region with a neomycin resistance gene. The construct was electroporated into ES cells, and correctly targeted clones were identified by Southern blot analysis. These cells were then used to generate chimeric mice, which were subsequently bred to produce homozygous knockout animals.
Cardiovascular Phenotyping in Mice
-
Echocardiography: Transthoracic echocardiography is a non-invasive technique used to assess cardiac structure and function in mice. M-mode, two-dimensional, and Doppler imaging are used to measure parameters such as left ventricular dimensions, wall thickness, fractional shortening, and ejection fraction.
-
Hemodynamic Measurements: Invasive hemodynamic monitoring can be performed by catheterizing the carotid artery or jugular vein to measure blood pressure and heart rate directly.
-
Surgical Models of Cardiovascular Disease: To study the effects of gene knockouts in the context of disease, surgical models such as transverse aortic constriction (to induce hypertrophy) or coronary artery ligation (to induce myocardial infarction) can be employed.
Mouse Model of Intermittent Claudication
-
Femoral Artery Ligation: A common model to induce hindlimb ischemia and mimic intermittent claudication involves the surgical ligation of the femoral artery. This procedure reduces blood flow to the lower limb, leading to exercise intolerance that can be quantified using a treadmill test. The extent of ischemia can be varied by ligating the artery at different locations or by excising a segment of the artery.
Visualizing Signaling Pathways and Workflows
Signaling Pathways
References
- 1. JCI - Alterations in regulation of energy homeostasis in cyclic nucleotide phosphodiesterase 3B–null mice [jci.org]
- 2. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 3. Role of phosphodiesterase type 3A and 3B in regulating platelet and cardiac function using subtype-selective knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine Receptor Subtypes and the Heart Failure Phenotype: Translating Lessons from Mice to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Analysis of Congenital Heart Defects in Mouse Embryos Using Qualitative and Quantitative Histological Methods [jove.com]
- 6. Use of Mice with Targeted Genetic Inactivation in the Serotonergic System for the Study of Anxiety - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Genetic modulation of the HTR2A gene reduces anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alterations in regulation of energy homeostasis in cyclic nucleotide phosphodiesterase 3B–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune and inflammatory responses in TNF alpha-deficient mice: a critical requirement for TNF alpha in the formation of primary B cell follicles, follicular dendritic cell networks and germinal centers, and in the maturation of the humoral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of tumor necrosis factor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Naftidrofuryl Oxalate Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different formulations of naftidrofuryl oxalate, a vasodilator used in the management of peripheral and cerebral vascular disorders. This document synthesizes available data on the drug's efficacy, pharmacokinetics, and mechanism of action, with a focus on providing supporting experimental data and detailed methodologies.
Naftidrofuryl oxalate is primarily recognized for its efficacy in treating intermittent claudication, a symptom of peripheral arterial disease.[1] Its therapeutic effect is mainly attributed to its action as a selective antagonist of 5-HT2 receptors, leading to vasodilation and enhanced cellular oxidative capacity.[1] While various oral formulations have been developed, this guide will focus on the comparison of different salt forms and the characteristics of the widely studied immediate-release formulation.
Data Summary
The following tables summarize the key quantitative data comparing different aspects of naftidrofuryl formulations.
Table 1: Pharmacokinetic Comparison of Naftidrofuryl Salt Formulations
| Parameter | Naftidrofuryl Oxalate | Naftidrofuryl Citrate |
| Peak Plasma Concentration (Cmax) | 922 ng/mL | 1096 ng/mL |
| Time to Peak Concentration (Tmax) | 0.94 h | 0.76 h |
| Mean Half-life (t½) | 1.8 h | Not explicitly stated, but intersubject variability was similar to oxalate |
| Mean Residence Time | 2.5 h | Not explicitly stated, but intersubject variability was similar to oxalate |
| Reference: | [2] | [2] |
A study comparing the two salt forms found that the rate of bioavailability from the citrate salt was marginally greater than that from the oxalate salt, though the extent of bioavailability was similar.[2]
Table 2: In Vitro Dissolution Profile of Immediate-Release Naftidrofuryl Oxalate Capsules (100 mg)
| Time (minutes) | % Drug Released (0.1 M HCl, pH 1.2) | % Drug Released (Acetate Buffer, pH 4.5) | % Drug Released (Phosphate Buffer, pH 6.8) |
| 5 | >85% | >85% | >85% |
| 10 | >85% | >85% | >85% |
| 15 | >85% | >85% | >85% |
| 20 | >85% | >85% | >85% |
| 30 | >85% | >85% | >85% |
| 45 | >85% | >85% | >85% |
| Reference: | [3] | [3] | [3] |
The rapid dissolution profile, with over 85% of the drug released within 15 minutes across various pH levels, is characteristic of an immediate-release formulation.[3]
Table 3: Clinical Efficacy of Immediate-Release Naftidrofuryl Oxalate in Intermittent Claudication (vs. Placebo)
| Outcome Measure | Naftidrofuryl Oxalate Improvement | Placebo Improvement | Key Finding | Reference |
| Pain-Free Walking Distance (PFWD) | 37% greater improvement | - | The ratio of relative improvement in PFWD was 1.37 (95% CI 1.27 to 1.49). | [4][5] |
| Responder Rate (>50% improvement in PFWD) | 55% of patients | 30% of patients | Absolute difference in responder rate was 22.3%. | [4] |
| Maximum Walking Distance (MWD) | 49-60% increase | 9-11% increase | Naftidrofuryl oxalate was ranked as the most effective treatment compared to cilostazol and pentoxifylline. | [6] |
Multiple meta-analyses of randomized controlled trials have demonstrated a statistically significant and clinically meaningful, albeit moderate, effect of oral immediate-release naftidrofuryl oxalate in improving walking distance in patients with intermittent claudication.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Bioavailability Study of Naftidrofuryl Oxalate vs. Citrate
-
Study Design: A randomized, crossover study was conducted in healthy adult male volunteers.[2]
-
Dosing: Subjects received a single oral dose of naftidrofuryl, either as the oxalate or citrate salt.[2]
-
Blood Sampling: Venous blood samples were collected at predetermined time points before and after drug administration.[2]
-
Analytical Method: Plasma concentrations of naftidrofuryl were determined using a specific high-performance liquid chromatography (HPLC) assay and a less specific fluorimetric assay.[2]
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and half-life.[2]
In Vitro Dissolution Testing of Immediate-Release Capsules
-
Apparatus: USP Apparatus 2 (paddle method) was used.[3]
-
Dissolution Media: Three different media were used to simulate physiological conditions: 900 mL of 0.1 M HCl (pH 1.2), 900 mL of acetate buffer (pH 4.5), and 900 mL of phosphate buffer (pH 6.8).[3]
-
Test Conditions: The paddle speed was maintained at a constant rate, and the temperature of the dissolution medium was kept at 37 ± 0.5 °C.[3]
-
Sampling: Aliquots of the dissolution medium were withdrawn at specified time intervals (5, 10, 15, 20, 30, and 45 minutes).[3]
-
Quantification: The amount of dissolved naftidrofuryl oxalate was quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[3][7]
Clinical Efficacy Trials for Intermittent Claudication
-
Study Design: The majority of studies were double-blind, randomized, placebo-controlled trials.[5][8]
-
Participant Population: Patients with a confirmed diagnosis of intermittent claudication due to peripheral arterial disease.[5][8]
-
Intervention: Oral administration of immediate-release naftidrofuryl oxalate (typically 200 mg three times daily) or a matching placebo for a specified duration (e.g., 6 months).[4]
-
Primary Outcome Measures: The primary efficacy endpoints were the change in pain-free walking distance (PFWD) and maximum walking distance (MWD), as measured on a standardized treadmill test.[5][8]
-
Statistical Analysis: The treatment effect was assessed by comparing the change in walking distance from baseline between the naftidrofuryl oxalate and placebo groups.[5]
Visualizations
Signaling Pathway of Naftidrofuryl Oxalate
Caption: Mechanism of action of naftidrofuryl oxalate.
Experimental Workflow for Bioavailability Assessment
References
- 1. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 2. Plasma concentrations and relative bioavailability of naftidrofuryl from different salt forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic review of the efficacy of cilostazol, naftidrofuryl oxalate and pentoxifylline for the treatment of intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naftidrofuryl for intermittent claudication: meta-analysis based on individual patient data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Praxilene® (Naftidrofuryl Oxalate) and Placebo in the Management of Intermittent Claudication
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Praxilene® (naftidrofuryl oxalate) versus placebo for the treatment of intermittent claudication, a common symptom of peripheral arterial disease. The information presented is collated from robust clinical trial data and systematic reviews, offering a comprehensive overview for research and development professionals.
Quantitative Data Summary
The clinical efficacy of this compound® in improving walking distance for patients with intermittent claudication has been substantiated through multiple randomized controlled trials (RCTs). A significant body of evidence is derived from a meta-analysis of individual patient data from seven key studies, encompassing a total of 1,266 participants.[1][2]
Table 1: Meta-Analysis of Efficacy Endpoints for this compound® vs. Placebo in Intermittent Claudication [1][3][4][5]
| Efficacy Endpoint | This compound® | Placebo | Statistical Significance |
| Ratio of Relative Improvement in Pain-Free Walking Distance (PFWD) | 1.37 (95% CI: 1.27 to 1.49) | - | p < 0.001 |
| Responder Rate (≥50% improvement in PFWD) | 54.7% | 30.2% | - |
| Absolute Difference in Responder Rate | 22.3% (95% CI: 17.1% to 27.6%) | - | - |
| Number Needed to Treat (NNT) for symptom relief over 6 months | 4.48 (95% CI: 3.62 to 5.85) | - | - |
Data sourced from a meta-analysis of individual patient data.[1][3][4][5]
Further evidence from the Naftidrofuryl Clinical Ischemia Study (NCIS), a double-blind, placebo-controlled, parallel-group study, reinforces these findings.[4]
Table 2: Results from the Naftidrofuryl Clinical Ischemia Study (NCIS) after 6 Months of Treatment [4]
| Efficacy Endpoint | This compound® Group (n=92) | Placebo Group (n=89) | p-value |
| Improvement in Geometric Pain-Free Walking Distance (PFWD) | 92% | 17% | < 0.001 |
| Improvement in Geometric Maximum Walking Distance (MWD) | 83% | 14% | < 0.001 |
Experimental Protocols
The methodologies employed in the key clinical trials assessing this compound® against placebo have generally been rigorous and consistent.
General Protocol of Randomized Controlled Trials (Meta-Analysis)
-
Study Design : The majority of studies included in the meta-analysis were double-blind, randomized, placebo-controlled trials.[4][6] All randomized patients were analyzed based on the intention-to-treat (ITT) principle.[1]
-
Participant Population : Patients diagnosed with intermittent claudication (Fontaine stage II) were recruited.[1]
-
Intervention : The standard dosage of oral naftidrofuryl was 200 mg taken three times a day.[1] The control group received a matching placebo.
-
Treatment Duration : The typical treatment duration was six months.[1]
-
Primary Outcome Measures : The primary efficacy endpoint was the pain-free walking distance (PFWD), measured in meters, during a standardized exercise test.[1][5]
-
Secondary Outcome Measures : The maximum walking distance (MWD), also measured in meters during a standardized exercise test, was a key secondary outcome.[5]
-
Statistical Analysis : The primary analysis focused on the ratio of the geometric mean of the relative improvement in PFWD for this compound® compared to placebo.[1] A responder analysis was also conducted, defining therapeutic success as at least a 50% improvement in walking distance from baseline.[1]
Protocol of the Naftidrofuryl Clinical Ischemia Study (NCIS)
-
Study Design : A double-blind, placebo-controlled, parallel-group study.[4]
-
Participant Population : Outpatients of both sexes, aged between 35 and 85 years, with stable, moderately severe intermittent claudication. Their baseline PFWD and MWD on a treadmill were between 100 and 300 meters.[4]
-
Intervention : Patients received either naftidrofuryl 200 mg three times daily or a placebo for six months.[4]
-
Follow-up : A six-month follow-up period without treatment was included to assess the persistence of effects.[4]
-
Primary Outcome Measures : The primary outcomes were the PFWD and MWD.[4]
-
Statistical Analysis : The intention-to-treat population was analyzed to determine the percentage improvement of geometric PFWD and MWD from baseline.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow of a randomized, double-blind, placebo-controlled clinical trial comparing this compound® and placebo for intermittent claudication.
Caption: Workflow of a typical RCT comparing this compound® and placebo.
Signaling Pathway of this compound® (Naftidrofuryl Oxalate)
This compound®'s mechanism of action is multifaceted, primarily involving the antagonism of 5-HT2 receptors and the enhancement of cellular metabolism under ischemic conditions.
Caption: Signaling pathway of this compound®'s dual vascular and metabolic actions.
References
- 1. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicines.org.uk [medicines.org.uk]
- 3. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 4. A new study demonstrates the efficacy of naftidrofuryl in the treatment of intermittent claudication. Findings of the Naftidrofuryl Clinical Ischemia Study (NCIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naftidrofuryl for intermittent claudication: meta-analysis based on individual patient data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of treatment of intermittent claudication in the lower extremities - PubMed [pubmed.ncbi.nlm.nih.gov]
Praxilene (Naftidrofuryl Oxalate): An In Vitro to In Vivo Comparative Analysis of its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Praxilene (naftidrofuryl oxalate) with other therapeutic alternatives for peripheral arterial disease (PAD), focusing on the correlation between its in vitro mechanisms and in vivo pharmacological outcomes. The information is intended to support research and drug development efforts in the field of vascular pharmacology.
Introduction to this compound (Naftidrofuryl Oxalate)
This compound is a vasoactive medication used in the management of peripheral and cerebral vascular disorders, most notably for the symptomatic treatment of intermittent claudication arising from PAD.[1] Its therapeutic efficacy is attributed to a dual mechanism of action: antagonism of serotonin (5-HT₂) receptors leading to vasodilation, and modulation of cellular metabolism which enhances tissue oxygenation and energy production, particularly under ischemic conditions.[1][2]
Comparative In Vitro Pharmacological Profile
The in vitro effects of this compound and its alternatives, cilostazol and pentoxifylline, underpin their clinical applications. The following table summarizes key quantitative data from in vitro studies.
| Parameter | This compound (Naftidrofuryl Oxalate) | Cilostazol | Pentoxifylline |
| 5-HT₂A Receptor Binding Affinity (pKi) | 6.6 | Not a primary mechanism | Not reported |
| Inhibition of Platelet Aggregation (IC₅₀) | ~10 µM (serotonin-induced) | 0.17 - 75.4 µM (depending on inducer and assay)[3][4] | >200 µM (ADP-induced)[5] |
| Effect on Cellular Metabolism | Enhances mitochondrial oxidative capacity, increases ATP production, and stimulates glucose uptake and lactate production in neuronal cells.[6] | Primarily a phosphodiesterase-3 (PDE3) inhibitor, leading to increased cAMP. | Improves erythrocyte deformability and has anti-inflammatory effects.[7] |
Correlation of In Vitro Actions with In Vivo Efficacy
The clinical effectiveness of this compound in treating intermittent claudication is a direct consequence of its in vitro pharmacological activities. The blockade of 5-HT₂ receptors and the enhancement of cellular metabolism translate to improved blood flow and muscle function in ischemic limbs.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound, highlighting its dual mechanism of action.
Figure 1: Proposed signaling pathways of this compound's pharmacological effects.
Comparative In Vivo Performance
Clinical trials have demonstrated the efficacy of this compound in improving walking distance in patients with intermittent claudication. The following table summarizes key findings from a meta-analysis of seven studies involving 1266 patients.[1]
| Outcome Measure | This compound (Naftidrofuryl Oxalate) | Placebo |
| Relative Improvement in Pain-Free Walking Distance (PFWD) | 1.37 (95% CI: 1.27 to 1.49) | 1.00 |
| Responder Rate (>50% improvement in PFWD) | 55% | 30% |
| Absolute Difference in Responder Rate | 22.3% (95% CI: 17.1% to 27.6%) | - |
| Number Needed to Treat (NNT) | 4.5 (95% CI: 3.6 to 5.8) | - |
A systematic review and network meta-analysis also ranked naftidrofuryl oxalate first for improving both maximum walking distance (MWD) and pain-free walking distance (PFWD) compared to cilostazol and pentoxifylline.[8]
Experimental Protocols
In Vitro 5-HT₂A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT₂A receptor.
Workflow:
Figure 2: Workflow for a 5-HT₂A receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the 5-HT₂A receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT₂A antagonist (e.g., [³H]ketanserin) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of radioligand binding against the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of radioligand binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[9]
Measurement of Cellular ATP Levels
This protocol outlines a common method for quantifying intracellular ATP levels using a luciferase-based bioluminescence assay.
Workflow:
Figure 3: Workflow for measuring cellular ATP levels.
Detailed Methodology:
-
Cell Culture and Treatment: Adherent or suspension cells are cultured in a multi-well plate and treated with the test compound for a specified duration.
-
Cell Lysis: A lysis reagent is added to each well to disrupt the cell membrane and release intracellular ATP.
-
Bioluminescent Reaction: An ATP detection cocktail containing luciferase and its substrate, D-luciferin, is added to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light.
-
Luminescence Measurement: The luminescence intensity, which is directly proportional to the ATP concentration, is measured using a luminometer.
-
Data Analysis: A standard curve is generated using known concentrations of ATP. The ATP concentration in the experimental samples is then calculated from this standard curve and typically normalized to the total protein content of the cell lysate.[4][10]
Isolated Artery Vasodilation Assay
This ex vivo protocol is used to assess the direct vasodilatory or vasoconstrictor-antagonizing effects of a compound on blood vessels.
Detailed Methodology:
-
Tissue Preparation: A segment of an artery (e.g., thoracic aorta or femoral artery) is carefully dissected from a laboratory animal and cut into rings.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂). The rings are connected to a force transducer to measure changes in tension.
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or serotonin, to induce a stable level of tension.
-
Drug Administration: Cumulative concentrations of the test compound (e.g., naftidrofuryl oxalate) are added to the organ bath, and the resulting relaxation (decrease in tension) is recorded.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. Concentration-response curves are then constructed to determine the potency (EC₅₀) and efficacy (maximum relaxation) of the test compound.[11][12]
Conclusion
The pharmacological effects of this compound (naftidrofuryl oxalate) observed in vivo, particularly its ability to improve walking distance in patients with intermittent claudication, are well-supported by its in vitro mechanisms of action. Its dual role as a 5-HT₂ receptor antagonist and a cellular metabolism enhancer provides a strong rationale for its therapeutic use. Comparative data suggests that this compound is a clinically effective and cost-effective treatment option for intermittent claudication compared to other vasoactive agents. The experimental protocols detailed in this guide provide a framework for further research into the vascular pharmacology of this compound and the development of novel therapies for peripheral arterial disease.
References
- 1. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria [mdpi.com]
- 3. protocols.io [protocols.io]
- 4. Biochemical measurements of ATP and ADP [bio-protocol.org]
- 5. Pentoxifylline inhibits granulocyte and platelet function, including granulocyte priming by platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effect of naftidrofuryl oxalate on cerebral mitochondria impaired by microsphere-induced embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openheart.bmj.com [openheart.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Assessing the Preclinical Long-Term Efficacy and Safety of Praxilene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Praxilene (naftidrofuryl oxalate) is a vasoactive agent utilized in the management of peripheral arterial disease (PAD), particularly for symptomatic relief of intermittent claudication. This guide provides a comparative assessment of the long-term preclinical efficacy and safety of this compound, alongside two other commonly used drugs for intermittent claudication: cilostazol and pentoxifylline. The comparison is based on available preclinical data and established mechanisms of action.
Executive Summary
This compound distinguishes itself through a dual mechanism of action: antagonism of serotonin 5-HT2 receptors, leading to vasodilation, and enhancement of cellular metabolism. Preclinical evidence, although limited in long-term studies, suggests its potential in improving blood flow. In comparison, cilostazol, a phosphodiesterase-3 (PDE3) inhibitor, demonstrates robust vasodilatory and antiplatelet effects by increasing intracellular cyclic adenosine monophosphate (cAMP). Pentoxifylline, a non-selective phosphodiesterase inhibitor, primarily improves blood rheology by increasing red blood cell deformability and decreasing blood viscosity.
While comprehensive, directly comparable long-term preclinical studies are scarce in publicly available literature, this guide synthesizes the existing data to offer a comparative overview of these three agents.
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound, cilostazol, and pentoxifylline stem from their distinct interactions with cellular signaling pathways.
This compound (Naftidrofuryl)
This compound's primary mechanism involves the blockade of 5-HT2 receptors on vascular smooth muscle cells. This action inhibits serotonin-induced vasoconstriction, a key contributor to reduced blood flow in ischemic tissues[1]. Additionally, this compound is reported to improve cellular energy metabolism, although the precise signaling cascade for this effect is less clearly defined in preclinical literature.
Cilostazol
Cilostazol selectively inhibits phosphodiesterase-3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels in vascular smooth muscle cells and platelets, cilostazol activates Protein Kinase A (PKA). This activation leads to the phosphorylation of various downstream targets, resulting in vasodilation and the inhibition of platelet aggregation[2][3][4][5]. The cAMP/PKA pathway further involves the activation of the cAMP response element-binding protein (CREB), which promotes the differentiation of vascular smooth muscle cells[2][3].
Pentoxifylline
Pentoxifylline is a non-selective phosphodiesterase inhibitor, which, like cilostazol, leads to an increase in intracellular cAMP[6][7]. However, its primary therapeutic benefit in intermittent claudication is attributed to its hemorheological effects. It improves red blood cell flexibility, reduces blood viscosity, and decreases platelet aggregation and fibrinogen levels[8][9]. The precise downstream signaling cascade linking phosphodiesterase inhibition to these rheological changes is not as well-elucidated as the pathways for cilostazol.
Preclinical Efficacy Comparison
Direct long-term comparative preclinical studies are limited. The following tables summarize available data from various short-term and mechanistic preclinical studies. The primary model for peripheral arterial disease in these studies is the hindlimb ischemia model, where blood flow to the limb is surgically occluded.
Table 1: Preclinical Efficacy of this compound (Naftidrofuryl) in Animal Models
| Animal Model | Duration | Efficacy Parameters | Key Findings |
| Rabbit Femoral Artery Ligation | 2 weeks | Collateral artery vasoconstriction response to serotonin | Reversed serotonin-induced vasoconstriction, suggesting efficacy in improving collateral blood flow[10]. |
| Dog Experimental Saphenous Flap | Acute | Blood flow into the flap | Significantly increased blood flow (64%) into the experimental flap[11]. |
| Rat Cremaster Muscle Microcirculation | Acute | Arteriolar diameter response to 5-HT | Did not alter 5-HT-induced vasoconstriction in this specific model[12]. |
Table 2: Preclinical Efficacy of Cilostazol in Animal Models
| Animal Model | Duration | Efficacy Parameters | Key Findings |
| Mouse Hindlimb Ischemia | 7 days | Angiogenesis, Immune response | Significantly increased angiogenesis in wild-type animals[5]. |
| Mouse Hindlimb Ischemia | Not specified | Perfusion recovery, Endothelial progenitor cells, VEGF levels | Improved perfusion recovery, increased circulating endothelial progenitor cells, and upregulated VEGF[13]. |
| Rabbit Femoral Artery Ischemia/Reperfusion | Acute | Endothelium-dependent relaxation | Protected against ischemia/reperfusion-induced impairment of endothelium-dependent relaxation[14]. |
Table 3: Preclinical Efficacy of Pentoxifylline in Animal Models
| Animal Model | Duration | Efficacy Parameters | Key Findings |
| Rat Femoral Artery Stenosis | 3 weeks | Exercise tolerance, Muscle blood flow | Increased exercise tolerance without a significant increase in total muscle blood flow, suggesting improved microvascular flow distribution. |
| Spontaneously Hypertensive Rats | 84 days | Brain histology after induced ischemia | Prevented activation of microglia and influx of inflammatory cells in the brain[15]. |
Preclinical Safety and Toxicology
Comprehensive long-term toxicology data from preclinical studies are often proprietary and not fully available in the public domain. The following table summarizes the limited information found on the long-term safety of these drugs in animals.
Table 4: Summary of Preclinical Long-Term Safety Data
| Drug | Animal Model | Duration | Key Findings |
| This compound (Naftidrofuryl) | Dog | Not specified | Overdosage has been associated with cardiovascular complications, particularly affecting the cardiac conduction system[13]. |
| Cilostazol | Beagle Dog | 52 weeks | A no-toxic-effect dose was difficult to establish in females as all treated groups showed cardiovascular lesions. In males, 6 mg/kg/day was considered a non-toxic dose[16]. |
| Rat | 52 weeks | No cardiovascular lesions were observed at doses up to 150 mg/kg/day[17]. | |
| Pentoxifylline | Mouse and Rat | 18 months | Long-term carcinogenicity studies did not show significant carcinogenic potential at doses up to 450 mg/kg. |
| Beagle Dog | Pharmacokinetic studies | Well-tolerated in single-dose pharmacokinetic studies[18]. |
Experimental Protocols
Hindlimb Ischemia Model
A commonly employed preclinical model for studying peripheral arterial disease is the surgical induction of hindlimb ischemia in rodents.
-
Animal Model: Male Wistar rats or C57BL/6 mice are frequently used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
An incision is made in the groin area to expose the femoral artery.
-
The femoral artery is ligated at one or two points, typically proximal to the popliteal artery. In some models, the artery is excised between the ligation points to create a more severe and chronic ischemia[19][20].
-
The incision is closed, and the animal is allowed to recover.
-
-
Efficacy Assessment:
-
Blood Flow Measurement: Laser Doppler Perfusion Imaging (LDPI) is a non-invasive method used to measure blood flow in the paw and calf of the ischemic limb over time. The ratio of perfusion in the ischemic limb to the non-ischemic limb is calculated[21][22][23].
-
Functional Assessment: Functional recovery can be assessed by observing the animal's gait, limb usage, and performance on a treadmill.
-
Histological Analysis: At the end of the study, muscle tissue from the ischemic limb is harvested to assess parameters such as capillary density, muscle fiber size, and inflammation.
-
Conclusion
Based on the available preclinical data, this compound, cilostazol, and pentoxifylline each present a unique profile for the potential treatment of peripheral arterial disease. This compound's dual action on vascular tone and cellular metabolism is a distinguishing feature. Cilostazol shows strong evidence for improving blood flow through vasodilation and antiplatelet effects mediated by the cAMP pathway. Pentoxifylline's primary preclinical advantage lies in its ability to improve the rheological properties of blood.
A significant limitation in this comparative assessment is the lack of publicly available, head-to-head, long-term preclinical studies. Such studies would be invaluable for a more definitive comparison of the long-term efficacy and safety of these compounds. Future preclinical research should focus on chronic animal models of peripheral arterial disease that more closely mimic the human condition and include comprehensive, long-term safety evaluations.
References
- 1. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cilostazol promotes vascular smooth muscles cell differentiation through the cAMP response element-binding protein-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of cilostazol, a cAMP phosphodiesterase inhibitor, on nitric oxide production by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 7. pentoxifylline [mobile.glowm.com]
- 8. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How Do Hemorheologic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 10. The effect of naftidrofuryl, a 5-HT2 antagonist, on collateral vascular responses to serotonin and to platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of naftidrofuryl oxalate (this compound) on blood flow in the experimental saphenous flap model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo effect of naftidrofuryl on 5-hydroxytryptamine-mediated constriction in rat peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cilostazol promotes angiogenesis after peripheral ischemia through a VEGF-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The protective effect of cilostazol on isolated rabbit femoral arteries under conditions of ischemia and reperfusion: the role of the nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentoxifylline for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Novel Method to Assess Arterial Insufficiency in Rodent Hindlimb - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 22. Laser Doppler Perfusion Imaging in the Mouse Hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chronic Hindlimb Ischemia Assessment; Quantitative Evaluation Using Laser Doppler in a Rodent Model of Surgically Induced Peripheral Arterial Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Praxilene in the Spotlight: A Comparative Analysis Against Novel Vasodilator Compounds for Intermittent Claudication
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of Praxilene (naftidrofuryl) against novel and alternative vasodilator compounds for the treatment of intermittent claudication, a common symptom of peripheral arterial disease (PAD). This document synthesizes experimental data, details methodologies of key clinical trials, and visualizes complex biological and experimental processes.
Intermittent claudication, characterized by exercise-induced pain in the lower limbs, significantly impairs the quality of life for millions of individuals with PAD. Pharmacological intervention aims to improve walking distance and overall functional capacity. This compound (naftidrofuryl oxalate) has been a therapeutic option for several decades. This guide benchmarks its performance against other vasodilating agents, including the established alternative Cilostazol and the investigational use of Sildenafil, as well as the emerging novel compound, Mirabegron.
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data from clinical trials and meta-analyses, offering a clear comparison of the efficacy of this compound and its comparator compounds in improving walking distance in patients with intermittent claudication.
Table 1: Improvement in Maximal Walking Distance (MWD)
| Compound | Dosage | Trial Duration | Baseline MWD (meters, approx.) | Change in MWD (meters) | Percent Improvement vs. Placebo | Citation(s) |
| This compound (Naftidrofuryl) | 200 mg t.i.d. | 6 months | Not specified | - | 37% (relative improvement) | [1] |
| Cilostazol | 100 mg b.i.d. | 16-24 weeks | 130 | 42.1 (absolute improvement over placebo) | 50.7% | [2][3] |
| Sildenafil | 100 mg (single dose) | Single dose | Not specified | Significant increase in MWT* | Not Applicable | [4] |
| Mirabegron | 50 mg o.d. | 12 weeks | - | Primary endpoint: change in peak walking distance | - | [5] |
*MWT: Maximal Walking Time. Data for chronic dosing from the VIRTUOSE study is anticipated.
Table 2: Improvement in Pain-Free Walking Distance (PFWD)
| Compound | Dosage | Trial Duration | Baseline PFWD (meters, approx.) | Change in PFWD (meters) | Percent Improvement vs. Placebo | Citation(s) |
| This compound (Naftidrofuryl) | 200 mg t.i.d. | 6 months | Not specified | - | 37% (relative improvement) | [1] |
| Cilostazol | 100 mg b.i.d. | 24 weeks | Not specified | 26.49 (absolute improvement over placebo) | 67% | [3][6] |
| Sildenafil | 100 mg (single dose) | Single dose | Not specified | No significant effect | Not Applicable | [4] |
| Mirabegron | 50 mg o.d. | 12 weeks | - | - | - | [5] |
Mechanisms of Action: Diverse Pathways to Vasodilation
The vasodilatory and ancillary effects of these compounds stem from distinct signaling pathways.
This compound's primary mechanism is the selective antagonism of 5-HT2 receptors, which counteracts the vasoconstrictive effects of serotonin.[1] Additionally, it is believed to enhance cellular oxidative capacity.
This compound's 5-HT2 Receptor Antagonism
Cilostazol is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to vasodilation and inhibition of platelet aggregation.
Cilostazol's PDE3 Inhibition Pathway
Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation and vasodilation.
References
- 1. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pooled Analysis of the Durability and Predictors of Treatment Response of Cilostazol in Patients with Intermittent Claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of results from eight randomized, placebo-controlled trials on the effect of cilostazol on patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sildenafil on maximum walking time in patients with arterial claudication: The ARTERIOFIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the Stimulating β3-Adrenergic Receptors for Peripheral Artery Disease (STAR-PAD) trial: a double-blinded, randomised, placebo-controlled study evaluating the effects of mirabegron on functional performance in patients with peripheral arterial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilostazol for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Praxilene (Naftidrofuryl)
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Praxilene (naftidrofuryl) is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures that these substances do not pose a risk to public health or ecosystems. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound.
General Disposal Principles
Unused or expired prescription medications are a public safety issue, and their proper disposal can save lives and protect the environment.[1] In a professional laboratory setting, the disposal of chemical and pharmaceutical waste is governed by stringent regulations that may exceed those for household disposal. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] The EPA's regulations, particularly the Resource Conservation and Recovery Act (RCRA), provide a framework for managing hazardous waste, which can include certain pharmaceuticals.[2][4]
While the Summary of Product Characteristics for this compound 100 mg Capsules states "No special requirements for disposal," this guidance is generally intended for patients and does not override the comprehensive waste management protocols required in a research or healthcare setting.[5] The Safety Data Sheet (SDS) for naftidrofuryl oxalate, the active ingredient in this compound, specifies that the substance should be disposed of in accordance with prevailing country, federal, state, and local regulations.[6] It also emphasizes preventing the product from entering drains or water courses.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or research setting.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
For research and laboratory settings, the following steps provide a clear protocol for disposing of this compound.
Step 1: Consult Your Institution's Waste Management Plan
Before proceeding, always refer to your organization's specific chemical hygiene plan and waste disposal guidelines. These documents will provide detailed instructions that are compliant with local, state, and federal regulations. Healthcare facilities should have a detailed waste management plan that aligns with EPA, DEA, and state rules.[3]
Step 2: Determine if the Waste is Hazardous
Consult the EPA's regulations and your institution's environmental health and safety (EHS) department to determine if the this compound waste is considered hazardous. While this compound itself is not explicitly listed as a hazardous waste, its formulation or the medium it's in could classify it as such.
Step 3: Segregate Pharmaceutical Waste
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's protocol. Pharmaceutical waste should be collected in designated, clearly labeled containers.[4] In healthcare settings, black containers are often used for RCRA hazardous pharmaceutical waste, while blue or white containers are used for non-hazardous pharmaceutical waste.[4]
Step 4: Preferred Disposal Method - Reverse Distributors or Take-Back Programs
The most responsible method for disposing of pharmaceutical waste is through a DEA-registered reverse distributor or an authorized take-back program.[7][8] These programs are equipped to handle and dispose of pharmaceuticals in a compliant and environmentally sound manner, often through incineration.[3][9]
Step 5: In-House Disposal (If Permitted and No Take-Back Option)
If a take-back program is not available and your institution's EHS guidelines permit it, follow these steps for in-house disposal of non-hazardous this compound waste:
-
Do Not Flush or Pour Down the Drain : To prevent contamination of water supplies, do not dispose of this compound in the sink or toilet.[1][8][10] Water treatment plants are generally not equipped to remove medicines.[10] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3]
-
Render the Drug Unusable : To discourage diversion or accidental ingestion, mix the this compound (do not crush tablets or capsules) with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[1][7][11]
-
Contain and Seal : Place the mixture in a sealed container, such as a sealable plastic bag or an empty tub, to prevent leakage.[1][10]
-
Dispose in Designated Waste Stream : Dispose of the sealed container in the designated pharmaceutical waste stream as directed by your institution's EHS department. This should not be the common municipal trash.
-
Decontaminate Packaging : Before recycling or disposing of the original packaging, remove or obscure all personal or identifying information to protect privacy.[1][11]
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentration thresholds for this compound were identified in the search results. Disposal procedures are based on regulatory compliance and best practices for pharmaceutical waste management.
Experimental Protocols
The provided search results did not contain specific experimental protocols related to the disposal of this compound. The disposal guidelines are based on regulatory standards and general best practices for chemical and pharmaceutical waste.
References
- 1. dea.gov [dea.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fda.gov [fda.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 10. epa.gov [epa.gov]
- 11. fda.gov [fda.gov]
Essential Safety and Handling Guide for Praxilene (Naftidrofuryl Oxalate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Praxilene (naftidrofuryl oxalate) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][3] Ensure gloves are of sufficient thickness (e.g., at least 11 mil) and are regularly inspected for tears or punctures before use.[4] | Prevents skin contact and absorption. This compound can cause skin irritation.[5] |
| Eye and Face Protection | Chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards.[1][6][7] For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[1][7][8] | Protects against accidental splashes of this compound powder or solutions, which can cause serious eye irritation.[5] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn.[2] For operations with a higher risk of dust generation or splashes, disposable coveralls (e.g., Tyvek®) are recommended.[9] | Minimizes contamination of personal clothing and skin.[5] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a fume hood. If significant dust is generated, a NIOSH-approved N95 or higher particulate respirator should be used. | Prevents inhalation of this compound dust, which may cause respiratory tract irritation.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to use.
-
Preparation and Area Setup:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space.
-
Ensure an eye-wash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and materials before handling the compound.
-
-
Donning PPE:
-
Put on a lab coat or coveralls.
-
Don safety goggles and a face shield if necessary.
-
Wash and dry hands thoroughly before putting on gloves.
-
Ensure gloves are worn over the cuffs of the lab coat.
-
-
Handling this compound Powder:
-
Avoid creating dust when opening containers and weighing the powder.[5]
-
Use a spatula or other appropriate tool to transfer the powder.
-
If preparing a solution, add the powder to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the this compound container.
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to avoid self-contamination: gloves first, followed by face shield/goggles, and then the lab coat or coveralls.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Below is a workflow diagram for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
III. Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
This compound Waste: Unused or expired this compound should be treated as chemical waste.
-
Contaminated PPE:
Disposal Procedure:
-
Collection: Place all this compound waste and contaminated materials into their designated, properly labeled, leak-proof waste containers.[11]
-
Storage: Store the waste containers in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[5]
The following diagram outlines the disposal workflow for this compound and contaminated materials.
Caption: Disposal Workflow for this compound Waste.
IV. Emergency Procedures
In case of accidental exposure, follow these immediate first-aid measures.
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[5][13] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Wash out the mouth with water.[5] Seek immediate medical attention. |
For spills, evacuate the area and prevent further leakage if it is safe to do so.[5] Absorb the spill with an inert material and place it in a suitable container for disposal.[5] Ensure adequate ventilation.[5]
References
- 1. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. How to Choose Chemical Resistant Clothing for Workplaces - Blog [droppe.com]
- 3. safeopedia.com [safeopedia.com]
- 4. scandiagear.com [scandiagear.com]
- 5. abmole.com [abmole.com]
- 6. Safety Goggles & Protective Glasses Guide [ie.rs-online.com]
- 7. 3.3.1 Eye Protection Selection | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. medprodisposal.com [medprodisposal.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. barbicanskiphire.co.uk [barbicanskiphire.co.uk]
- 13. creativesafetysupply.com [creativesafetysupply.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
